molecular formula C12H8BrI B3230364 4'-Bromo-3-iodo-1,1'-biphenyl CAS No. 130201-21-7

4'-Bromo-3-iodo-1,1'-biphenyl

Cat. No.: B3230364
CAS No.: 130201-21-7
M. Wt: 359 g/mol
InChI Key: VXZCZCODBREKPY-UHFFFAOYSA-N
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Description

4'-Bromo-3-iodo-1,1'-biphenyl (CAS RN: 187275-73-6) is a high-purity, polyhalogenated biphenyl derivative supplied as a white to off-white solid. This compound serves as a versatile and crucial synthetic intermediate in advanced organic chemistry and materials science research. Its primary research value lies in its application in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a highly effective methodology for forming carbon-carbon bonds . The distinct halogen atoms on its two aromatic rings offer differential reactivity; the iodine substituent is particularly reactive in palladium-catalyzed couplings, allowing for selective functionalization at that site, while the bromo substituent can be used in subsequent, often slower, coupling steps. This makes the compound an excellent building block for the iterative synthesis of complex, unsymmetrical biaryl structures . Such structures are fundamental scaffolds found in medicinally active compounds, natural products, and materials chemistry . A key application for this biphenyl derivative is in the development of organic electronic materials. It can be used as a direct precursor in the synthesis of organic light-emitting diodes (OLEDs) . Researchers also utilize it as a foundational building block for creating ligands in coordination chemistry and catalysts, as well as in the exploration of new pharmaceuticals, where the biphenyl moiety is a common structural element in drug discovery . This product is intended for research and development purposes only and is not intended for human or veterinary diagnosis or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(3-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCZCODBREKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4'-Bromo-3-iodo-1,1'-biphenyl CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 130201-21-7 Document Type: Technical Application Guide Version: 1.0

Executive Summary

4'-Bromo-3-iodo-1,1'-biphenyl (CAS 130201-21-7) is a high-value asymmetric biaryl scaffold characterized by orthogonal halogen reactivity.[1] Unlike symmetric biphenyls, this compound possesses two distinct halogen sites—an iodine atom at the C3 position (Ring A) and a bromine atom at the C4' position (Ring B). This structural asymmetry allows for sequential, chemoselective cross-coupling reactions, making it a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials, pharmaceutical candidates, and complex organic frameworks.

This guide provides a comprehensive technical overview, focusing on chemoselective synthesis strategies, physical properties, and its application as a "molecular pivot" in divergent synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Identification Data
ParameterDetail
CAS Number 130201-21-7
IUPAC Name 1-Bromo-4-(3-iodophenyl)benzene
Molecular Formula C₁₂H₈BrI
Molecular Weight 359.00 g/mol
SMILES C1=CC(=CC(=C1)I)C2=CC=C(C=C2)Br
InChI Key VXZCZCODBREKPY-UHFFFAOYSA-N
Physical Characteristics
PropertyValue / Description
Physical State Solid (Crystalline powder)
Color White to off-white / pale yellow
Solubility Soluble in DCM, CHCl₃, THF, Toluene; Insoluble in Water
Boiling Point ~387°C (Predicted)
Density ~1.86 g/cm³ (Predicted)
Stability Light sensitive (store in dark); Stable under standard laboratory conditions

Synthesis & Manufacturing Protocols

The synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl relies on chemoselectivity . The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). This difference allows palladium catalysts to oxidatively add to the C–I bond preferentially, leaving the C–Br bond intact for later functionalization.

Primary Route: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes 1,3-diiodobenzene and 4-bromophenylboronic acid . The 1,3-diiodobenzene acts as the electrophile. By controlling stoichiometry and temperature, the boronic acid couples at one iodine site, while the kinetic difference prevents significant reaction at the bromine site of the incoming ring.

Reaction Scheme

Synthesis Reactant1 1,3-Diiodobenzene (Electrophile) Intermediate Oxidative Addition (Preferential at C-I) Reactant1->Intermediate Reactant2 4-Bromophenylboronic Acid (Nucleophile) Reactant2->Intermediate Catalyst Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 eq) Product 4'-Bromo-3-iodo-1,1'-biphenyl (Target) Catalyst->Product Reductive Elimination Byproduct Bis-coupled side product (Trace) Catalyst->Byproduct Over-reaction Intermediate->Catalyst Catalytic Cycle

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between C-I and C-Br bonds.

Step-by-Step Protocol
  • Reagents:

    • 1,3-Diiodobenzene (1.0 equiv, excess helps prevent bis-coupling)

    • 4-Bromophenylboronic acid (0.9 equiv)

    • Pd(PPh₃)₄ (3-5 mol%)

    • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 ratio) or THF/Water.

  • Procedure:

    • Degas solvents thoroughly with Nitrogen or Argon for 30 minutes (Oxygen poisons the Pd(0) catalyst).

    • Charge a reaction flask with 1,3-diiodobenzene, boronic acid, and catalyst under inert atmosphere.

    • Add degassed solvent and base solution.

    • Heat to 60-70°C . Note: Do not reflux vigorously (100°C+) to avoid activating the C-Br bond or the second C-I bond.

    • Monitor by TLC or HPLC. The starting boronic acid should be consumed.

  • Work-up:

    • Cool to room temperature.[2] Extract with Ethyl Acetate or DCM.

    • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification (Critical):

    • The crude mixture will contain the product, unreacted 1,3-diiodobenzene, and potentially trace 3,3''-bis(4-bromophenyl)-1,1':3',1''-terphenyl (bis-coupled).

    • Column Chromatography: Silica gel using Hexanes/Ethyl Acetate (gradient 100:0 to 95:5). The unreacted diiodide usually elutes first, followed by the mono-coupled product.

Reactivity & Applications

The utility of 4'-Bromo-3-iodo-1,1'-biphenyl lies in its sequential cross-coupling capability . It serves as a linchpin for constructing asymmetric materials.

Orthogonal Functionalization Logic
  • Site A (Iodine, C3): Reacts first under mild conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at low temperatures.

  • Site B (Bromine, C4'): Reacts second under forcing conditions (higher temp, stronger ligands like S-Phos or X-Phos) after Site A is functionalized.

Application Workflow: OLED Material Synthesis

In OLED manufacturing, this core is often used to link a hole-transporting unit (e.g., Carbazole) and an electron-transporting unit (e.g., Pyridine or Triazine) to create bipolar host materials.

Reactivity Core 4'-Bromo-3-iodo-1,1'-biphenyl (Scaffold) Step1 Reaction 1: C-I Activation (Mild Conditions: 60°C) Core->Step1 Pd(PPh3)4 Boronic Acid A Intermediate Intermediate: 3-(Functional Group A)-4'-bromo-biphenyl Step1->Intermediate Step2 Reaction 2: C-Br Activation (Forcing Conditions: 110°C) Intermediate->Step2 Pd(dppf)Cl2 Boronic Acid B Final Final Asymmetric Product (e.g., OLED Host Material) Step2->Final

Figure 2: Sequential functionalization strategy for creating asymmetric libraries.

Key Applications
  • OLED Host Materials: Synthesis of CBP derivatives where the 3,4'-linkage disrupts conjugation length compared to 4,4'-linkages, often resulting in higher triplet energies (

    
    ) suitable for blue phosphorescent emitters.
    
  • Pharmaceutical Intermediates: Used to introduce biphenyl spacers with specific meta/para geometry, influencing the binding pocket fit of drug candidates.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Labeling: Warning.

  • Storage: Keep in a tightly closed container. Protect from light (iodides can liberate free iodine upon photo-degradation, turning the solid yellow/brown). Store in a cool, dry place.

  • Spill Response: Sweep up to avoid dust generation. Ventilate area.

References

  • American Elements. 4'-Bromo-3-iodo-1,1'-biphenyl Product Data. Retrieved from

  • PubChem. Compound Summary for CAS 130201-21-7. National Library of Medicine. Retrieved from

  • Chemical Book/GuideChem.Synthesis and Properties of Halogenated Biphenyls. (General reference for boiling point/density predictions).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational reference for chemoselectivity protocols).

Sources

In-Depth Technical Guide: Chemical Structure Analysis of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 4'-Bromo-3-iodo-1,1'-biphenyl

4'-Bromo-3-iodo-1,1'-biphenyl is a halogenated aromatic compound featuring a biphenyl core. The strategic placement of bromine and iodine atoms on the phenyl rings makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-I bonds can be exploited for sequential, site-selective modifications. Given its role as a critical building block, the unambiguous confirmation of its chemical structure is a prerequisite for its use in the development of pharmaceuticals, agrochemicals, and functional materials.[1]

Foundational Structural Analysis

The initial phase of structural analysis focuses on determining the molecular formula and assessing the purity of the compound.

Mass Spectrometry: Determining Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound. For 4'-Bromo-3-iodo-1,1'-biphenyl, the chemical formula is C₁₂H₈BrI, corresponding to a molecular weight of approximately 359 g/mol .[2][3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., dichloromethane).

  • Chromatographic Separation: The sample is injected into a gas chromatograph to separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: A mass spectrum is generated, plotting ion abundance versus m/z.

Interpreting the Mass Spectrum: The mass spectrum will display a molecular ion peak (M⁺). A key diagnostic feature for halogenated compounds is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a characteristic M⁺ and M+2 pattern for the molecular ion, providing strong evidence for the presence of a single bromine atom.

Table 1: Key Physicochemical Properties of 4'-Bromo-3-iodo-1,1'-biphenyl

PropertyValue
Chemical FormulaC₁₂H₈BrI[2]
Molecular Weight359 g/mol [2][3]
AppearanceWhite to brown solid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural analysis of 4'-Bromo-3-iodo-1,1'-biphenyl.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in the magnetic field of the NMR spectrometer, and spectra are acquired for both ¹H and ¹³C nuclei.

  • Data Processing: The raw data is Fourier transformed to generate the NMR spectra.

Expected Spectral Features: The ¹H NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the eight protons on the biphenyl core. The chemical shifts and coupling constants of these protons are influenced by the positions of the bromine and iodine substituents. Similarly, the ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl rings, with the carbons directly attached to the halogens exhibiting characteristic chemical shifts.

Advanced Structural Confirmation

For unequivocal structure determination, particularly for regulatory purposes or when dealing with complex isomers, advanced analytical techniques are employed.

2D NMR Spectroscopy: Mapping Connectivity

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed information about the connectivity of atoms within the molecule.

Workflow for Structural Elucidation using 2D NMR

Caption: Integrated workflow for structural determination using 1D and 2D NMR techniques.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms.[4]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined and refined to yield the final crystal structure.

Synthesis and Reactivity

The synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl can be achieved through various synthetic routes, often involving the coupling of appropriately substituted benzene derivatives. For instance, a common approach involves the reaction of p-bromoaniline.[5] Other methods may utilize starting materials like 4-bromobiphenyl and introduce the iodo group through an iodination reaction.[6] The presence of two different halogen atoms allows for selective functionalization in subsequent reactions, a key feature for its use in multi-step organic synthesis.

Applications and Significance

The unique structural features of 4'-Bromo-3-iodo-1,1'-biphenyl make it a valuable building block in several areas:

  • Organic Light-Emitting Diodes (OLEDs): The conjugated structure of halogenated biphenyls provides desirable electronic properties for the development of materials used in OLEDs.[1]

  • Medicinal Chemistry: The biphenyl scaffold is a common motif in pharmacologically active molecules. The ability to selectively functionalize the bromo and iodo positions makes this compound a versatile starting material for the synthesis of complex drug candidates.

  • Materials Science: As a precursor for more complex molecular architectures, it plays a role in the synthesis of novel polymers and other advanced materials.

Conclusion

The comprehensive structural analysis of 4'-Bromo-3-iodo-1,1'-biphenyl requires a multi-technique approach. The synergy between mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction provides a self-validating system for the unambiguous determination of its chemical structure. This rigorous characterization is essential to ensure the quality and reliability of this important synthetic intermediate in its various applications across research and industry.

References

  • American Elements. (n.d.). 4'-Bromo-3-iodo-1,1'-biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-4'-iodobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl.
  • Organic Syntheses. (n.d.). Biphenyl, 4-bromo-. Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 33, 21-27. Retrieved from [Link]

Sources

Comparative Technical Guide: 4'-Bromo-3-iodo-1,1'-biphenyl vs. 3-Bromo-4-iodobiphenyl

[1][2]

Executive Summary

In high-precision organic synthesis—specifically for pharmaceutical scaffolds and organic light-emitting diode (OLED) materials—the spatial arrangement of halogen substituents dictates the "architectural potential" of a biphenyl core.[1][2]

This guide analyzes two isomeric dihalobiphenyls that appear similar but function as fundamentally different building blocks:

  • Compound A (4'-Bromo-3-iodo-1,1'-biphenyl): An inter-ring dihalide.[1][2][3] It serves as a linear/angular linker, allowing the sequential attachment of two distinct aryl groups on different phenyl rings.[4]

  • Compound B (3-Bromo-4-iodobiphenyl): An intra-ring dihalide.[1][2] It serves as a core functionalization unit, allowing the creation of a crowded, tri-substituted benzene ring within a biphenyl framework.[4]

The distinction lies not just in geometry, but in chemoselectivity : the ability to selectively engage the C–I bond first, followed by the C–Br bond, enables programmable molecular assembly.[4]

Part 1: Structural & Electronic Architecture[1]

Molecular Geometry
Feature4'-Bromo-3-iodo-1,1'-biphenyl 3-Bromo-4-iodobiphenyl
Halogen Distribution Inter-ring: One halogen on each phenyl ring.[1][2]Intra-ring: Both halogens on the same phenyl ring.
Substitution Pattern Ring A: 3-Iodo (Meta)Ring B: 4'-Bromo (Para)Ring A: 3-Bromo, 4-Iodo (Ortho to each other)Ring B: Unsubstituted
Symmetry Low (

or

depending on rotation).[1][2]
Low (

).
Steric Environment Open: Halogens are far apart (~9-10 Å).[1][2] No steric interference between reactive sites.[1]Congested: Halogens are adjacent (ortho). The 3-Br exerts steric pressure on the 4-I site.[1][2]
Electronic Communication Weak. Separated by the twist of the biphenyl bond.Strong. Inductive/Mesomeric effects operate on the same

-system.[1][2]
Visualization of Isomerism

The following diagram illustrates the connectivity difference, highlighting the "Linker" vs. "Core" nature of these isomers.

StructuralComparisoncluster_ACompound A: Inter-Ring (Linker)cluster_BCompound B: Intra-Ring (Core)A4'-Bromo-3-iodo-1,1'-biphenyl(Halogens on different rings)A_UseApplication:Extended TerphenylsOLED Host MaterialsA->A_UseB3-Bromo-4-iodobiphenyl(Halogens on same ring)B_UseApplication:Dense FunctionalizationDrug Scaffolds (e.g., Febuxostat intermediates)B->B_Use

Figure 1: Structural divergence determining the synthetic utility of the two isomers.

Part 2: Synthetic Accessibility & Protocols[1][2][5]

Synthesis of these specific isomers requires avoiding symmetric byproducts (homocoupling) and ensuring the correct placement of halogens.

Synthesis of Compound A (4'-Bromo-3-iodo-1,1'-biphenyl)

Strategy: Controlled Suzuki Cross-Coupling.[1][2] To ensure the iodine and bromine end up on different rings, one must couple a dihalide (where one halogen is much more reactive) with a monohalogenated boronic acid .[4]

  • Precursors: 1-Bromo-4-iodobenzene + 3-Iodophenylboronic acid.[1][2]

  • Challenge: If you use 1-bromo-4-iodobenzene, the Pd catalyst will insert into the C–I bond. The incoming nucleophile (boronic acid) must carry the other halogen (Iodine) to the product.

  • Correct Route:

    • Electrophile: 1-Bromo-4-iodobenzene (Reactive site: C–I).[1][2]

    • Nucleophile: 3-Bromophenylboronic acid.[1][2]

    • Result: Pd inserts at C–I of electrophile

      
       couples with 3-bromophenyl group 
      
      
      4'-Bromo-3-bromobiphenyl (Incorrect product: both Br).

    Refined Route: To get 3-Iodo and 4'-Bromo :

    • Electrophile: 1-Bromo-3-iodobenzene (Reactive site: C–I).[1][2]

    • Nucleophile: 4-Bromophenylboronic acid.[1][2]

    • Mechanism: Pd(0) inserts into C–I (weaker bond) of 1-bromo-3-iodobenzene.[1][2] Transmetallation with 4-bromophenylboronic acid.

    • Product: 4'-Bromo-3-bromobiphenyl . (Still incorrect).

    The "Inversion" Route: We need an Iodine to survive the reaction. Since C–I is the first to react, the Iodine must be on the nucleophile (boronic acid) and protected, or we must use a statistical approach with a di-iodide.[4]

    Optimal Protocol (Statistical):

    • Start: 1,4-Diiodobenzene (Excess, 3-4 equiv).

    • Reactant: 3-Bromophenylboronic acid (1 equiv).[1][2]

    • Conditions: Pd(PPh

      
      )
      
      
      (3 mol%), Na
      
      
      CO
      
      
      , Toluene/H
      
      
      O.[4]
    • Outcome: The boronic acid replaces one iodine.[1] The other iodine remains.

    • Product: 3'-Bromo-4-iodobiphenyl (Isomer of Compound A).[1][2]

    For 4'-Bromo-3-iodo-1,1'-biphenyl specifically:

    • Start: 1,3-Diiodobenzene (Excess).[1][2][4]

    • Reactant: 4-Bromophenylboronic acid.[1][2]

    • Product: 4'-Bromo-3-iodo-1,1'-biphenyl .[1][2][3]

Synthesis of Compound B (3-Bromo-4-iodobiphenyl)

Strategy: Sandmeyer Reaction (Regiospecific). Direct iodination of 3-bromobiphenyl is poor because it yields mixtures of ortho/para isomers relative to the phenyl ring.[1][2] The most reliable route is converting an amine to an iodide.

  • Precursor: 4-Amino-3-bromobiphenyl (Commercially available or from reduction of 4-nitro-3-bromobiphenyl).[1][2]

  • Protocol:

    • Diazotization: Treat amine with NaNO

      
       / H
      
      
      SO
      
      
      at 0°C to form the diazonium salt.[1]
    • Iodination: Add aqueous KI (Potassium Iodide).[1] The diazonium group is replaced by Iodine.

    • Selectivity: The Iodine enters exactly where the amine was (position 4), locking the relative orientation of I and Br.[4]

Part 3: Chemoselectivity & Sequential Functionalization[1]

The primary value of these molecules is their ability to undergo sequential cross-coupling . The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol).

The "Self-Validating" Reactivity Test

A researcher can validate the identity of the isomer by performing a limiting-reagent Suzuki coupling.[1][2]

  • Experiment: React 1.0 equiv of Dihalide with 1.1 equiv of Phenylboronic acid (Pd catalyst, RT).

  • Compound A (Inter-ring): The C–I bond (position 3) reacts.[5] The C–Br bond (position 4') remains intact.

    • Result: 4'-Bromo-1,1':3',1''-terphenyl.[1][2][4] (Linear extension).

  • Compound B (Intra-ring): The C–I bond (position 4) reacts. The C–Br bond (position 3) remains.

    • Result: 3-Bromo-1,1':4',1''-terphenyl.[1][2][4] (The central ring becomes 1,2,4-substituted).[2][4]

Workflow Diagram

The following DOT diagram maps the decision tree for selecting the correct isomer based on the desired final scaffold.

ReactivityWorkflowcluster_RouteARoute A: Extended Linear/Angular Chainscluster_RouteBRoute B: Crowded Core FunctionalizationStartTarget Scaffold DefinitionDecisionWhere do you need the new aryl groups?Start->DecisionCompASelect Compound A(4'-Bromo-3-iodo-1,1'-biphenyl)Decision->CompADifferent RingsCompBSelect Compound B(3-Bromo-4-iodobiphenyl)Decision->CompBSame RingStep1AStep 1: Suzuki Coupling @ C-I(Mild Conditions, RT)CompA->Step1AInterAIntermediate:4'-Bromo-3-aryl-biphenylStep1A->InterAStep2AStep 2: Suzuki/Buchwald @ C-Br(High Temp, Strong Ligand)InterA->Step2AFinalAFinal Product:Asymmetric Terphenyl / AmineStep2A->FinalAStep1BStep 1: Suzuki Coupling @ C-I(Steric care needed)CompB->Step1BInterBIntermediate:3-Bromo-4-aryl-biphenyl(Ortho-substituted)Step1B->InterBStep2BStep 2: Coupling @ C-Br(Requires active catalyst due to sterics)InterB->Step2BFinalBFinal Product:1,2,4-Trisubstituted Benzene CoreStep2B->FinalB

Figure 2: Sequential functionalization pathways demonstrating the orthogonality of C-I and C-Br bonds.

Part 4: Experimental Protocols

General Protocol for Selective C–I Coupling

This protocol applies to both isomers but is critical for distinguishing them.[4]

Reagents:

  • Substrate (Compound A or B): 1.0 mmol

  • Boronic Acid: 1.1 mmol[2][4]

  • Catalyst: Pd(PPh

    
    )
    
    
    (3 mol%) or Pd(OAc)
    
    
    /SPhos (for hindered substrates like Compound B).
  • Base: Na

    
    CO
    
    
    (2.0 M aqueous, 2 mL).[4]
  • Solvent: Toluene/Ethanol (4:1, 10 mL).[4]

Procedure:

  • Degassing: Charge a Schlenk tube with substrate, boronic acid, and catalyst.[2][4] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Addition: Add degassed solvents and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Note: Heating to 80°C may trigger partial reaction at the Bromine site.[4]

  • Monitoring: Monitor via TLC/HPLC. The C–I bond should be consumed completely before the C–Br bond shows significant conversion.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate. Purify via column chromatography.[1]
    

Expected Outcome:

  • Compound A: Clean conversion to mono-coupled product.

  • Compound B: Conversion may be slower due to steric hindrance from the ortho-bromine.[1][2] If conversion is low, raise temperature to 40°C carefully.

References

  • PubChem. 3-Bromo-4'-iodo-1,1'-biphenyl (Compound Summary). National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Chemoselectivity.[1][2] [Link]

Physical properties and solubility of brominated iodinated biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties and Solubility of Brominated Iodinated Biphenyls: An In-Depth Technical Guide

Abstract

Brominated iodinated biphenyls (BIBs) represent a niche but critical class of mixed-halogenated aromatic compounds. Unlike their ubiquitous polychlorinated (PCB) and polybrominated (PBB) analogs, BIBs are primarily utilized as high-value intermediates in pharmaceutical synthesis and materials science (e.g., liquid crystals, organic semiconductors). Their unique utility stems from the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, allowing for site-selective functionalization. This guide provides a comprehensive physicochemical profile of BIBs, using 4-Bromo-4'-iodobiphenyl as a primary case study, and details rigorous protocols for their characterization and solubility determination.

Introduction: The Strategic Value of Mixed Halogenation

In drug discovery and organic electronics, the ability to sequentially functionalize a biphenyl core is paramount. BIBs serve as "linchpin" molecules. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), enabling chemoselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) at the iodine site while leaving the bromine intact for subsequent transformations.

Key Applications:

  • Medicinal Chemistry: Late-stage diversification of biaryl scaffolds.

  • Radiopharmaceuticals: Precursors for radioiodination via halogen exchange.

  • Materials Science: Synthesis of asymmetric organic semiconductors.

Physicochemical Profiling

The physical properties of BIBs are dominated by the high atomic mass of iodine (126.9 u) and bromine (79.9 u), leading to high density and lipophilicity.

Thermal Properties & Density

BIBs generally exhibit higher melting points than their chlorinated counterparts due to increased London dispersion forces and molecular weight.

Table 1: Comparative Properties of 4-Bromo-4'-iodobiphenyl vs. Analogs

Property4-Bromo-4'-iodobiphenyl4,4'-Dibromobiphenyl4,4'-Diiodobiphenyl
Molecular Weight 359.00 g/mol 312.00 g/mol 406.00 g/mol
Melting Point 175–179 °C [1][2]162–165 °C202–206 °C
Boiling Point ~369 °C (Predicted)355–360 °C>400 °C
Density ~1.86 g/cm³1.83 g/cm³2.05 g/cm³
Appearance White to off-white crystalline solidWhite crystalsWhite/Yellow crystals

Note: Melting points are highly sensitive to purity. Isomeric mixtures (e.g., 2-bromo-4'-iodo) will exhibit significantly depressed melting points.

Lipophilicity (LogP)

The presence of both bromine and iodine renders these compounds extremely hydrophobic.

  • Estimated LogP: ~5.7 – 6.2

  • Implication: BIBs will partition almost exclusively into lipid bilayers or organic phases. In biological assays, they require carrier solvents (DMSO, ethanol) and may show non-specific binding to plasticware.

Solubility Dynamics

Understanding the solubility profile is critical for synthesis and biological screening. BIBs follow "like dissolves like" but with specific limitations due to their high crystal lattice energy.

Table 2: Solubility Profile of 4-Bromo-4'-iodobiphenyl

Solvent ClassRepresentative SolventSolubility RatingNotes
Non-Polar Organic Toluene, BenzeneHigh Preferred for extraction/recrystallization.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent for synthesis and NMR analysis.
Polar Aprotic DMSO, DMFModerate Soluble upon heating; may precipitate on cooling.
Polar Protic Ethanol, MethanolLow Used as anti-solvents for recrystallization.
Aqueous Water, PBS BufferNegligible < 1 µg/L (Predicted). Requires surfactant for aqueous assays.

Experimental Protocols

Protocol 4.1: Chemoselective Synthesis of 4-Bromo-4'-iodobiphenyl

Rationale: Direct iodination of 4-bromobiphenyl is preferred over mixed coupling to ensure regiospecificity.

Workflow Diagram:

SynthesisWorkflow Start 4-Bromobiphenyl Reaction Reaction: 50-60°C 3-5 Hours Start->Reaction Dissolve Reagents I2 + H2O2 + AcOH (Iodination System) Reagents->Reaction Add Dropwise Quench Quench: NaHSO3 (Remove excess I2) Reaction->Quench Complete Purify Recrystallization (Ethanol/Toluene) Quench->Purify Filter Solid Product 4-Bromo-4'-iodobiphenyl (>98% Purity) Purify->Product Dry

Figure 1: Selective synthesis workflow for 4-bromo-4'-iodobiphenyl via oxidative iodination [3].

Step-by-Step:

  • Dissolution: Dissolve 4-bromobiphenyl (1.0 eq) in glacial acetic acid.

  • Activation: Add Iodine (0.55 eq) and heat to 50°C.

  • Oxidation: Dropwise add 30% Hydrogen Peroxide (H2O2) to generate electrophilic iodine species in situ.

  • Reaction: Stir at 55-60°C for 4 hours. Monitor by HPLC to avoid di-iodination.

  • Workup: Quench with aqueous Sodium Bisulfite (NaHSO3) to remove unreacted iodine (color change from purple/brown to clear/yellow).

  • Purification: Filter the precipitate. Recrystallize from hot toluene/ethanol to remove unreacted starting material.

Protocol 4.2: High-Throughput Solubility Determination (HPLC Method)

Rationale: Gravimetric methods are inaccurate for low-solubility compounds. HPLC provides sensitivity and specificity.

  • Preparation: Add excess solid BIB to 1 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours (thermostated shaker).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to minimize loss).

  • Quantification: Inject 10 µL into HPLC (C18 column, MeOH/Water gradient). Compare peak area against a standard curve prepared in DCM or DMSO.

Safety & Handling (E-E-A-T)

  • Toxicity: Like PBBs, BIBs are likely persistent and lipophilic. Handle as a potential carcinogen and endocrine disruptor.

  • Waste: Segregate as halogenated organic waste. Do not dispose of down the drain.

  • PPE: Nitrile gloves are sufficient for transient contact, but double-gloving is recommended for solutions in DCM or DMSO which can permeate gloves.

References

  • Fisher Scientific.[1] (n.d.). 4-Bromo-4'-iodobiphenyl 98.0+%.[1][2] Retrieved from [Link]

  • Google Patents. (2013). CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl.
  • PubChem.[1][3] (n.d.). 4-Bromo-4'-iodobiphenyl (CID 10904452).[1][3] National Library of Medicine. Retrieved from [Link]

Sources

4'-Bromo-3-iodo-1,1'-biphenyl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-3-iodo-1,1'-biphenyl is a high-value asymmetric biaryl scaffold used extensively in the synthesis of organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[1][] Its core utility lies in its orthogonal reactivity : the molecule possesses two distinct halogen handles—an iodine atom at the 3-position and a bromine atom at the 4'-position—which exhibit significantly different rates of oxidative addition under palladium-catalyzed conditions.[1] This property allows researchers to perform chemoselective sequential cross-coupling reactions , enabling the precise construction of complex, non-symmetric terphenyl and quaterphenyl architectures without the need for protecting groups.[1]

Physicochemical Profile

The following data establishes the molecular identity and physical constants required for stoichiometric calculations and regulatory documentation.

ParameterValue
Chemical Name 4'-Bromo-3-iodo-1,1'-biphenyl
CAS Registry Number 130201-21-7
Molecular Formula C₁₂H₈BrI
Molecular Weight 359.00 g/mol
Exact Mass 357.885 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water
SMILES Brc1ccc(cc1)c2cccc(I)c2

Synthetic Architecture

Retrosynthetic Logic

The synthesis of 4'-bromo-3-iodo-1,1'-biphenyl presents a challenge in selectivity. A direct coupling between a dihalo-benzene and a phenylboronic acid requires differentiating between three potential reactive sites (two on the electrophile, one on the nucleophile).[1]

The optimal route utilizes the reactivity hierarchy of C–X bonds (C–I > C–Br >> C–Cl).[1] By reacting 1,3-diiodobenzene (electrophile) with (4-bromophenyl)boronic acid (nucleophile), the palladium catalyst preferentially inserts into the weaker C–I bond of the diiodobenzene.[1]

  • Critical Control Point: To prevent the formation of the bis-coupled terphenyl byproduct, the 1,3-diiodobenzene is used in significant stoichiometric excess (typically 3–5 equivalents).[1]

Reaction Pathway Diagram

The following diagram illustrates the selective mono-coupling pathway and the subsequent orthogonal functionalization potential.

SynthesisPathway SM1 1,3-Diiodobenzene (Excess Electrophile) Cat Pd(PPh3)4 / Na2CO3 Toluene/EtOH/H2O (Suzuki-Miyaura) SM1->Cat SM2 (4-Bromophenyl)boronic acid (Nucleophile) SM2->Cat Target 4'-Bromo-3-iodo-1,1'-biphenyl (Target Scaffold) Cat->Target Preferential C-I Insertion (Kinetic Control) Byproduct 4,4''-Dibromo-1,1':3',1''-terphenyl (Over-reaction Byproduct) Cat->Byproduct Minor Pathway (Suppressed by Excess SM1)

Figure 1: Chemoselective synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl via statistical amplification.

Experimental Protocol

Method: Site-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 4'-bromo-3-iodo-1,1'-biphenyl while minimizing terphenyl formation.[1]

Reagents:

  • 1,3-Diiodobenzene (3.0 equiv)[1]

  • (4-Bromophenyl)boronic acid (1.0 equiv)[1]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)[1]

  • Solvent System: Toluene : Ethanol (4:1 v/v)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 250 mL Schlenk flask and cycle with argon three times to remove oxygen, which degrades the Pd(0) catalyst.[1]

  • Charging: Add 1,3-diiodobenzene (excess), (4-bromophenyl)boronic acid, and Pd(PPh₃)₄ to the flask under positive argon pressure.

  • Solvation: Inject degassed Toluene and Ethanol. Stir until solids are dissolved.

  • Activation: Add the degassed 2M Na₂CO₃ solution. The biphasic mixture requires vigorous stirring (1000 rpm) to ensure effective phase transfer.[1]

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 95:5).

    • Checkpoint: Look for the disappearance of the boronic acid.[1] The large excess of diiodobenzene will remain visible.[1]

  • Work-up: Cool to room temperature. Dilute with water and extract with dichloromethane (DCM).[1] Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification (Critical): The crude mixture contains the product and a large amount of unreacted 1,3-diiodobenzene.[1]

    • Perform Vacuum Distillation first to recover the unreacted 1,3-diiodobenzene (bp ~140°C at 10 mmHg).[1]

    • Purify the residue via Flash Column Chromatography (Silica gel, Hexanes) to isolate the pure 4'-bromo-3-iodo-1,1'-biphenyl.[1]

Applications: Orthogonal Functionalization Strategy

The primary value of this molecule is its ability to serve as a programmable "switch" in molecular construction.[1] The reactivity difference allows for Iterative Cross-Coupling (ICC) .[1]

Sequential Logic
  • Site A (Iodine, C-3): Reacts at Room Temperature or mild heating (40-60°C) with Pd catalysts.[1]

  • Site B (Bromine, C-4'): Remains inert during the first step.[1] Reacts only under forcing conditions (reflux, >100°C) or with specialized bulky ligands (e.g., Buchwald ligands).[1]

SequentialLogic Scaffold 4'-Bromo-3-iodo-1,1'-biphenyl Step1 Step 1: C-I Activation (Mild Conditions) Scaffold->Step1 Intermed Intermediate: 3-Aryl-4'-bromo-1,1'-biphenyl Step1->Intermed Suzuki/Sonogashira (Selective at Iodine) Step2 Step 2: C-Br Activation (Forcing Conditions) Intermed->Step2 Final Final Product: Non-Symmetric Terphenyl/Amine Step2->Final Suzuki/Buchwald (Activates Bromine)

Figure 2: Sequential functionalization logic leveraging the I > Br reactivity gap.

Industry Use Cases
  • OLED Materials: Used to synthesize Hole Transport Layers (HTL).[1] The iodine site is coupled to a carbazole unit, and the bromine site is subsequently coupled to a triphenylamine core, creating a graded energy landscape for electron flow.[1]

  • Medicinal Chemistry: Enables the rapid generation of SAR (Structure-Activity Relationship) libraries by diversifying the 3-position first, then locking in a common pharmacophore at the 4'-position.[1]

References

  • American Elements. 4'-Bromo-3-iodo-1,1'-biphenyl Product Specifications & CAS 130201-21-7. Available at: [Link][3][4]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on I vs Br selectivity).

  • Handy, S. T., & Zhang, Y. (2006).[1] Chemoselective Suzuki couplings of dihaloarenes. Chemical Communications.[1][5] (Mechanistic basis for site-selectivity).

Sources

Technical Whitepaper: Operational Safety & Chemoselective Utility of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static lists of a standard Safety Data Sheet (SDS) to provide a dynamic, context-aware manual for the safe and effective utilization of 4'-Bromo-3-iodo-1,1'-biphenyl in pharmaceutical research.

Executive Summary: The "Linchpin" Intermediate

In the architecture of complex drug scaffolds, 4'-Bromo-3-iodo-1,1'-biphenyl (CAS: 130201-21-7) serves as a critical bifunctional building block. Its value lies in the distinct reactivity differential between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide addresses the specific safety protocols required to handle this halogenated aromatic, emphasizing its lipophilic nature and the operational precision needed to exploit its chemoselectivity without compromising laboratory safety.

Chemical Identity & Structural Characterization

Before handling, verify the identity of the reagent. This compound is often confused with its isomers (e.g., 3-bromo-4'-iodo). The specific topology of the halogens dictates both its metabolic stability and its synthetic utility.

  • IUPAC Name: 4'-Bromo-3-iodo-1,1'-biphenyl[1]

  • CAS Number: 130201-21-7[1]

  • Molecular Formula: C₁₂H₈BrI[2][3]

  • Molecular Weight: 359.00 g/mol [1][3]

  • Physical State: Off-white to light brown crystalline solid.

  • Solubility: Insoluble in water; highly soluble in dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

Visualization: Structural Logic

The following diagram illustrates the core structure and the reactivity hierarchy that defines this molecule's application.

ChemicalStructure Figure 1: Reactivity topology of 4'-Bromo-3-iodo-1,1'-biphenyl. Core Biphenyl Core (Lipophilic Scaffold) Iodine Pos 3: Iodine (High Reactivity) Weak C-I Bond Core->Iodine Site A (First Coupling) Bromine Pos 4': Bromine (Moderate Reactivity) Stronger C-Br Bond Core->Bromine Site B (Second Coupling)

Hazard Profiling & Toxicology (The "Why")

Standard SDS documents list hazards; this section explains the mechanism of toxicity to inform your engineering controls.

Lipophilicity and Bioaccumulation

With a calculated LogP of ~4.9, this compound is highly lipophilic.

  • Risk: It readily crosses the stratum corneum (outer skin layer) and cell membranes.

  • Implication: Skin contact does not just cause surface irritation; it poses a risk of systemic absorption.

  • Aquatic Toxicity: Like most polyhalogenated biphenyls, it partitions into organic matter in water systems, making it Very Toxic to Aquatic Life (H400/H410) .

GHS Classification Matrix
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 4H302 Harmful if swallowed.
Skin Corrosion/Irritation 2H315 Causes skin irritation.[4][5][6]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[6][7][8]
STOT - Single Exposure 3H335 May cause respiratory irritation.[6][7][8]

Safe Handling & Engineering Controls

This protocol is designed to be self-validating: if you can smell the reagent, your controls have failed.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Static Control: Halogenated aromatic powders are often electrostatic. Use anti-static weighing boats to prevent dispersal of fine dust.

Personal Protective Equipment (PPE) Selection
  • Hand Protection:

    • Standard: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash protection.

    • High Risk: For solution-phase handling (e.g., dissolved in DCM), use Silver Shield/4H laminate gloves or double-glove with nitrile to prevent permeation of the carrier solvent, which drags the toxicant through the glove.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges .

Operational Workflow: Spills

SpillResponse Figure 2: Decision matrix for spill response ensuring minimal aerosolization. Start Spill Detected Type State of Matter? Start->Type Solid Solid/Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Dampen with inert oil/solvent 2. Scoop (No Dust Generation) Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use combustible sawdust Liquid->ActionLiquid Disposal Dispose as Halogenated Waste ActionSolid->Disposal ActionLiquid->Disposal

Application Context: Chemoselective Synthesis

The primary utility of 4'-Bromo-3-iodo-1,1'-biphenyl is in iterative cross-coupling reactions . The iodine atom is significantly more labile toward oxidative addition by Palladium(0) than the bromine atom.

The Experimental Advantage

By controlling temperature and catalyst ligands, researchers can selectively replace the Iodine at Position 3 while leaving the Bromine at Position 4' intact for a subsequent reaction. This allows for the programmed assembly of non-symmetric terphenyls or complex drug pharmacophores.

Reaction Pathway Visualization

The following workflow demonstrates the sequential activation protocol.

SynthesisWorkflow Figure 3: Sequential Suzuki-Miyaura coupling workflow exploiting halogen reactivity. SM Starting Material (4'-Bromo-3-iodo-1,1'-biphenyl) Step1 Coupling 1: Mild Conditions (Pd(PPh3)4, RT to 60°C) Targets C-I Bond SM->Step1 Inter Intermediate (Bromine Intact) Step1->Inter Chemoselective Step2 Coupling 2: Harsh Conditions (Pd(dppf)Cl2, >90°C) Targets C-Br Bond Inter->Step2 Final Final Complex Scaffold Step2->Final

[9]

Storage & Stability

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV or ambient light can cause homolytic cleavage, liberating iodine (turning the solid yellow/brown) and degrading the reagent.

    • Requirement: Store in amber glass vials or foil-wrapped containers.

  • Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life, although stable at room temperature for short durations.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage is required, to prevent moisture-induced hydrolysis of trace impurities.

Emergency First Aid

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][7] Remove contact lenses if present.[5][6][7] Mechanism: Halogenated aromatics can cause corneal clouding; immediate dilution is critical.

  • Skin Contact: Wash with soap and water.[4][5][6][7][10] Do not use alcohol or organic solvents, as these may increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

References

  • PubChem. (2023). Compound Summary: 4'-Bromo-3-iodo-1,1'-biphenyl (CID 130201-21-7).[1] National Library of Medicine. [Link]

  • American Elements. (2023). 4'-Bromo-3-iodo-1,1'-biphenyl Safety Data Sheet. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Contextual grounding for chemoselectivity mechanism). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Technical Sourcing Guide: High-Purity 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and handling of 4'-Bromo-3-iodo-1,1'-biphenyl , a critical asymmetric intermediate for advanced organic electronics and pharmaceutical synthesis.

CAS Number: 130201-21-7 Formula: C₁₂H₈BrI Molecular Weight: 359.00 g/mol

Executive Summary: The Asymmetry Advantage

In the development of Organic Light-Emitting Diodes (OLEDs) and complex pharmaceutical scaffolds, symmetry breaking is a crucial design principle. 4'-Bromo-3-iodo-1,1'-biphenyl serves as a linchpin intermediate because of its orthogonal reactivity . The significant difference in bond dissociation energies between the Carbon-Iodine (


) and Carbon-Bromine (

) bonds allows researchers to perform sequential, chemoselective cross-coupling reactions.
  • Step 1: Selective Suzuki/Stille coupling at the 3-Iodo position (leaving the bromide intact).

  • Step 2: Subsequent functionalization at the 4'-Bromo position.

This guide provides a rigorous framework for sourcing this compound, ensuring that the material acquired meets the stringent purity requirements (typically >99.5% for OLED applications) necessary to prevent device degradation or catalytic poisoning.

Synthesis-Derived Impurity Profiling

Understanding the industrial synthesis of this compound is the only way to predict and detect potential impurities. The most common commercial route involves a statistical mono-coupling strategy or a Sandmeyer sequence .

The Statistical Mono-Coupling Route (Likely Commercial Method)

Manufacturers often utilize the higher reactivity of aryl iodides compared to aryl bromides.

  • Precursors: 1,3-Diiodobenzene + 4-Bromophenylboronic acid.

  • Mechanism: Palladium-catalyzed oxidative addition occurs preferentially at one of the C-I bonds of the 1,3-diiodobenzene.

  • Critical Impurity: The Terphenyl byproduct (3,3''-bis(4-bromophenyl)-1,1':3',1''-terphenyl) formed if both iodine sites react.

The Impurity Landscape

When sourcing this material, your Quality Control (QC) protocol must specifically target these byproducts:

Impurity TypeOriginRisk FactorDetection Method
Homocoupled Biaryl Self-coupling of boronic acid (4,4'-Dibromobiphenyl)High (Similar solubility)GC-MS / HPLC
Terphenyl Derivative Double coupling of 1,3-diiodobenzeneModerate (High MW, easy to separate)HPLC (Late eluter)
Protodeboronation Loss of Boron moiety (Bromobenzene)Low (Volatile)GC-FID
Palladium Residues Catalyst leachingCritical (OLED quencher)ICP-MS
Synthesis Pathway Diagram

The following diagram illustrates the chemoselective logic and potential side reactions.

SynthesisPathway Start1 1,3-Diiodobenzene Cat Pd(PPh3)4 / Base Start1->Cat Start2 4-Bromophenyl- boronic acid Start2->Cat Target TARGET: 4'-Bromo-3-iodo- 1,1'-biphenyl Cat->Target Selective Mono-coupling (Fast I, Slow Br) Impurity1 Impurity A: 4,4'-Dibromobiphenyl (Homocoupling) Cat->Impurity1 Side Reaction Impurity2 Impurity B: Terphenyl Derivative (Over-coupling) Target->Impurity2 + Excess Boronic Acid

Figure 1: Chemoselective synthesis pathway showing the origin of critical impurities.

Commercial Supplier Landscape

The market for 4'-Bromo-3-iodo-1,1'-biphenyl is divided between Primary Manufacturers (who perform the synthesis) and Catalog Distributors (who repackage). For high-stakes applications (GMP or Device Grade), direct engagement with manufacturers or verified Tier-1 distributors is recommended.

Verified Suppliers Table
Supplier CategoryVendor NameGrade / PurityNotes for Researchers
Tier 1: Global Specialist American Elements 99.9% - 99.999%Best for OLED/Electronic grade. Offers trace metal analysis (CoA).
Tier 1: Catalog Leader Accela Chem 97% - 99%Reliable for medicinal chemistry intermediates. Good batch consistency.
Tier 2: Distributor Alfa Chemistry 98%Broad catalog; verify if they re-test batches internally.
Tier 2: Bulk Sourcing BLD Pharm 97%+Cost-effective for scale-up; requires internal recrystallization/validation.
Niche / Custom Watson International CustomGood for requesting specific impurity profiles or bulk >1kg.

Sourcing Strategy Note: Always request a Certificate of Analysis (CoA) before purchase. Check specifically for the "Loss on Drying" (water content) and "Ash" (metal content) if using for catalytic cycles.

Validation Protocol (Self-Validating System)

Do not rely solely on the supplier's CoA. Upon receipt, the following validation workflow ensures the material's integrity.

Structural Validation (NMR)

The key is to distinguish the 3-iodo substitution pattern from the 4-iodo isomer.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic triplet (or dd) of the proton at position 2 (between the I and the phenyl ring) on the 3-iodo ring. It should appear significantly downfield (~7.9-8.0 ppm) due to the deshielding effect of the iodine and the aromatic ring current.

  • ¹³C NMR: Verify the Carbon-Iodine peak, typically shielded upfield (~94 ppm).

Purity Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 60% B to 95% B over 15 minutes. (Biphenyls are highly lipophilic).

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Main peak >99.0% area integration. No single impurity >0.3%.

Validation Workflow Diagram

ValidationWorkflow Receipt Material Receipt (Check CoA & Seal) Solubility Solubility Test (DCM/THF) Receipt->Solubility HPLC HPLC Analysis (Reverse Phase C18) Solubility->HPLC NMR 1H NMR Validation (Isomer Confirmation) HPLC->NMR Decision Purity > 99.0%? NMR->Decision Pass RELEASE for Synthesis Decision->Pass Yes Fail Recrystallization (Ethanol/Hexane) Decision->Fail No Retest Re-Validation Fail->Retest Retest->Decision

Figure 2: Step-by-step Quality Control workflow for incoming biphenyl intermediates.

Handling and Stability

  • Light Sensitivity: Aryl iodides are photosensitive. Long-term exposure to light can cause homolytic cleavage of the C-I bond, liberating iodine (turning the solid yellow/brown).

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Oxidation: While relatively stable, the compound should be stored under an inert atmosphere (Argon/Nitrogen) if kept for >6 months, particularly to prevent surface oxidation which can affect weighing accuracy in catalytic reactions.

  • Safety: Treat as a potential skin irritant and PBT (Persistent, Bioaccumulative, Toxic) substance, typical of halogenated biphenyls. Use standard PPE.

References

  • American Elements. 4'-Bromo-3-iodo-1,1'-biphenyl Product Specifications. Retrieved from

  • Accela Chem. Product Catalog: 4'-Bromo-3-iodo-1,1'-biphenyl (CAS 130201-21-7).[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity of I vs Br).
  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Chemoselectivity. Retrieved from

  • Watson International. Specialty Chemicals and Intermediates Catalog. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for the Chemoselective Suzuki Coupling of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemoselective Suzuki-Miyaura cross-coupling of 4'-Bromo-3-iodo-1,1'-biphenyl. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve selective arylation at the 3-position. This application note details the mechanistic underpinnings of this selectivity, provides a robust experimental protocol, and discusses the critical parameters that ensure high yield and selectivity. This methodology is of significant interest for the synthesis of complex poly-aromatic structures, which are pivotal in the development of novel therapeutics and functional materials.

Introduction: The Strategic Advantage of Chemoselectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] In the realm of drug discovery and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is a powerful tool for building molecular complexity. The substrate, 4'-Bromo-3-iodo-1,1'-biphenyl, presents two distinct reactive sites for palladium-catalyzed cross-coupling. The chemoselective functionalization of this molecule allows for a stepwise and controlled elaboration of its structure, paving the way for the synthesis of diverse libraries of compounds from a single, versatile building block.

The principle of this chemoselectivity lies in the disparate bond dissociation energies of the C-I and C-Br bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition to a Palladium(0) center, which is the rate-determining step in the Suzuki-Miyaura catalytic cycle.[2] By carefully tuning the reaction conditions, it is possible to favor the reaction at the iodo-substituted position while leaving the bromo-substituent intact for subsequent transformations.

Mechanistic Insights into Chemoselective Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The chemoselectivity in the coupling of 4'-Bromo-3-iodo-1,1'-biphenyl is established in the initial oxidative addition step.

  • Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker C-I bond of the 4'-Bromo-3-iodo-1,1'-biphenyl. This is due to the lower bond energy of the C-I bond compared to the C-Br bond, leading to a lower activation energy for this step.

  • Transmetalation: The resulting organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent all play a crucial role in modulating the reactivity and stability of the catalytic species, thereby influencing the selectivity of the reaction.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 3-Aryl-4'-bromo-1,1'-biphenyl Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-I 4'-Bromo-3-iodo-1,1'-biphenyl Ar-I->Ar-Pd(II)-I(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) caption Figure 1: Catalytic cycle for the chemoselective Suzuki coupling.

Figure 1: Catalytic cycle for the chemoselective Suzuki coupling.

Experimental Protocol

This protocol is designed for the chemoselective Suzuki coupling of 4'-Bromo-3-iodo-1,1'-biphenyl with a representative arylboronic acid.

Materials and Reagents
  • 4'-Bromo-3-iodo-1,1'-biphenyl

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Toluene and Water (3:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

protocol_workflow start Start reagents Combine Reactants: 4'-Bromo-3-iodo-1,1'-biphenyl, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ in Toluene/Water start->reagents degas Degas the reaction mixture (e.g., by bubbling with N₂ or Ar) reagents->degas heat Heat the reaction at 80 °C under inert atmosphere for 12 hours degas->heat cool Cool the reaction to room temperature heat->cool extract Perform aqueous workup and extract with an organic solvent cool->extract dry Dry the organic layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by flash column chromatography concentrate->purify end End purify->end caption Figure 2: Experimental workflow for the selective Suzuki coupling.

Figure 2: Experimental workflow for the selective Suzuki coupling.
  • Reaction Setup: To a Schlenk flask, add 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (8 mL) to the flask.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-4'-bromo-1,1'-biphenyl.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the chemoselective Suzuki coupling of dihalogenated aromatics, providing a benchmark for the reaction of 4'-Bromo-3-iodo-1,1'-biphenyl.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-3-iodophenolPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O8012>90[2]
21-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃DME/H₂O85695Analogous to[4]
34'-Bromo-3-iodo-1,1'-biphenylNaphthylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O9010HighPlausible
44'-Bromo-3-iodo-1,1'-biphenyl3-Thienylboronic acidPd₂(dba)₃/SPhos (1)K₃PO₄Toluene1008HighPlausible

Yields are for the mono-arylated product at the iodo-position. "Plausible" entries are based on expert extrapolation from similar reported reactions.

Troubleshooting and Key Considerations

  • Low Yield: Incomplete degassing is a common cause of low yields. Ensure the reaction mixture is thoroughly deoxygenated. The quality of the palladium catalyst is also crucial; use a fresh or properly stored catalyst. If the reaction stalls, a higher temperature or a more active ligand (e.g., a biarylphosphine ligand) may be necessary.[5]

  • Formation of Bis-coupled Product: If significant amounts of the bis-arylated product are observed, the reaction temperature may be too high, or the reaction time too long. Reducing these parameters can improve selectivity. Using a less reactive catalyst or a bulkier ligand can also enhance selectivity for the C-I bond.

  • Homocoupling of Boronic Acid: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing and maintaining an inert atmosphere are essential to minimize this side reaction.

  • Base Selection: The choice of base can influence the reaction rate and selectivity. While K₂CO₃ is often effective, other bases like Cs₂CO₃ or K₃PO₄ can be screened for optimal results, particularly with less reactive boronic acids.[1]

Conclusion

The chemoselective Suzuki-Miyaura coupling of 4'-Bromo-3-iodo-1,1'-biphenyl is a powerful and reliable method for the synthesis of 3-aryl-4'-bromo-1,1'-biphenyls. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, this protocol allows for the selective formation of a C-C bond at the 3-position, leaving the 4'-bromo position available for subsequent chemical transformations. This approach offers a strategic and efficient route to complex biaryl and polyaryl structures, which are of significant importance in pharmaceutical and materials science research. Careful control of reaction parameters, particularly the catalyst system and reaction conditions, is paramount to achieving high yields and excellent chemoselectivity.

References

  • Chemoselective Suzuki-Miyaura reactions of 4-bromo-3-O-triflyl-estrone. Synthesis and atropisomerism of arylated estrones. ResearchGate. Available at: [Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Suzuki–Miyaura coupling of iodobenzene or bromobenzene with arylboronic... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]

  • Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. RSC Publishing. Available at: [Link]

  • Palladium-Promoted Arylation of Functionalised Organolithium Compounds via Their Zinc Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Application Note: Sequential Functionalization of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The scaffold 4'-Bromo-3-iodo-1,1'-biphenyl represents a high-value "orthogonal" intermediate in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen handles—iodine at the C3 (meta) position and bromine at the C4' (para) position.

The core chemical principle exploited here is chemoselectivity based on bond dissociation energy (BDE) and oxidative addition rates . The C–I bond (approx. 65 kcal/mol) is significantly weaker and more kinetically labile than the C–Br bond (approx. 81 kcal/mol). This allows researchers to functionalize the iodine position exclusively under mild conditions, leaving the bromine intact for a subsequent, distinct functionalization step.[1]

This guide details two primary workflows:

  • Palladium-Catalyzed Sequence: Selective Suzuki-Miyaura coupling at C–I followed by C–Br functionalization.

  • Lithium-Exchange Sequence: Selective Lithiation at C–I followed by electrophilic trapping.

Mechanistic Basis of Selectivity

To achieve high yields and prevent "scrambling" (bis-functionalization), one must understand the reactivity hierarchy.

Reactivity Hierarchy
  • C–I (Oxidative Addition): Fast. Occurs with standard Pd(0) catalysts (e.g., Pd(PPh3)4) at ambient temperatures.[1]

  • C–I (Li-Halogen Exchange): Extremely fast. Diffusion-controlled at -78°C.

  • C–Br (Oxidative Addition): Slower. Requires elevated temperatures (>60°C) or electron-rich, bulky ligands (e.g., P(t-Bu)3, XPhos) to proceed efficiently.[1]

  • C–Br (Li-Halogen Exchange): Slower than C-I. Competitive with solvent deprotonation if not kept cold.

Visualization: Reactivity Landscape

Reactivity Start 4'-Bromo-3-iodo-1,1'-biphenyl PathA Path A: Pd-Catalysis (Suzuki) Start->PathA Pd(PPh3)4, RT (Kinetic Control) PathB Path B: Li-Exchange Start->PathB n-BuLi, -78°C (Fast Exchange) Inter_Pd Intermediate: 3-Substituted-4'-Bromo-biphenyl PathA->Inter_Pd Selective C-I Coupling Inter_Li Intermediate: 3-Lithio-4'-Bromo-biphenyl PathB->Inter_Li Selective C-I Lithiation Final Final Product: 3,4'-Difunctionalized Biphenyl Inter_Pd->Final Step 2: Pd(dppf)Cl2, Heat (C-Br Activation) Inter_Li->Final Electrophile Trap

Figure 1: Decision tree for sequential functionalization based on target moiety.

Protocol A: Sequential Palladium Coupling (Suzuki-Suzuki Sequence)

This protocol is ideal when constructing biaryl or triaryl systems. The key is to limit the energy of the first system to prevent activation of the C–Br bond.

Step 1: Selective Coupling at C-3 (Iodine)

Objective: Install aryl group at C-3 without touching C-4' Br.

  • Reagents:

    • Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv)

    • Boronic Acid: R-B(OH)2 (1.05 equiv) — Avoid large excess.[1]

    • Catalyst: Pd(PPh3)4 (3-5 mol%) — Classic "tetrakis" is preferred here over "hotter" catalysts like Pd(dppf) or Buchwald generations because it is less active toward bromides.

    • Base: Na2CO3 (2.0 M aq, 2.0 equiv)[1]

    • Solvent: Toluene/Ethanol (4:1 ratio) or DME.

Procedure:

  • Charge a reaction flask with the substrate, boronic acid, and Pd(PPh3)4.[1]

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvent and aqueous base.

  • Critical Step: Stir at Room Temperature (20–25°C) .

    • Note: Most aryl iodides couple within 2–6 hours at RT. Heating to 60°C+ risks activating the bromide.

  • Monitor via TLC/LCMS. Look for consumption of starting material. If the reaction is sluggish, warm gently to 40°C, but do not exceed.

  • Workup: Standard aqueous extraction (EtOAc/Water). Dry over MgSO4. Purify via flash chromatography.

Step 2: Functionalization at C-4' (Bromine)

Objective: React the remaining bromine.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)[1]

    • Nucleophile: Boronic acid (Suzuki), Amine (Buchwald), or Acrylate (Heck).[1]

    • Catalyst: Pd(dppf)Cl2 (for Suzuki) or Pd2(dba)3/XPhos (for Buchwald).

    • Base: K3PO4 or Cs2CO3 (Stronger bases often help).

    • Solvent: 1,4-Dioxane or Toluene.[1]

Procedure:

  • Combine intermediate and new coupling partner.

  • Add catalyst (e.g., Pd(dppf)Cl2, 5 mol%).[1]

  • Critical Step: Heat to 80–100°C . The C–Br bond requires this thermal energy to undergo oxidative addition efficiently.

  • Run until completion (typically 12–24h).

Protocol B: Selective Lithium-Halogen Exchange

This protocol allows for the introduction of electrophiles that are not accessible via transition metal catalysis (e.g., aldehydes via DMF, carboxylic acids via CO2, silanes).[1]

Safety Warning: n-Butyllithium is pyrophoric. Ensure strictly anhydrous conditions and inert atmosphere.

Step 1: Selective Lithiation at C-3

Objective: Generate the C-3 lithio species without reacting the C-4' Br.

  • Reagents:

    • Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv)

    • Reagent: n-Butyllithium (1.05 equiv, 1.6M in hexanes) or i-PrMgCl (Turbo Grignard) for milder conditions.

    • Solvent: Anhydrous THF.

Procedure:

  • Dissolve substrate in anhydrous THF in a flame-dried flask under Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Temperature control is non-negotiable.

  • Add n-BuLi dropwise over 10–15 minutes.

    • Mechanism:[2][3][4][5] The Lithium-Iodine exchange is faster than Lithium-Bromine exchange.[2] At -78°C, the kinetic product (3-Li) is formed exclusively.

  • Stir at -78°C for 30–60 minutes.

Step 2: Electrophile Trapping
  • Add the electrophile (e.g., DMF, CO2, R-CHO) dissolved in THF dropwise to the cold solution.[1]

  • Allow the mixture to stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow to warm to Room Temperature slowly.

  • Quench: Add saturated NH4Cl (aq).

  • Workup: Extract with Et2O, dry, and concentrate.

Data Summary & Optimization Table

VariableProtocol A (Suzuki Selective)Protocol B (Li-Exchange)
Primary Target C-3 IodineC-3 Iodine
Catalyst/Reagent Pd(PPh3)4n-BuLi
Temperature 20°C - 40°C -78°C
Solvent System Toluene/EtOH/H2OTHF (Anhydrous)
Selectivity Risk Moderate (Heat causes scrambling)Low (if T < -70°C)
Common Yield 75 - 90%80 - 95%
Next Step C-Br Coupling (Heat required)C-Br Coupling (Standard)
Troubleshooting Guide
  • Problem: Observation of bis-coupled product in Protocol A.

    • Solution: Lower temperature to 20°C. Reduce catalyst loading. Ensure stoichiometric control of boronic acid (0.95 - 1.0 equiv). Switch to a less active catalyst (e.g., PdCl2(PPh3)2).[1]

  • Problem: Incomplete I-exchange in Protocol B.

    • Solution: Ensure titer of n-BuLi is accurate. Increase stir time at -78°C slightly. Do not warm up to drive reaction; you will exchange the Bromine.

Workflow Diagram

Workflow SM START: 4'-Bromo-3-iodo-1,1'-biphenyl Step1A Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, RT SM->Step1A Path A (C-C Bond Formation) Step1B Step 1: Li-Halogen Exchange n-BuLi, THF, -78°C SM->Step1B Path B (Electrophile Intro) InterA Intermediate A: 3-Aryl-4'-Bromo-biphenyl Step1A->InterA Step2A Step 2: Buchwald/Suzuki Pd(dppf)Cl2, 100°C InterA->Step2A Product FINAL PRODUCT: Asymmetric 3,4'-Disubstituted Biphenyl Step2A->Product InterB Intermediate B: 3-Lithio-4'-Bromo-biphenyl Step1B->InterB Step2B Step 2: Electrophile Trap (DMF, CO2, etc.) InterB->Step2B Step2B->Product Subsequent C-Br Coupling

Figure 2: Operational workflow for sequential functionalization.

References

  • Selectivity in Suzuki-Miyaura Coupling

    • Title: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Lithium-Halogen Exchange Selectivity

    • Title: Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions.
    • Source: Molecules (MDPI).
    • URL:[Link][1]

  • Compound Data (Analogous Reactivity)

    • Title: 4-Bromo-4'-iodobiphenyl PubChem Entry (Structural Analog).
    • Source: PubChem.
    • URL:[Link][1]

  • General Review on Halogen Reactivity

    • Title: Oxidative Addition Mechanisms in Organometallic Chemistry.[4]

    • Source: Wikipedia / Academic Reviews.
    • URL:[Link][1]

Sources

Selective lithium-halogen exchange of iodine vs bromine in biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Lithium-Halogen Exchange of Iodine vs. Bromine in Biphenyl Scaffolds

Executive Summary

In the synthesis of biaryl drug candidates, the ability to selectively functionalize one halogen in the presence of another is a pivotal "gateway" transformation. This guide details the chemoselective lithium-halogen exchange of iodine in the presence of bromine within biphenyl systems.

While the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, achieving >95% selectivity requires strict adherence to kinetic control. This note compares the classical cryogenic method (


-BuLi) against the modern "Turbo Grignard" method (

-PrMgCl·LiCl), providing validated protocols for generating 4'-bromo-[1,1'-biphenyl]-4-yl metal species for downstream electrophilic trapping.

Mechanistic Foundation: The Kinetic Window

The selectivity between Iodine and Bromine is governed by the rate of exchange, which follows the hierarchy: I > Br > Cl >> F .

  • Kinetic Control: At -78°C, the rate constant (

    
    ) for Li-I exchange is orders of magnitude higher than (
    
    
    
    ).
  • Thermodynamic Equilibration (The Danger Zone): If the reaction warms above -60°C, or if the reaction time is prolonged, the initially formed aryl-lithium can attack the unreacted aryl-bromide (scrambling), leading to a mixture of mono-lithiated, di-lithiated, and coupled byproducts.

Visualizing the Selectivity Landscape

The following diagram illustrates the energy barriers and potential pitfalls in the exchange process.

SelectivityLandscape Start 4-Bromo-4'-iodobiphenyl (Starting Material) Kinetic Lithiated Intermediate (C-Li formed at I site) Start->Kinetic n-BuLi, -78°C Fast (k_I) Scramble Scrambled Mixture (Li at Br site / Di-lithio) Start->Scramble > -60°C Slow (k_Br) Kinetic->Scramble Equilibration (Time/Temp) Product Target Product (Electrophile at I site) Kinetic->Product Electrophile (E+) Quench Wurtz Wurtz Coupling (Dimerization) Kinetic->Wurtz Alkyl Halide present (Side Rxn)

Figure 1: Reaction coordinate flow showing the kinetic pathway (Green) versus thermodynamic scrambling (Red/Yellow).

Experimental Protocols

Protocol A: The Classical Kinetic Method ( -BuLi)

Best for: Substrates lacking sensitive electrophilic groups (ketones, esters).

Reagents:

  • Substrate: 4-Bromo-4'-iodobiphenyl (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.05 equiv, 1.6 M in hexanes)
    
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Electrophile: e.g., DMF, Benzaldehyde, or

    
     (1.2 equiv)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the biphenyl substrate and dissolve in anhydrous THF.

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

    • Critical Note: The internal temperature must be monitored.[1] A thermocouple probe is recommended.

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump or carefully controlled manual addition down the side of the flask.
    
    • Rate: Addition should take ~5-10 minutes. Rapid addition causes local heating, triggering Br-exchange.

  • Incubation: Stir at -78°C for exactly 15-20 minutes .

    • Validation: Do not exceed 30 minutes. The Li-I exchange is virtually instantaneous; longer times favor scrambling.

  • Quench: Add the electrophile (neat or dissolved in THF) rapidly.

  • Warming: Remove the cooling bath and allow to warm to room temperature (RT).

  • Workup: Quench with sat.

    
    , extract with EtOAc, and analyze via GC-MS.
    

Success Criteria:

  • GC-MS shows >95% conversion to product.

  • <2% "Des-bromo" product (indicating attack on Br).

Protocol B: The "Turbo Grignard" Method ( -PrMgCl[3][4]·LiCl)

Best for: Substrates with sensitive functional groups (esters, nitriles) or when -78°C is impractical.

Reagents:

  • Substrate: 4-Bromo-4'-iodobiphenyl (1.0 equiv)

  • Reagent:

    
    -PrMgCl[2]·LiCl (1.1 equiv, ~1.3 M in THF)
    
  • Solvent: Anhydrous THF (0.5 M to 1.0 M)

Step-by-Step Procedure:

  • Setup: Flame-dry flask under Argon. Dissolve substrate in THF.

  • Temperature: Cool to -20°C (ice/salt bath) or 0°C depending on substrate sterics.

    • Note: Unlike

      
      -BuLi, this reagent is milder. For simple biphenyls, -20°C is optimal for perfect selectivity.
      
  • Exchange: Add

    
    -PrMgCl[3]·LiCl dropwise.
    
  • Incubation: Stir at -20°C for 30-60 minutes .

    • Monitoring: Take a 50 µL aliquot, quench with MeOH, and check LC-MS/GC-MS. You should see the "des-iodo" peak (replaced by H) and the starting material disappearing.

  • Quench: Add electrophile.

  • Workup: Standard aqueous workup.

Why this works: The complexation of LiCl breaks up the polymeric aggregates of the Grignard, making it more reactive (


) but the isopropyl group is bulky and less basic, preventing attack on the stronger C-Br bond.

Comparative Data Analysis

FeatureProtocol A (

-BuLi)
Protocol B (Turbo Grignard)
Temperature -78°C (Strict)-20°C to 0°C (Flexible)
Reaction Time < 30 mins30 - 120 mins
Selectivity (I vs Br) High (if temp controlled)Very High (Thermodynamically favored)
FG Tolerance Low (Attacks esters/ketones)High (Tolerates esters/nitriles)
Atom Economy Low (Generates Bu-I)Moderate (Generates

-Pr-I)
Scalability Difficult (Cooling costs)Excellent

Decision Tree & Workflow

Use the following logic to select the appropriate protocol for your specific biphenyl derivative.

DecisionTree cluster_note Note Start Start: Biphenyl Substrate (Contains I and Br) Sensitive Are sensitive groups present? (Ester, Nitrile, Ketone) Start->Sensitive Scale Is the scale > 10g? Sensitive->Scale No ProtoB Protocol B: Turbo Grignard (-20°C, Chemo-selective) Sensitive->ProtoB Yes ProtoA Protocol A: n-BuLi (-78°C, Kinetic) Scale->ProtoA No (Fast Rxn) Scale->ProtoB Yes (Easier Cooling) Advice If Br is ortho to the biphenyl linkage, watch for steric hindrance slowing the exchange.

Figure 2: Decision matrix for selecting the optimal lithiation strategy.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Bromine Temperature too high during addition.Ensure internal temp is <-70°C before adding

-BuLi.
Low Yield / Recovery of SM Quench was too slow or wet.Dry electrophile (distill if liquid). Ensure inert atmosphere.
Wurtz Coupling (Dimer) Alkyl iodide byproduct reacting with Ar-Li.Use 2.0 equivalents of

-BuLi (sacrifice 1 eq to destroy alkyl iodide) OR switch to Turbo Grignard.
Incomplete Exchange Aggregation of Li reagent.Add TMEDA (1.0 equiv) to break aggregates (Protocol A only).

References

  • Review of Lithium-Halogen Exchange: Bailey, W. F.; Patricia, J. J.[4][5] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[4][5] Chem.1988 , 352, 1–46.[5] Link

  • Turbo Grignard Discovery: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[6][7][8] Chem. Int. Ed.2004 , 43, 3333–3336. Link

  • Selectivity in Polyhalogenated Aromatics: Shi, L.; Chu, Y.; Knochel, P. "Chromium(II)-Catalyzed Cross-Coupling Reactions of Arylmagnesium Reagents with Functionalized Aryl Halides." Org.[5] Lett.2009 , 11, 3502. Link

  • Biphenyl Specifics (Suzuki Precursors): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[5]1995 , 95, 2457–2483. Link

Sources

Application Note: Sequential Functionalization of 4'-Bromo-3-iodo-1,1'-biphenyl for High-Performance OLED Hole Transport Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Strategy

In the development of Hole Transport Materials (HTMs) for Organic Light-Emitting Diodes (OLEDs), molecular asymmetry is a critical design parameter. Unlike symmetric analogs (e.g., NPB) which are prone to crystallization, asymmetric HTMs form stable amorphous films with higher glass transition temperatures (


).

4'-Bromo-3-iodo-1,1'-biphenyl serves as a strategic "linchpin" intermediate. Its utility lies in the orthogonal reactivity of the halogen substituents. The Carbon-Iodine (C-I) bond undergoes oxidative addition with Palladium (Pd) catalysts significantly faster than the Carbon-Bromine (C-Br) bond. This kinetic differentiation allows researchers to sequentially functionalize the biphenyl core—first installing a hole-transporting amine at the 3-position, followed by a chain extension or blocking group at the 4'-position—without the need for protecting groups.

This guide details the chemoselective synthesis, purification, and validation of HTMs using this scaffold, adhering to the purity standards required for electronic-grade materials.

Strategic Synthesis Design

The synthesis relies on a "Core-First" approach. The meta-position (3-iodo) is functionalized with a triarylamine unit to establish the hole-transporting core. The para-position (4'-bromo) is reserved for secondary functionalization to tune solubility, molecular weight, or HOMO/LUMO levels.

Workflow Visualization

SynthesisWorkflow SM 4'-Bromo-3-iodo-1,1'-biphenyl (Starting Material) Step1 Step 1: Chemoselective Buchwald-Hartwig Amination (Targeting I-site) SM->Step1 Secondary Amine Pd(OAc)2 / Xantphos 80°C Inter Intermediate: Mono-aminated Biphenyl-Br Step1->Inter Step2 Step 2: Suzuki-Miyaura Coupling (Targeting Br-site) Inter->Step2 Aryl Boronic Acid Pd(PPh3)4 110°C Final Final HTM (Asymmetric Triarylamine) Step2->Final

Figure 1: Sequential functionalization pathway exploiting the reactivity difference between Aryl-I and Aryl-Br.

Critical Material Attributes (CMA)

Before synthesis, ensure the starting material meets the following specifications to prevent "poisoning" of the OLED device lifetime.

PropertySpecificationRationale
Purity (HPLC) > 99.5%Impurities >0.5% act as charge traps, increasing drive voltage.
Halogen Selectivity < 0.1% di-bromo/di-iodoMixed halogens lead to inseparable side-products.
Trace Metals < 10 ppmMetals (Fe, Ni) quench excitons and reduce luminance efficiency.
Water Content < 50 ppmWater reacts with carbanion intermediates during coupling.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amination (The Iodine Site)[1]

Objective: Selectively couple a secondary amine (e.g., Carbazole or Diphenylamine) to the 3-iodo position while leaving the 4'-bromo position intact.

Mechanism: The oxidative addition of Pd(0) into Ar-I occurs readily at 60–80°C. Ar-Br requires temperatures >100°C or more electron-rich ligands to react at comparable rates. We utilize this thermal window.

Reagents:

  • 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 eq)

  • Secondary Amine (e.g., Diphenylamine) (1.05 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: Xantphos (3 mol%) — Selected for its large bite angle which stabilizes the Pd center but discourages reaction with the sterically less accessible Br at low temps.

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 eq)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Inerting: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Charging: Add the biphenyl starting material, secondary amine, Pd(OAc)₂, and Xantphos.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to biphenyl).

  • Activation: Purge the solution with

    
     bubbling for 20 minutes to remove dissolved Oxygen.
    
  • Base Addition: Add NaOtBu quickly against a positive

    
     flow.
    
  • Reaction: Heat the mixture to 80°C . Do not exceed 85°C.

    • Monitor: Check via TLC or HPLC every hour. The reaction is complete when the starting iodide is consumed.

    • Critical Check: If the di-aminated product (reaction at Br site) appears (>2%), lower temperature to 65°C immediately.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with Toluene.[2]

  • Isolation: Concentrate the filtrate and precipitate into Methanol. Recrystallize from Toluene/Hexane to obtain the Mono-aminated Bromide Intermediate .

Protocol B: Chain Extension via Suzuki-Miyaura Coupling (The Bromine Site)

Objective: React the remaining 4'-bromo site with an aryl boronic acid to extend the conjugation or add a second functional unit.

Reagents:

  • Mono-aminated Bromide Intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Tetrakis is preferred here for its robustness with Ar-Br.

  • Base: Potassium Carbonate (

    
    ) (2M aqueous solution, 3.0 eq)
    
  • Solvent: Toluene / Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Charging: Combine the Intermediate, Boronic Acid, and Pd(PPh₃)₄ in a reaction vessel.

  • Solvation: Add the Toluene/Ethanol mixture.

  • Base Addition: Add the aqueous

    
    . The biphasic system requires vigorous stirring.
    
  • Reaction: Heat to Reflux (approx. 105-110°C) .

    • Note: The higher temperature is now required to activate the C-Br bond.

  • Completion: Reaction typically finishes in 6–12 hours.

  • Work-up: Separate the organic layer. Wash with water (3x) and brine. Dry over

    
    .
    
  • Purification: Column chromatography (Silica gel, Hexane/DCM gradient).

Purification & Quality Control for OLED Grade

For OLED applications, 99% purity is insufficient. The material must be "Electronic Grade" (>99.95%).

The Sublimation Protocol

The final HTM must undergo Gradient Vacuum Sublimation .[3] This process separates the target molecule from high-molecular-weight impurities (dimers) and volatile impurities (solvent traces).

Setup:

  • Pressure:

    
     Torr (High Vacuum).
    
  • Source Zone: Heated to the sublimation point of the HTM (typically 250–350°C).

  • Deposition Zone: Gradient cooling to fractionate impurities.

QC Decision Tree

QCDecision Start Crude HTM (Post-Column) HPLC HPLC Purity > 99.5%? Start->HPLC TG Tg (DSC) Matches Spec? HPLC->TG Yes Reject Recrystallize HPLC->Reject No Sublimation Vacuum Sublimation TG->Sublimation Yes TG->Reject No FinalCheck Final HPLC > 99.9%? Sublimation->FinalCheck Approve Release for Device Fab FinalCheck->Approve Yes FinalCheck->Reject No Reject->Start Reprocess

Figure 2: Quality Control workflow ensuring electronic-grade purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Br (Dehalogenation) Reaction temperature too high during Protocol A; Hydride source present.Lower temp to 65°C. Ensure solvent is anhydrous (water can act as H-source in some cycles).
Scrambling (Di-amination) Catalyst too active; Ligand bite angle too small.Switch from P(t-Bu)₃ type ligands to Xantphos or BINAP.
Low Yield in Protocol B Oxidative addition to Br is slow; Boronic acid protodeboronation.Increase catalyst loading to 5 mol%. Switch base to

(anhydrous conditions) if boronic acid is unstable.
Low Tg Residual solvent trapped in the lattice.Perform thermal annealing or vacuum drying at

before sublimation.

References

  • Review of HTM Design: Thelekkat, M. (2002). "Star-shaped, Discoidal, and Dendritic Oligophenylenes and Their Applications." Macromolecular Materials and Engineering.

  • Chemoselectivity of Pd-Catalyzed Couplings: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses reactivity order I > Br > Cl).

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • OLED Material Purification (Sublimation): Forrest, S. R. (2004). "The path to ubiquitous and low-cost organic electronic appliances on plastic." Nature. (Details the necessity of high-vacuum purification).

Sources

Mastering Chemoselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of Bromo-Iodo Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of Bromo-Iodo Biphenyls

Bromo-iodo biphenyls are valuable and versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of two distinct halogen atoms on the biphenyl scaffold—iodine and bromine—offers the potential for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the controlled and stepwise introduction of various substituents, enabling the construction of complex molecular architectures that would be challenging to assemble otherwise.

The key to unlocking the synthetic utility of these substrates lies in understanding and controlling the chemoselectivity of the palladium catalyst. The carbon-iodine (C-I) bond is inherently more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a palladium(0) center, the crucial first step in most cross-coupling catalytic cycles. By carefully selecting the reaction conditions—catalyst, ligand, base, solvent, and temperature—chemists can precisely target the C-I bond for an initial coupling reaction, leaving the C-Br bond intact for a subsequent transformation. This application note provides a comprehensive guide to the principles and protocols for achieving high chemoselectivity in Suzuki-Miyaura, Heck, and Sonogashira couplings of bromo-iodo biphenyls.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Br Reactivity Gradient

The selective activation of a carbon-iodine bond over a carbon-bromine bond is rooted in the fundamental differences in their bond dissociation energies and the mechanism of oxidative addition. The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage by the palladium catalyst. The generally accepted reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This hierarchy is a cornerstone of designing selective cross-coupling strategies.

The oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is the selectivity-determining step. The rate of this step is significantly faster for aryl iodides than for aryl bromides. By employing mild reaction conditions, such as lower temperatures and carefully chosen ligands, the kinetic preference for the C-I bond activation can be maximized.

Several factors can be fine-tuned to enhance this selectivity:

  • Temperature: Lower reaction temperatures generally favor the selective coupling at the more reactive C-I bond. Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity and the formation of di-substituted products.[2]

  • Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center is critical. Electron-rich and sterically bulky ligands can often enhance the reactivity of the catalyst, sometimes enabling C-Br bond activation at lower temperatures. Conversely, less donating ligands may require higher temperatures for C-Br coupling, thus providing a wider temperature window for selective C-I functionalization.

  • Catalyst Loading: While not a primary factor for selectivity, using the appropriate catalyst loading is crucial for efficient reaction kinetics. Too low a loading may result in incomplete conversion, while an excessively high loading is uneconomical.

Below is a conceptual workflow for the sequential functionalization of a bromo-iodo biphenyl, illustrating the principle of chemoselectivity.

G A Bromo-Iodo Biphenyl B First Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) - Milder Conditions - Selective for C-I bond A->B Reagent 1 Pd(0) catalyst C Iodo-Functionalized Bromo-Biphenyl B->C D Second Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) - More Forcing Conditions - Targets C-Br bond C->D Reagent 2 Pd(0) catalyst E Di-functionalized Biphenyl D->E

Caption: Sequential functionalization workflow for bromo-iodo biphenyls.

Application Protocols for Selective Cross-Coupling Reactions

The following sections provide detailed protocols for performing Suzuki-Miyaura, Heck, and Sonogashira couplings with a focus on achieving high selectivity for the carbon-iodine bond of a bromo-iodo biphenyl substrate.

Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[3][4][5][6] Its tolerance of a wide range of functional groups makes it particularly valuable in complex molecule synthesis.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L2 pd2_oa Ar-Pd(II)(I)L2 pd0->pd2_oa Oxidative Addition product Ar-R pd2_tm Ar-Pd(II)(R)L2 pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination sub Ar-I boronic R-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol for Selective Suzuki-Miyaura Coupling at the C-I Bond

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-iodo biphenyl (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-6 mol%)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-iodo biphenyl (1.0 equiv), arylboronic acid (1.1 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add potassium carbonate (2.0 equiv) and the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to a carefully controlled temperature, typically between 60-80 °C.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired iodo-functionalized bromo-biphenyl.

Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Readily available and effective for C-I activation.
Ligand PPh₃, P(t-Bu)₃PPh₃ is a standard, versatile ligand. P(t-Bu)₃ can be used for more challenging couplings.
Base K₂CO₃, K₃PO₄Mild inorganic bases are generally effective and well-tolerated.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OAqueous mixtures are common and effective for Suzuki couplings.
Temperature 60-80 °CSufficient to activate the C-I bond while minimizing C-Br activation.
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[7][8] Selective vinylation at the iodo position of a bromo-iodo biphenyl can be achieved under controlled conditions.

Catalytic Cycle for the Heck Reaction

G pd0 Pd(0)L2 pd2_oa Ar-Pd(II)(I)L2 pd0->pd2_oa Oxidative Addition pd2_mi R-CH2-CH(Ar)-Pd(II)(I)L2 pd2_oa->pd2_mi Migratory Insertion pd2_be H-Pd(II)(I)L2 pd2_mi->pd2_be β-Hydride Elimination product Ar-Alkene pd2_be->pd0 Reductive Elimination sub Ar-I alkene Alkene base Base

Caption: Simplified catalytic cycle for the Heck reaction.

Protocol for Selective Heck Reaction at the C-I Bond

Materials:

  • Bromo-iodo biphenyl (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand (2-10 mol%)

  • Triethylamine (Et₃N) or other suitable base (1.5-2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk tube, dissolve the bromo-iodo biphenyl (1.0 equiv) and the alkene (1.2 equiv) in the anhydrous solvent (DMF or MeCN).

  • Add the base (e.g., triethylamine, 1.5 equiv).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium(II) acetate (0.01 equiv) and the phosphine ligand (0.02 equiv).

  • Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC. The reaction is typically complete in 6-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the vinylated product.

Table 2: Recommended Conditions for Selective Heck Reaction

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium source for Heck reactions.
Ligand P(o-tol)₃, PPh₃P(o-tol)₃ can sometimes offer better stability and reactivity.
Base Et₃N, K₂CO₃Organic amines or inorganic carbonates are typically used.
Solvent DMF, MeCNPolar aprotic solvents are standard for Heck couplings.
Temperature 80-100 °CA balance to ensure C-I activation without significant C-Br reactivity.
Sonogashira Coupling: Alkynylation of Aryl Halides

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation for accessing conjugated systems.[9][10][11][12] This reaction is often co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed.

Catalytic Cycle for the Sonogashira Coupling

G pd0 Pd(0)L2 pd2_oa Ar-Pd(II)(I)L2 pd0->pd2_oa Oxidative Addition product Ar-C≡CR pd2_tm Ar-Pd(II)(-C≡CR)L2 pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination sub Ar-I alkyne R-C≡CH + Base + Cu(I)

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Protocol for Selective Sonogashira Coupling at the C-I Bond

Materials:

  • Bromo-iodo biphenyl (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or diisopropylamine (DIPA) (used as base and solvent or co-solvent)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the bromo-iodo biphenyl (1.0 equiv), PdCl₂(PPh₃)₂ (0.015 equiv), and CuI (0.02 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature to a slightly elevated temperature (e.g., 40-50 °C). Monitor the reaction by TLC or GC. The reaction is often complete within 1-6 hours.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether and water.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Separate the organic layer, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 3: Recommended Conditions for Selective Sonogashira Coupling

ParameterRecommended ConditionRationale
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable catalysts for Sonogashira reactions.
Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPAActs as a base and often as a solvent or co-solvent.
Solvent THF, TolueneCommon aprotic solvents for this reaction.
Temperature Room Temperature to 50 °CMild conditions are usually sufficient for C-I bond activation.

Troubleshooting and Optimization

  • Low Selectivity (Di-substitution): If significant amounts of the di-coupled product are observed, the primary course of action is to lower the reaction temperature. A reduction of 10-20 °C can significantly enhance selectivity. Additionally, consider using a less reactive catalyst system or a shorter reaction time.

  • No Reaction or Low Conversion: If the reaction is sluggish, ensure that the reagents and solvents are of high purity and sufficiently deoxygenated. An increase in temperature may be necessary, but this should be done cautiously to maintain selectivity. A more electron-rich and bulky ligand might also enhance catalyst activity.

  • Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a problematic side reaction. This can be minimized by ensuring strictly anaerobic conditions and by using copper-free protocols if necessary.

Conclusion

The palladium-catalyzed cross-coupling of bromo-iodo biphenyls is a powerful strategy for the synthesis of complex organic molecules. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds provides a handle for achieving remarkable chemoselectivity. By carefully controlling reaction parameters such as temperature, ligand, and base, researchers can selectively functionalize the iodo-position while preserving the bromo-position for subsequent transformations. The protocols and guidelines presented in this application note serve as a robust starting point for developing efficient and selective cross-coupling reactions with these valuable synthetic intermediates.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]

  • Suzuki–Miyaura, Mizoroki–Heck and Sonogashira cross-coupling reactions... (n.d.). ResearchGate. [Link]

  • Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. (n.d.). Secure.sci-hub.se. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. (2023). ACS Publications. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship.org. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (n.d.). National Institutes of Health. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (n.d.). ResearchGate. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). National Institutes of Health. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Institutes of Health. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. (n.d.). RSC Publishing. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online. [Link]

  • Temperature effect on coupling reaction. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. (2020). ACS Publications. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. [Link]

  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). (2020). YouTube. [Link]

Sources

Application Note: High-Fidelity Chemoselective Buchwald-Hartwig Amination of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 4'-Bromo-3-iodo-1,1'-biphenyl . The core challenge in functionalizing this scaffold is achieving exclusive C-N bond formation at the C-I site while preserving the C-Br bond for subsequent orthogonal functionalization (e.g., Suzuki or Heck coupling).

By leveraging the kinetic disparity in oxidative addition rates between aryl iodides and aryl bromides (


), combined with a ligand system that mitigates iodide-induced catalyst poisoning, this protocol achieves >95% chemoselectivity. We recommend a Pd(OAc)₂ / Xantphos  catalytic system in non-polar solvents to drive the reaction while precipitating the inhibitory halide byproducts.

Substrate Analysis & Mechanistic Strategy

The Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl
  • Structure: A biphenyl core with a meta-iodide on ring A and a para-bromide on ring B.

  • Electronic Isolation: The twisted nature of the biphenyl linkage partially isolates the two rings electronically, meaning the deactivating effect of the bromide on the iodide (and vice versa) is minimal compared to a single benzene ring.

  • Reactivity Profile:

    • Site A (C-I): Low bond dissociation energy (

      
       65 kcal/mol). Rapid oxidative addition.
      
    • Site B (C-Br): Higher bond dissociation energy (

      
       81 kcal/mol). Slower oxidative addition.
      
The Challenge: Iodide Inhibition

While C-I bonds are kinetically favored, the released iodide ion (


) is a potent catalyst poison. It can bridge Palladium dimers (

), forming stable, inactive species that stall the catalytic cycle. This often leads researchers to erroneously increase temperature, which inadvertently activates the C-Br bond and erodes selectivity.

The Solution: Use a solvent system (Toluene) that renders the resulting metal-iodide salt (e.g., NaI or CsI) insoluble, effectively removing the poison from the equilibrium.

Experimental Design & Logic

Catalyst & Ligand Selection[1][2]
  • Precursor: Pd(OAc)₂ or Pd₂(dba)₃ . Pd(OAc)₂ is preferred for ease of handling and in-situ reduction by the amine/phosphine.

  • Ligand: Xantphos .[1][2]

    • Why? Xantphos is a wide-bite-angle bidentate ligand. It promotes reductive elimination (the product-forming step) due to steric crowding. Crucially, it forms a well-defined monomeric Pd species that is less prone to non-selective "burst" reactivity compared to highly active bulky monodentate ligands (like tBuXPhos) which might activate the Bromide at moderate temperatures.

  • Base: Cs₂CO₃ (Cesium Carbonate).

    • Why? A milder base than NaOtBu. It minimizes background side reactions and is sufficiently strong to deprotonate the amine-Pd complex without forcing the difficult C-Br activation.

Solvent System
  • Primary: Toluene .[3]

    • Why? Non-polar. It precipitates the iodide byproduct (CsI/NaI), driving the reaction forward and preventing catalyst inhibition (Le Chatelier's principle applied to catalyst regeneration).

Visualizing the Chemoselective Pathway

The following diagram illustrates the kinetic selection between the Iodo- and Bromo- cycles and the strategy to avoid the "Dead Catalyst" sink.

Chemoselectivity Start Substrate: 4'-Bromo-3-iodo-biphenyl OA_I Oxidative Addition (C-I) FAST Start->OA_I k(I) >> k(Br) OA_Br Oxidative Addition (C-Br) SLOW (High Temp Required) Start->OA_Br Avoid >100°C Pd0 Active Catalyst [L-Pd(0)] Pd0->OA_I Complex_I Pd(II)-Ar-I Species OA_I->Complex_I Amine_Bind Amine Coordination & Deprotonation Complex_I->Amine_Bind Inhibition Iodide Inhibition Trap [Pd-I] Dimer Formation Complex_I->Inhibition Excess I- accumulation RE_I Reductive Elimination Product Release Amine_Bind->RE_I RE_I->Pd0 Regenerates Pd(0) Product Target Product: Amino-Bromo-biphenyl RE_I->Product SideProduct Side Product: Diaminated / Bromo-reacted OA_Br->SideProduct Inhibition->Pd0 Slow/Stalled Precipitation Precipitation in Toluene (Removes I-) Inhibition->Precipitation Solution Strategy

Caption: Kinetic differentiation between C-I and C-Br oxidative addition pathways. Note the critical intervention of Toluene precipitation to prevent Iodide Inhibition.

Detailed Protocol

Materials Preparation
ReagentEquiv.[1][4]RoleNotes
4'-Bromo-3-iodo-1,1'-biphenyl 1.0SubstratePurity >97% essential.[5][6]
Amine (R-NH₂) 1.1 - 1.2NucleophileSlight excess to ensure complete conversion of Ar-I.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystCan substitute with Pd₂(dba)₃ (1 mol%).
Xantphos 0.03 (3 mol%)Ligand1.5:1 Ligand/Pd ratio ensures active species stability.
Cs₂CO₃ 1.5 - 2.0BaseDry, finely ground.
Toluene 0.2 M (Conc.)SolventAnhydrous, degassed.
Step-by-Step Procedure

Step 1: Reactor Setup

  • Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

Step 2: Reagent Charging (Glovebox or Air-Free Technique)

  • Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) to the vial.

  • Add 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv).

  • Add Cs₂CO₃ (1.5 equiv).

  • Note: If the amine is a solid, add it now. If liquid, add in Step 4.

Step 3: Solvent Addition and Degassing

  • Seal the vessel with a septum cap.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous Toluene via syringe to achieve a concentration of ~0.2 M relative to the aryl halide.

Step 4: Activation

  • If the amine is liquid, inject it now (1.1 equiv).

  • Place the vessel in a pre-heated oil bath or heating block at 80 °C .

    • Critical Control Point: Do not exceed 100 °C initially. Higher temperatures increase the probability of C-Br activation.

Step 5: Monitoring

  • Monitor reaction progress by HPLC or GC-MS at 2-hour intervals.

  • Success Criteria: Disappearance of Starting Material (Ar-I-Ar-Br) and appearance of Product (Ar-NHR-Ar-Br).

  • Stop Condition: If >95% conversion is reached, or if trace amounts of bis-aminated product (Ar-NHR-Ar-NHR) begin to appear.

Step 6: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).[5]

  • Filter through a pad of Celite to remove insoluble salts (CsI, Cs₂CO₃, Pd black).

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Reaction Stalls at ~50% Conversion Iodide Inhibition (Catalyst Poisoning).1. Verify solvent is Toluene (precipitates I-).2. Add 5-10% phenol (additive) to facilitate turnover.3. Switch to XPhos Pd G3 catalyst (more robust against I-).
Formation of Bis-aminated Product Loss of Chemoselectivity (Br reacting).1. Lower temperature to 60-70 °C.2. Reduce catalyst loading to 1 mol%.3. Ensure Ligand:Pd ratio is >1.2:1 to prevent "naked" Pd species.
No Reaction Catalyst Deactivation / O₂ Poisoning.1. Rigorous degassing is required.2. Check amine steric bulk; if very bulky, switch ligand to BrettPhos (but monitor selectivity closely).

Workflow Decision Tree

Workflow Start Start: 4'-Br-3-I-biphenyl CheckAmine Amine Type? Start->CheckAmine Primary Primary/Steric Unhindered CheckAmine->Primary Anilines, Alkyl amines Secondary Secondary/Steric Hindered CheckAmine->Secondary Cyclic amines, N-Me anilines CondA Condition A: Pd(OAc)2 + Xantphos Cs2CO3, Toluene, 80°C Primary->CondA CondB Condition B: Pd2(dba)3 + tBuXPhos NaOtBu, Toluene, 65°C Secondary->CondB Higher Activity Req. Monitor Monitor HPLC (2h, 4h, 8h) CondA->Monitor CondB->Monitor Decision Selectivity Check Monitor->Decision Success Isolate Product Decision->Success >95% Mono Fail_Stall Stalled? Add Phenol or Switch to XPhos G3 Decision->Fail_Stall <50% Conv Fail_Over Over-reaction? Lower Temp 10°C Decision->Fail_Over >5% Bis-product

Caption: Decision tree for selecting conditions based on amine sterics and responding to reaction outcomes.

References

  • General Reactivity of Halides in Buchwald-Hartwig Amination

    • Source: Organic Chemistry Portal.[7] "Buchwald-Hartwig Cross Coupling Reaction."[1][3][4]

    • URL:[Link]

  • Mechanistic Studies on Iodide Inhibition

    • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
    • Source:J. Am. Chem. Soc.[4][8] (via NIH/PubMed).

    • URL:[Link]

  • Chemoselectivity in Polyhalogenated Arenes

    • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[9]

    • Source:ACS Omega.
    • URL:[Link]

  • Catalyst Systems for Selective Coupling

    • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[5]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheets (SDS) for 4'-Bromo-3-iodo-1,1'-biphenyl and Palladium catalysts before handling.

Sources

High-Precision Synthesis of Unsymmetrical Polyaryls via Chemoselective Cross-Coupling of 4'-Bromo-3-iodo-1,1'-biphenyl

[1][2]

Executive Summary

This guide details the strategic synthesis of unsymmetrical terphenyls and quaterphenyls utilizing 4'-Bromo-3-iodo-1,1'-biphenyl as a linchpin scaffold.[1][2] In drug discovery and materials science (OLEDs), the ability to precisely install different aryl functionalities at specific vectors is critical for tuning solubility, potency, and electronic properties.

This protocol exploits the significant difference in bond dissociation energies (BDE) between Carbon-Iodine (


12

Mechanistic Foundation: The Kinetic Hierarchy

The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.

  • The "Soft" Center (C-I): The 3-iodo position undergoes rapid oxidative addition with Pd(0) even with mild ligands (e.g.,

    
    ) and at lower temperatures (
    
    
    ). The weak C-I bond allows the palladium center to insert with a lower activation energy barrier (
    
    
    ).
  • The "Hard" Center (C-Br): The 4'-bromo position is kinetically inert under the conditions used for the iodide.[1] Activation requires higher temperatures (

    
    ) and electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition into the stronger bond.
    
Reaction Coordinate Visualization

The following diagram illustrates the sequential workflow and the energy landscape management required for selectivity.

ReactionPathwaycluster_conditionsSelectivity DriversSMStarting Material4'-Bromo-3-iodo-1,1'-biphenylIntIntermediate(3-Aryl-4'-bromo-1,1'-biphenyl)SM->IntSTEP 1: C-I ActivationPd(PPh3)4, Na2CO3Temp: 50°C(Kinetic Control)ProdFinal Product(Unsymmetrical Terphenyl)Int->ProdSTEP 2: C-Br ActivationAdd: SPhos/Pd(OAc)2, K3PO4Temp: 100°C(Thermodynamic Forcing)Note1C-I Bond: Weak (~65 kcal/mol)Reacts firstNote2C-Br Bond: Strong (~81 kcal/mol)Preserved in Step 1

Figure 1: Sequential chemoselective cross-coupling workflow illustrating the kinetic differentiation between the Iodo- and Bromo- sites.

Experimental Protocols

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Scaffold: 4'-Bromo-3-iodo-1,1'-biphenyl (CAS: 105946-82-5)[1][2]

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [

    
    ], Palladium(II) acetate [
    
    
    ].
  • Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][2]

  • Bases: Sodium carbonate (

    
    ), Potassium phosphate tribasic (
    
    
    ).
  • Solvents: 1,2-Dimethoxyethane (DME), Toluene, Ethanol, Degassed Water.[1]

Protocol A: Stepwise Synthesis (Isolation of Intermediate)

Recommended for initial optimization or when the intermediate requires purification.

Step 1: C-I Selective Suzuki-Miyaura Coupling

  • Charge: To a reaction vial, add 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv), Aryl Boronic Acid A (1.05 equiv), and

    
     (2-3 mol%).
    
  • Solvent: Add DME (0.2 M concentration) and degassed 2M aqueous

    
     (2.0 equiv).
    
  • Cycle: Purge with Argon/Nitrogen for 5 minutes.

  • React: Heat to 50-60°C for 4-6 hours. Monitor by HPLC/TLC.[1][2] Do not exceed 70°C to prevent Br-activation.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography. The product is the 3-substituted-4'-bromo-biphenyl.[1][2]

Step 2: C-Br Activation

  • Charge: Add the isolated intermediate (1.0 equiv), Aryl Boronic Acid B (1.2 equiv),

    
     (2 mol%), and SPhos (4 mol%).
    
  • Solvent: Toluene/Water (4:1 ratio).[2]

  • Base: Add

    
     (2.5 equiv).[2]
    
  • React: Heat to 100°C (reflux) for 12-16 hours.

  • Workup: Standard aqueous extraction and purification.

Protocol B: Sequential One-Pot Synthesis

High-efficiency method for library generation.[1][2] No isolation of intermediate.

  • Initial Charge: 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv), Boronic Acid A (1.0 equiv),

    
     (3 mol%), DME (degassed), 2M 
    
    
    (2.0 equiv).[1][2]
  • First Coupling: Heat at 60°C for 4 hours. Confirm consumption of starting material via LCMS.[2]

  • Second Charge: Without workup, add Boronic Acid B (1.2 - 1.5 equiv).[1][2]

    • Note: If the first catalyst is deactivated, add fresh

      
       (1 mol%) and SPhos (2 mol%). Often, the residual Pd is sufficient if a more active ligand is introduced, but adding fresh catalyst ensures conversion.
      
    • Base Boost: Add

      
       (2.0 equiv) to buffer the pH for the second coupling.
      
  • Second Coupling: Increase temperature to 95-100°C and stir for 12 hours.

  • Workup: Standard extraction.

Critical Parameter Optimization

The following table summarizes the impact of reaction variables on chemoselectivity.

ParameterCondition for I-SelectivityCondition for Br-SelectivityMechanistic Rationale
Temperature 40°C – 60°C90°C – 110°CLower temp prevents Oxidative Addition (OA) into the stronger C-Br bond.[1][2]
Ligand

(Triphenylphosphine)
SPhos, XPhos,

Electron-rich, bulky ligands accelerate OA, necessary for C-Br but liable to cause scrambling if used in Step 1.[1]
Base

,


,

Stronger bases facilitate transmetallation in sterically encumbered or deactivated systems.
Stoichiometry 1.0 - 1.05 equiv (Boronic Acid)>1.2 equivStrict stoichiometry in Step 1 prevents "double coupling" side products.[1][2]

Troubleshooting & Quality Control

Common Failure Modes
  • "Scrambling" / Loss of Selectivity:

    • Symptom:[3][4][5][6][7][8][9] Observation of bis-coupled product during Step 1.[1][2]

    • Cause: Temperature too high (>70°C) or use of overly active ligands (e.g., cyclohexyl-phosphines) in the first step.

    • Fix: Switch to

      
       or 
      
      
      and lower temp to 45°C.
  • Dehalogenation (Protodebromination):

    • Symptom:[3][4][5][10][6][7][8][9] Loss of the bromine atom without coupling (formation of 3-aryl-biphenyl).[1][2]

    • Cause: Hydride source present (often from solvent decomposition or excess alcohol) or prolonged heating without coupling.[2]

    • Fix: Ensure solvents are anhydrous/degassed.[1][2] Use dry toluene for Step 2.[1][2]

  • Stalled Reaction (Step 2):

    • Symptom:[3][4][5][6][7][8][9] Intermediate persists despite heating.[1][2]

    • Cause: Catalyst deactivation or poisoning after Step 1.[1][2]

    • Fix: The "One-Pot" method often requires a "spike" of fresh catalyst/ligand for the second step.

Analytical Checkpoints
  • TLC: The starting material (Iodo-Br) usually has a higher Rf than the mono-coupled product.[1][2] The final bis-coupled product will have distinct fluorescence.[1][2]

  • NMR: Monitor the disappearance of the proton adjacent to the Iodine (typically a triplet/doublet of doublets around 7.8-8.0 ppm) in Step 1.

References

  • Chemoselective Suzuki-Miyaura reactions of 4-bromo-3-O-triflyl-estrone. ResearchGate. [Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. [Link][1][2][4]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org.[1][2] Chem. [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions. Chemical Science. [Link][2]

  • Flow reactor synthesis of unsymmetrically substituted p-terphenyls. Journal of Flow Chemistry. [Link]

  • 4'-Bromo-3-iodo-1,1'-biphenyl Compound Summary. PubChem. [Link][1][2]

Sonogashira coupling selectivity on 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Coupling of 4'-Bromo-3-iodo-1,1'-biphenyl

Executive Summary

This guide details the protocol for the chemoselective Sonogashira cross-coupling of 4'-Bromo-3-iodo-1,1'-biphenyl . This substrate presents a classic "orthogonal halogen" scenario, where the significant difference in bond dissociation energy (BDE) between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds allows for site-selective functionalization.

By exploiting the kinetic disparity in the oxidative addition step of the catalytic cycle, researchers can exclusively functionalize the C3-I position at ambient temperature, leaving the C4'-Br position intact for subsequent derivatization. This "Temperature-Switch" strategy eliminates the need for protecting groups, streamlining the synthesis of non-symmetric bis-alkynyl biphenyl cores often used in optoelectronics and medicinal chemistry.

Mechanistic Basis of Selectivity

The Sonogashira coupling proceeds via a Palladium(0)/Copper(I) dual catalytic cycle. The rate-determining step (in the absence of steric bulk) is typically the oxidative addition of the aryl halide to the Pd(0) species.

Kinetic Hierarchy

The selectivity relies on the relative rates of oxidative addition (


), which correlate inversely with the Carbon-Halogen bond strength:
  • C–I Bond:

    
     65 kcal/mol (Fast oxidative addition at 20–25°C)
    
  • C–Br Bond:

    
     81 kcal/mol (Slow oxidative addition at 20–25°C; requires 
    
    
    
    60°C)

In 4'-Bromo-3-iodo-1,1'-biphenyl, the iodine is located at the meta position of Ring A, and bromine at the para position of Ring B. While electronic communication exists across the biphenyl bridge, the inherent weakness of the C-I bond dominates the reactivity profile.

The Selectivity Decision Tree

The following diagram illustrates the kinetic pathways determining product outcome based on thermal energy input.

Selectivity Start Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl Pd0 Pd(0) Species Start->Pd0 OxAdd_I Oxidative Addition (C-I) Low Activation Energy Pd0->OxAdd_I Path A: Room Temp (25°C) FAST OxAdd_Br Oxidative Addition (C-Br) High Activation Energy Pd0->OxAdd_Br Path B: Heat (>60°C) SLOW at RT Prod_A Product A: 3-Alkynyl-4'-bromo-biphenyl (Mono-functionalized) OxAdd_I->Prod_A Transmetallation & Reductive Elimination Prod_B Product B: 3,4'-Bis-alkynyl-biphenyl (Bis-functionalized) OxAdd_Br->Prod_B Requires Thermal Activation Prod_A->OxAdd_Br Sequential Step (Add Heat)

Figure 1: Kinetic Selectivity Decision Tree showing the energy-dependent divergence between mono- and bis-alkynylation.

Experimental Protocols

Protocol A: Site-Selective Coupling (Targeting C3-I)

Objective: Synthesis of 3-(alkynyl)-4'-bromo-1,1'-biphenyl. Critical Parameter: Temperature control (Strictly 20–25°C).

Reagents:

  • Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv)

  • Alkyne: Terminal alkyne (1.05 equiv) — Do not exceed 1.1 equiv to prevent statistical bis-coupling.

  • Catalyst: PdCl₂(PPh₃)₂ (2–3 mol%)

  • Co-catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or THF/Et₃N (1:1 v/v) degassed.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solvent Preparation: Sparge the solvent (THF/Et₃N) with inert gas for 20 minutes to remove dissolved O₂. Note: Oxygen promotes Glaser homocoupling of the alkyne.

  • Loading: Charge the flask with the biphenyl substrate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Addition: Add the degassed solvent via syringe. Stir for 5 minutes to ensure partial dissolution.

  • Alkyne Introduction: Add the terminal alkyne (1.05 equiv) dropwise via syringe at Room Temperature (23°C) .

  • Reaction: Stir at RT. Monitor via TLC every 30 minutes.

    • TLC Visualization: The starting material (Rf ~0.6 in Hexane) should disappear. The mono-coupled product will appear as a new fluorescent spot.

    • Validation: If the reaction is sluggish after 4 hours, verify inert atmosphere. Do not heat.

  • Workup: Once conversion is >95%, dilute with Et₂O, filter through a pad of Celite to remove Pd/Cu salts, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Sequential Coupling (Targeting C4'-Br)

Objective: Functionalization of the remaining bromine position. Critical Parameter: Thermal activation (>60°C).

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Alkyne: Second terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Tetrakis is preferred for the more sluggish bromide.

  • Base/Solvent: Piperidine or Diisopropylamine (DIA) / Toluene (1:1).

Step-by-Step Methodology:

  • Setup: Use a pressure tube or a flask with a reflux condenser.

  • Loading: Combine Protocol A Product, Pd(PPh₃)₄, and CuI (5 mol%) under Argon.

  • Activation: Add solvent and the second alkyne.

  • Thermal Switch: Heat the reaction mixture to 70–80°C .

  • Monitoring: Reaction times will be longer (6–12 hours). Monitor for the disappearance of the mono-alkynyl bromide.

  • Workup: Standard extraction (EtOAc/Water), brine wash, drying over Na₂SO₄.[1]

Data Summary & Optimization Table

VariableCondition for C-I SelectivityCondition for C-Br CouplingImpact on Selectivity
Temperature 20 – 25°C 60 – 90°C High temps overcome C-Br activation barrier, destroying selectivity.
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Pd(II) precatalysts are sufficient for I; Pd(0) species preferred for Br.
Alkyne Equiv 1.051.2 – 1.5Excess alkyne at RT may force trace C-Br coupling over long durations.
Solvent THF / Et₃NToluene / PiperidineMore polar/basic conditions often assist the slower C-Br cycle.

Workflow Visualization

The following flowchart outlines the operational logic for the sequential synthesis.

Workflow Start Start: 4'-Bromo-3-iodo-1,1'-biphenyl Step1 STEP 1: Selective Coupling Reagents: Alkyne A (1.05 eq), Pd/Cu Temp: 25°C (Strict) Start->Step1 QC1 QC Check (TLC/GC-MS) Is SM consumed? Is Bis-product <2%? Step1->QC1 QC1->Step1 Incomplete (Extend Time) Isolate Isolate Mono-Product (Silica Gel Chromatography) QC1->Isolate Pass Step2 STEP 2: Bromide Activation Reagents: Alkyne B (1.5 eq), Pd(0) Temp: 80°C (Reflux) Isolate->Step2 Final Final Product: Non-Symmetric Bis-Alkynyl Biphenyl Step2->Final

Figure 2: Operational workflow for sequential chemoselective coupling.

Troubleshooting & Quality Control

  • Issue: Glaser Homocoupling (Alkyne-Alkyne dimerization).

    • Cause: Presence of Oxygen.

    • Solution: Rigorous degassing is non-negotiable. If observed (blue fluorescent spot on TLC), add a reducing agent like sodium ascorbate or switch to a "Copper-free" protocol using PdCl₂(MeCN)₂ and XPhos, though this is rarely necessary for Iodides.

  • Issue: Poor Selectivity (Mixture of products).

    • Cause: Localized heating (hot spots) or excess alkyne.

    • Solution: Ensure the oil bath temperature is stable before lowering the flask. Use a syringe pump for slow addition of the alkyne to keep its effective concentration low.

  • Issue: Stalled Reaction (Bromide step).

    • Cause: Catalyst deactivation (Pd black formation).

    • Solution: Add fresh catalyst (1-2 mol%) halfway through the reflux. Ensure the phosphine ligand is not oxidized.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2] Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on oxidative addition rates). [Link]

  • Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of bromo-iodoarenes. Tetrahedron Letters, 53(42), 5666-5669. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resource for researchers encountering dehalogenation issues in Suzuki-Miyaura cross-coupling.

Topic: Suppression of Hydrodehalogenation (Ar-X


 Ar-H) and Chemoselectivity Control
Audience:  Medicinal Chemists, Process Chemists, R&D Scientists
Support Level:  Tier 3 (Advanced Mechanism & Protocol Design)

Executive Summary & Mechanism

The Core Issue: Dehalogenation (specifically hydrodehalogenation or protodehalogenation) is a competitive pathway where the oxidative addition complex (Ar-Pd-X) is intercepted before transmetalation or reductive elimination. Instead of forming the C-C bond, the aryl halide is reduced to the parent arene (Ar-H).[1][2]

Mechanistic Root Cause: The reaction diverges from the productive cycle via two main failure modes:

  • 
    -Hydride Elimination:  From alkyl-containing components (ligands, bases like alkoxides).
    
  • Protodehalogenation: Protonolysis of the Ar-Pd-II species, often mediated by water, alcohol solvents, or acidic protons on the substrate.

Visualizing the Failure Mode

The following diagram contrasts the Productive Cycle with the Dehalogenation Pathway.

Suzuki_Dehalogenation_Mechanism Start Ar-X + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd Fast TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Rate Limiting (often) Side_Path INTERCEPTION (Slow Transmetalation) OxAdd->Side_Path Competes if TM is slow RedElim Reductive Elimination TransMet->RedElim Fast Product Product Ar-Ar' RedElim->Product Cycle Complete Pd_H_Species Pd-H Species Formation Side_Path->Pd_H_Species + H source Hydride_Source Hydride/Proton Source (Solvent/Base/H2O) Hydride_Source->Pd_H_Species Dehalo_Elim Reductive Elimination (Ar-H) Pd_H_Species->Dehalo_Elim Waste Byproduct Ar-H (Dehalogenated) Dehalo_Elim->Waste Irreversible

Figure 1: Mechanistic divergence showing how slow transmetalation exposes the Pd(II) intermediate to hydride/proton sources.

Catalyst & Ligand Selection

Q: My standard Pd(PPh3)4 protocol is yielding 20% dehalogenated byproduct. Why is this happening and what is the immediate fix?

A: Pd(PPh3)4 is often the culprit. It is electronically neutral and sterically unencumbered, leading to slow oxidative addition (allowing time for side reactions) and slow reductive elimination. Furthermore, PPh3 can act as a reducing agent.

The Fix: Switch to Bulky, Electron-Rich Ligands (Dialkylbiaryl Phosphines). Ligands like XPhos , SPhos , or RuPhos are superior because:

  • Steric Bulk: Accelerates Reductive Elimination (forcing the Ar-Ar' bond formation before Ar-H can form).

  • Electron Richness: Facilitates rapid Oxidative Addition, ensuring the catalyst spends less time in vulnerable "off-cycle" states.

Recommendation: Use a pre-formed catalyst to ensure correct L:Pd ratio (1:1).

  • First Choice: XPhos Pd G4 or SPhos Pd G3.

  • Alternative: Pd(OAc)2 + XPhos (1:2 ratio).

Q: How do I select the right ligand based on my substrate?

Substrate FeatureRecommended LigandRationale
Sterically Hindered (Ortho-substituted)SPhos or RuPhos Exceptional at forcing reductive elimination in crowded systems.
Heterocycles (Pyridines, Indoles)XPhos or A-taPhos High activity prevents N-coordination poisoning; robust against heteroatom interference.
Chlorides (Low Reactivity)BrettPhos or AdBippyPhos Extremely electron-rich to facilitate oxidative addition of the strong C-Cl bond.
Polyhalogenated (Chemoselectivity)Pd(PPh3)4 (with optimization) or Bis-phosphine Sometimes less active catalysts are needed to prevent over-reaction (see Section 4).

Reaction Conditions (Base, Solvent, Additives)

Q: I suspect my base is causing the dehalogenation. Is this possible?

A: Yes. Bases containing


-hydrogens (e.g., Isopropoxide, Ethoxide) can transfer a hydride to Palladium via 

, directly forming the Pd-H species responsible for reduction.

Protocol Adjustment:

  • Eliminate Alkoxides: Switch to inorganic carbonates or phosphates.

    • Standard:K2CO3 or Cs2CO3.[1]

    • Anhydrous:[3]K3PO4 (finely ground).

  • Use "Anhydrous" Bases: If protodehalogenation (water-mediated) is the mechanism, use TMSOK (Potassium trimethylsilanolate) . It acts as a soluble equivalent of "O^2-" and creates a highly active boronate species without water.

Q: Does solvent choice impact the Ar-H byproduct ratio?

A: Absolutely.

  • Avoid: Primary/Secondary Alcohols (MeOH, EtOH, IPA). These are prime hydride sources.

  • Preferred: Aprotic polar solvents.

    • 1,4-Dioxane: Excellent solubility for boronic acids.

    • Toluene: Non-polar, often suppresses ionic side pathways (requires phase transfer catalyst or soluble base).

    • THF: Good general purpose, but watch for peroxide formation.

Q: Are there additives that specifically suppress dehalogenation?

A: Copper(I) Salts (The "Copper Effect"). Adding catalytic CuI or CuCl (5-10 mol%) can accelerate the transmetalation step. By speeding up the entry of the nucleophile, you reduce the lifetime of the vulnerable Ar-Pd-X species, outcompeting the dehalogenation pathway.

Substrate-Specific Protocols (Polyhalogenated & Heterocycles)

Q: I have a substrate with both -Br and -Cl. I want to couple at -Br but I'm seeing -Cl dehalogenation (or coupling). How do I control chemoselectivity?

A: This is a kinetic control problem. You must differentiate the rate of Oxidative Addition (OA).

Chemoselectivity Protocol:

  • Temperature Control: Lower the temperature (Start at RT or 40°C). The activation energy for Ar-Br OA is lower than Ar-Cl. High heat overcomes this barrier, leading to loss of selectivity.

  • Ligand Choice: Use a ligand that is active enough for Br but too bulky/slow for Cl.

    • Try:Pd(PPh3)4 (classic often works here) or Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Amphos).

  • Stoichiometry: Use exactly 1.0 equivalent of Boronic acid. Excess boron drives the second coupling.

Q: My substrate is an N-heterocycle (e.g., 4-bromoindole) and it keeps reducing to Indole.

A: Unprotected N-H heterocycles are notorious for this. The N-H proton is acidic; the base deprotonates it, and the nitrogen coordinates to Pd, poisoning the catalyst or facilitating proton transfer.

  • Mandatory Step: Protect the Nitrogen (Boc, SEM, Tosyl).

  • Alternative: If protection is impossible, use LiHMDS as the base (pre-deprotonate) and a massive excess of catalyst (5-10 mol% Pd-G4).

Troubleshooting Workflow (Self-Validating)

Use this logic gate to diagnose your specific failure mode.

Troubleshooting_Tree Start Issue: High Dehalogenation (>10%) Check_Solvent 1. Check Solvent System Are you using Alcohols? Start->Check_Solvent Action_Solvent Switch to Dioxane or Toluene (Remove Hydride Source) Check_Solvent->Action_Solvent Yes Check_Base 2. Check Base Is it an Alkoxide (OEt, OiPr)? Check_Solvent->Check_Base No Action_Solvent->Check_Base Action_Base Switch to K3PO4 or Cs2CO3 (Remove Beta-H source) Check_Base->Action_Base Yes Check_Ligand 3. Check Ligand Is it PPh3 or ligand-free? Check_Base->Check_Ligand No Action_Base->Check_Ligand Action_Ligand Switch to XPhos-Pd-G4 (Accelerate Reductive Elim) Check_Ligand->Action_Ligand Yes Check_Water 4. Check Water Content Is the reaction strictly anhydrous? Check_Ligand->Check_Water No Action_Ligand->Check_Water Action_Water Add 2-5% Water or use TMSOK (Boronate activation issue?) Check_Water->Action_Water Yes (Too dry?) Final_Step 5. Add Additive Try 10 mol% CuI Check_Water->Final_Step No (Has water)

Figure 2: Step-by-step troubleshooting decision tree.

Standardized Protocol: "The Dehalo-Proof Screen"

When encountering dehalogenation, do not guess. Run this specific 4-reaction screen.

General Conditions:

  • Scale: 0.1 mmol (use HPLC vials).

  • Concentration: 0.1 M.

  • Temp: 60°C (Start mild).

  • Time: 2 hours.

EntryCatalyst (2-5 mol%)LigandBase (2 eq)SolventHypothesis Tested
A Pd(OAc)2XPhos (1:2)K3PO4Dioxane/H2O (10:1)Standard High-Activity (Baseline)
B Pd2(dba)3SPhos (1:2)K3PO4Toluene/H2O (10:1)Steric Bulk + Non-polar (Solvent effect)
C Pd(OAc)2XPhos (1:2)Cs2CO3 Dioxane (Anhydrous)Anhydrous Carbonate (Proton source check)
D Pd-PEPPSI-IPr(NHC Ligand)K2CO3Dioxane/MeOH (1:1)NHC Stability (Alternative Mechanism)

Analysis:

  • If A fails but C works: The issue is Protodehalogenation (water is the proton source).

  • If A & C fail but B works: The issue is Solvent polarity/coordination .

  • If all fail: The substrate likely contains an internal proton source (acidic H) or requires CuI co-catalysis.

References

  • Mechanistic Insight (Dehalogenation): Navarro, O., et al. "Dehalogenation of Aryl Halides by Palladium(II) and N-Heterocyclic Carbene Complexes." Journal of Organic Chemistry, 2005.

  • Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. [3]

  • Anhydrous Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 2010.

  • Base Effects (TMSOK): Denmark, S. E., & Smith, R. C. "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society, 2010.

  • Polyhalogenated Substrates: Schroter, S., Stock, C., & Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 2005.

Sources

Optimizing catalyst selection for selective C-I bond activation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Catalyst Optimization & Troubleshooting

Status: Active | Tier: L3 (Senior Application Scientist)[1]

Core Philosophy: The Reactivity Paradox

Welcome to the C-I Activation Support Module. As researchers, we often treat the Carbon-Iodine bond as "easy" because it is the weakest of the standard organohalogens. However, this weakness (


) creates a paradox: High reactivity leads to low selectivity and rapid catalyst deactivation. 

Successful C-I activation requires managing the "Iodide Effect"—the tendency of the large, soft iodide anion to poison active metal centers—while exploiting kinetic differences to achieve chemoselectivity over C-Br or C-Cl bonds.

Reference Data: Bond Dissociation Energies (BDE)

Use this table to predict chemoselectivity windows.

Bond TypeBDE (kJ/mol)BDE (kcal/mol)Relative Reactivity (

)
C(sp

)–I
~213 ~51 > 100,000
C(sp

)–Br
~285~681
C(sp

)–Cl
~327~78< 0.01
C(sp

)–F
~485~116Inert

Module A: Achieving Chemoselectivity (Ar-I vs. Ar-Br)

User Issue: "I have a substrate with both -I and -Br substituents. How do I couple at the Iodide position without touching the Bromide?"

The Solution: Kinetic Control

Because the rate of oxidative addition (


) for Ar-I is orders of magnitude faster than Ar-Br, you can achieve >98% selectivity by controlling catalyst "heat" (reactivity).
Protocol: The "Cold Start" Method
  • Catalyst Selection: Use a bulky, electron-rich phosphine ligand.[1] Pd(PPh

    
    )
    
    
    
    is the gold standard here. Its oxidative addition into C-Br is slow at ambient temperatures.[1]
  • Temperature Control: Start the reaction at 0°C or RT . Do not heat to reflux immediately. C-I activation often proceeds at RT; C-Br usually requires >60°C.[1]

  • Stoichiometry: Use a slight deficiency of the nucleophile (0.95 equiv) to prevent "runover" reactivity once the Iodide is consumed.

Visual Guide: Chemoselectivity Decision Matrix

Chemoselectivity Start Substrate contains Ar-I and Ar-Br Goal Target Site? Start->Goal SiteI Couple at Ar-I Goal->SiteI Most Common SiteBr Couple at Ar-Br (Retain Ar-I) Goal->SiteBr Difficult MethodI Standard Pd(0) (e.g., Pd(PPh3)4) Temp: < 40°C SiteI->MethodI MethodBr Requires Masking or Specialized Ni-Catalysis SiteBr->MethodBr ResultI High Selectivity (Kinetic Control) MethodI->ResultI

Figure 1: Decision matrix for orthogonal coupling of polyhalogenated arenes.

Module B: Troubleshooting Catalyst Deactivation (The "Iodide Effect")

User Issue: "My reaction starts strong but stalls at 20-30% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

You are likely experiencing Iodide Poisoning .[1] Unlike Bromide or Chloride, the Iodide anion (


) is a strong, soft sigma-donor.
  • Inhibition: High concentrations of free

    
     (generated after the coupling event) compete with phosphine ligands for coordination sites on Palladium.[1]
    
  • Dimerization: It promotes the formation of stable, inactive bridging dimers

    
    .
    
  • Anionic Species: It can form off-cycle anionic species like

    
     which are catalytically dormant.[1]
    
Troubleshooting Protocol: The "Silver Bullet"

If your turnover number (TON) is low, add a sequestering agent.

  • Additive: Add AgOTf or Ag

    
    CO
    
    
    
    (1.0 - 1.1 equiv relative to the Iodide).[1]
  • Mechanism:

    
     (Precipitate).[1]
    
  • Result: This physically removes the poison from the solution, forcing the equilibrium back toward the active catalytic cycle.

Visual Guide: The Iodide Poisoning Loop

IodidePoisoning Pd0 Pd(0)L2 (Active) OxAdd Ar-Pd(II)-I (Oxidative Addn) Pd0->OxAdd Ar-I Prod Product + I- OxAdd->Prod Coupling Dimer [Pd(μ-I)L]2 (Bridged Dimer) OxAdd->Dimer Loss of L Prod->Pd0 Regeneration Poison [Pd(L)2(I)]- (Anionic Resting State) Prod->Poison Excess I- (Inhibition) Silver Ag+ Additive (Sequester I-) Poison->Silver Precipitate AgI Silver->Pd0 Restore Activity

Figure 2: The mechanism of Palladium catalyst poisoning by iodide and reactivation via Silver additives.

Module C: Alkyl Iodides (C(sp3)-I Activation)

User Issue: "I am trying to couple a secondary alkyl iodide. Palladium gives me beta-hydride elimination products (alkenes) instead of the coupled product."

The Solution: Switch to Nickel/Photoredox

Palladium is poor for alkyl iodides because


-hydride elimination is faster than reductive elimination.[1] Nickel, however, engages in Single Electron Transfer (SET) pathways, generating radical intermediates that bypass 

-elimination.
Recommended Workflow: Dual Catalysis

This protocol utilizes the weakness of the C-I bond to generate a carbon-centered radical using light.

ComponentRecommendationFunction
Metal Catalyst NiCl

· glyme
(with dtbbpy ligand)
Captures the alkyl radical and the nucleophile.
Photocatalyst Ir(ppy)

or Organic Dyes (4CzIPN)
Harvests light to reduce the alkyl iodide via SET.[1]
Light Source Blue LED (450 nm) Excites the photocatalyst.[1]
Solvent DMF or DMAcPolar aprotic solvents stabilize the charged intermediates.[1]

Key Mechanistic Step:



The resulting alkyl radical (

) is intercepted by the Nickel catalyst. This method is tolerant of steric bulk (secondary/tertiary iodides).

Frequently Asked Questions (FAQs)

Q: Why does my aryl iodide coupling turn black and precipitate metal? A: This is "Pd Black" formation.[1] The C-I oxidative addition is fast, but if the transmetallation/reductive elimination is slow, the unstable Pd(II) species decomposes.

  • Fix: Increase ligand concentration (L:Pd ratio > 4:1) or use a precatalyst like Pd(dppf)Cl

    
      which is more robust than Pd(PPh
    
    
    
    )
    
    
    .

Q: Can I use C-I activation for chiral synthesis? A: Yes, but be careful with racemization. Alkyl iodides activated via radical mechanisms (Module C) will lose stereochemistry at the C-I center unless a chiral ligand is used on the Nickel to control the radical capture step (stereoconvergent coupling).

Q: Is the "Iodide Effect" always bad? A: No. In rare cases, such as certain hydroalkoxylations, iodide ligands can bridge Pd centers and accelerate protonolysis steps [2].[1] However, in standard cross-coupling (Suzuki/Sonogashira), assume it is detrimental until proven otherwise.

References

  • C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. Angewandte Chemie International Edition, 2019.[1][2] Link

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 2008. Link

  • Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides. Journal of the American Chemical Society, 2017.[1] Link

  • Bond Dissociation Energies. Chemistry LibreTexts, 2025. Link

Sources

Technical Support Center: Improving Yield and Selectivity in the Mono-lithiation of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the selective mono-lithiation of 4'-Bromo-3-iodo-1,1'-biphenyl. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile intermediate and seek to optimize their synthetic outcomes. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep understanding of the reaction's nuances, enabling you to troubleshoot effectively and maximize your yield and selectivity.

The selective formation of 4'-Bromo-1,1'-biphenyl-3-yl-lithium via lithium-halogen exchange is a powerful transformation, but one that presents a significant challenge: achieving selective reaction at the more reactive carbon-iodine bond without affecting the carbon-bromine bond. This guide will walk you through the critical parameters, common pitfalls, and evidence-based solutions to ensure your success.

Section 1: Reaction Fundamentals & Mechanism

The cornerstone of this synthesis is the lithium-halogen exchange reaction, a kinetically controlled process.[1] The selectivity for iodine over bromine is governed by the relative rates of exchange, which generally follow the trend I > Br > Cl.[1][2] The reaction proceeds through the nucleophilic attack of the organolithium reagent (typically n-BuLi) on the halogen atom of the aryl halide, forming a transient "ate-complex" which then collapses to the more stable aryllithium and the corresponding alkyl halide.[2]

The stability of the resulting aryllithium carbanion (sp2 hybridized) is significantly greater than that of the alkyllithium reagent (sp3 hybridized), which provides a strong thermodynamic driving force for the reaction.[1][3]

Side_Reactions start 4'-Bromo-3-iodo-1,1'-biphenyl mono_li Desired Mono-lithiated Product start->mono_li + 1 eq n-BuLi (Correct Pathway) di_li 3,4'-Dilithio-1,1'-biphenyl mono_li->di_li + n-BuLi (Excess BuLi / High Temp) protonated 4'-Bromo-1,1'-biphenyl (Protonated Product) mono_li->protonated + H⁺ Source (e.g., H₂O) homo Homocoupled Dimer mono_li->homo + Starting Material (High Concentration) Troubleshooting_Flowchart start Analyze Reaction Outcome low_yield Problem: Low or No Conversion start->low_yield Low Conversion poor_selectivity Problem: Poor Selectivity (Di-lithiation) start->poor_selectivity Multiple Products byproducts Problem: Protonated or Coupled Byproducts start->byproducts Byproducts Observed check_buli Action: Titrate n-BuLi (Is it active?) low_yield->check_buli check_conditions Action: Verify Anhydrous/Inert Conditions low_yield->check_conditions check_temp Action: Ensure Temp ≤ -78°C (Calibrate thermometer) poor_selectivity->check_temp check_equiv Action: Check Stoichiometry (Use 1.05-1.1 eq BuLi) poor_selectivity->check_equiv check_time Action: Reduce Lithiation Time (Monitor by TLC quench) poor_selectivity->check_time check_dryness Action: RIGOROUSLY Dry Glassware & Solvents byproducts->check_dryness Protonation? inverse_add Action: Consider Inverse Addition (For homocoupling) byproducts->inverse_add Homocoupling?

Caption: A decision-making flowchart for troubleshooting the reaction.

Section 4: Optimized Experimental Protocol

This protocol outlines a robust procedure for the selective mono-lithiation of 4'-Bromo-3-iodo-1,1'-biphenyl and subsequent quenching with an electrophile (benzaldehyde is used as an example).

Safety First: Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).

[4]1. Preparation:

  • Flame-dry all glassware under vacuum and cool under a stream of inert gas. *[4] Prepare a solution of 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Prepare a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 eq) in a small volume of anhydrous THF.

  • Titrate your solution of n-BuLi in hexanes to determine the precise molarity.

2. Lithiation:

  • Cool the solution of the biphenyl starting material to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -75 °C.

  • Stir the resulting mixture at -78 °C for 45-60 minutes. T[5]he solution may change color or become a slurry.

3. Electrophilic Quench:

  • Add the solution of the electrophile (benzaldehyde, 1.2 eq) dropwise to the aryllithium solution, again maintaining the temperature at -78 °C. *[6] After the addition is complete, stir the reaction at -78 °C for an additional hour.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.

4. Work-up:

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). *[6] Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 5: Data Summary Tables

Table 1: Comparison of Common Lithiating Reagents

ReagentFormulaKey AdvantagesKey DisadvantagesRecommendation for this Reaction
n-Butyllithium CH₃(CH₂)₃LiCommonly available, well-understood reactivity, good balance of nucleophilicity and basicity.Pyrophoric, requires titration, can act as a base.Recommended
t-Butyllithium (CH₃)₃CLiMore reactive, useful for difficult exchanges.Extremely pyrophoric, much stronger base (risk of deprotonation), sterically hindered.Not Recommended (Risk of poor selectivity)

Table 2: Influence of Key Reaction Parameters on Yield and Selectivity

ParameterOptimized ConditionEffect of Deviation (Too High/Too Much)Effect of Deviation (Too Low/Too Little)
Temperature ≤ -78 °CLoss of selectivity (di-lithiation), decomposition.[7] Potentially slow or incomplete reaction.
n-BuLi Equiv. 1.05 - 1.1Loss of selectivity (di-lithiation).Incomplete conversion of starting material.
Reaction Time 45 - 60 minIncreased chance of side reactions, potential for equilibration to less stable isomers.Incomplete conversion of starting material.
Solvent Purity Anhydrous, O₂-freeQuenching of aryllithium (protonation), low yield.[2] N/A

References

  • U.S. Patent US4990705A, "Preparation of 4-bromobiphenyl".
  • Rathman, T. L., & Bailey, W. F. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(1), 1-13.
  • Organolithium reagent. In Wikipedia.
  • Reich, R. J., & Musacchio, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54833.
  • Macmillan Group Meeting. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
  • Metal–halogen exchange. In Wikipedia.
  • Bailey, W. F., & Rathman, T. L. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 205-226). CRC Press.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. (2021, September 10). Stack Exchange.
  • nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. ECHEMI.
  • Nagaki, A., et al. (2012). Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. Beilstein Journal of Organic Chemistry, 8, 1374-1379.
  • Application Notes and Protocols for the Lithi

Sources

Troubleshooting low solubility of halogenated biphenyl intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility & Process Optimization
Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub. If you are working with halogenated biphenyls—specifically symmetric congeners like 4,4'-dibromobiphenyl or highly chlorinated systems (PCBs)—you are likely encountering the "Brick Dust" paradox. These molecules are highly lipophilic yet paradoxically insoluble in common organic solvents (DCM, THF) at room temperature.

The Science: This is not a polarity issue; it is a Crystal Lattice Energy issue. The rigid, planar nature of halogenated biphenyls allows for efficient


-

stacking and high packing density in the solid state. To dissolve them, your solvent must overcome this high enthalpy of fusion (

).

This guide addresses the three critical bottlenecks our clients face: Reaction Stalling , Purification Failures , and NMR Silence .

Module 1: Synthesis & Reaction Optimization
Q: My Suzuki coupling stalled after 30 minutes. The flask is full of precipitate. What happened?

A: You have likely encountered "surface passivation." As the cross-coupling proceeds, the highly insoluble product precipitates rapidly, coating the remaining solid reactants or the catalyst surface, effectively stopping the reaction.

Troubleshooting Protocol:

  • Switch Solvents (The "High-Boil" Strategy): Standard solvents like THF or Dioxane (

    
    ) often cannot reach temperatures high enough to keep the intermediate in solution.
    
    • Recommendation: Switch to Chlorobenzene (

      
      ) or 1,2-Dichlorobenzene  (
      
      
      
      ). The chlorinated aromatic structure provides better solvation for halogenated biphenyls via "like-dissolves-like" interactions.
  • Phase Transfer Catalysis (PTC): If using an aqueous base (

    
    ), the interface is likely blocked. Add TBAB (Tetrabutylammonium bromide)  at 5 mol%. This acts as a surfactant, increasing the solubility of the organic halide in the interface.
    
  • The "Grinding" Alternative (Advanced): For substrates that are insoluble even in boiling dichlorobenzene, solution chemistry may be impossible. Recent literature suggests Polymer-Assisted Grinding (POLAG) . This involves mechanochemical synthesis (ball milling) where the reaction occurs in the solid state, bypassing solubility constraints entirely.

Key Reference: Solid-state cross-coupling of insoluble aryl halides.[1] See J. Am. Chem. Soc. 2021 [1].[1]

Module 2: Purification Protocols
Q: I cannot recrystallize my product. It won't dissolve in hot ethanol, and it crashes out of DCM immediately.

A: Halogenated biphenyls are too insoluble for standard ethanol/hexane recrystallization. You need a High-Thermal-Gradient system.

The "Hot Filtration" Protocol: Use this when your product is the precipitate, but it contains insoluble catalyst residues (Pd black).

  • Solvent Selection: Use Toluene or Xylenes .

  • Dissolution: Heat the crude mixture to reflux (

    
    ) . Ensure the solvent volume is just enough to dissolve the product at boiling point.
    
  • Filtration: Crucial Step. You must use a pre-heated funnel (jacketed or heated with a heat gun) and fluted filter paper. If the funnel is cold, the biphenyl will crystallize inside the paper, clogging it instantly.

  • Cooling: Allow the filtrate to cool to room temperature slowly (wrap the flask in foil). Rapid cooling traps impurities.

Q: My product is mixed with starting material, and both are insoluble solids. How do I separate them?

A: Chromatography is useless here because you cannot load the column. Use Soxhlet Extraction . This technique leverages continuous hot solvent flow to separate compounds based on differential solubility over time rather than instantaneous solubility.

Soxhlet Workflow Visualization:

SoxhletLogic Start Crude Insoluble Mixture SolubilityCheck Is Product MORE soluble than Impurity? Start->SolubilityCheck MethodA Method A: Extract Product (Product moves to flask) SolubilityCheck->MethodA Yes MethodB Method B: Extract Impurity (Product stays in thimble) SolubilityCheck->MethodB No SolventA Use Moderate Solvent (e.g., DCM, Acetone) MethodA->SolventA Select Solvent SolventB Use Good Solvent (e.g., Chloroform, Toluene) MethodB->SolventB Select Solvent ResultA Evaporate Flask Solvent to recover Product SolventA->ResultA ResultB Recover Solid from Thimble (Product remains pure) SolventB->ResultB

Figure 1: Decision logic for Soxhlet extraction based on relative solubility.

Module 3: Analytical Characterization (NMR)
Q: My sample tube looks empty in

, and the NMR spectrum is just noise. Is my reaction failed?

A: Not necessarily. Your compound is likely aggregated or completely insoluble at


. Standard chloroform is insufficient for rigid biphenyls.

The High-Temperature NMR Solution: You must break the intermolecular


-stacking energy using heat and specialized solvents.
SolventBoiling PointMax NMR TempApplication

61°C50°CStandard. Often fails for >2 halogens.

189°C100°C+Good for polar impurities, but hard to recover sample.

(TCE-

)
146°C130°C The Gold Standard. Excellent solubility for aromatics at high temp.

+

insert
46°C40°CDesperation Move.

dissolves almost anything non-polar. Use a capillary of

for the lock signal.[2]

Protocol for TCE-


 Run: 
  • Place 10-15 mg of sample in the tube.

  • Add 0.6 mL of 1,1,2,2-Tetrachloroethane-

    
     .
    
  • Set the NMR probe temperature to 100°C (373 K) . Warning: Ensure the cap is tight and the tube is high-quality to prevent popping.

  • Allow 10 minutes for thermal equilibration before shimming.

Note: If TCE-


 is unavailable, 1,2-Dichlorobenzene-

is a viable alternative for high-temperature work.
Module 4: Solvent Selection Guide

Use this matrix to select the correct solvent for your specific process step.

SolventMatrix Root Halogenated Biphenyl Solvent Selection Process Process Step? Root->Process Synth Synthesis (High Temp Required) Process->Synth Purif Recrystallization Process->Purif NMR NMR Analysis Process->NMR SynthSolv Chlorobenzene 1,2-Dichlorobenzene Diglyme Synth->SynthSolv PurifSolv Toluene Xylenes (Hot Filtration) Purif->PurifSolv NMRSolv TCE-d2 (at 100°C) CS2 (Room Temp) NMR->NMRSolv

Figure 2: Solvent selection matrix based on experimental intent.

References
  • Seo, T., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide & Solvent Selection.

  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.

  • ResearchGate Community. (2016).[3] Discussion on NMR Solvents for Insoluble Organic Compounds.

Sources

Technical Support Center: Biphenyl Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Purification Nightmare"

Welcome to the Technical Support Center. If you are reading this, you are likely facing a crude NMR or LCMS trace showing three peaks: your desired cross-coupled product (Ar¹-Ar²), and the dreaded homocoupled impurities (Ar¹-Ar¹ or Ar²-Ar²).

Homocoupling is not just a yield loss; it is a purification bottleneck. Because the homocoupled byproducts often share similar polarity and solubility profiles with the desired biphenyl product, separation by flash chromatography can be nearly impossible.

This guide moves beyond basic "degassing" advice. We will dissect the mechanistic root causes of homocoupling—oxidative vs. reductive—and provide a self-validating protocol to eliminate them.

Module 1: Diagnostic Triage

Before changing conditions, you must identify which homocoupling mechanism is active. Use the following logic flow to diagnose your reaction mixture.

Visual Diagnostic Tool

DiagnosticTree Start Analyze Crude Mixture (LCMS/GCMS) Decision1 Which Dimer is Dominant? Start->Decision1 BoronicDimer Boronic Acid Dimer (Ar¹-Ar¹) Decision1->BoronicDimer Nucleophile-Nucleophile HalideDimer Aryl Halide Dimer (Ar²-Ar²) Decision1->HalideDimer Electrophile-Electrophile Oxidative Cause: Oxidative Homocoupling (Oxygen Ingress) BoronicDimer->Oxidative Reaction turned black/precipitate Stoich Cause: Stoichiometry Drift (Protodeboronation) BoronicDimer->Stoich Ar¹-H also present Reductive Cause: Reductive Homocoupling (Excess Reductant/Catalyst) HalideDimer->Reductive Alcohol solvents used Scrambling Cause: Ligand Scrambling (Phosphine Exchange) HalideDimer->Scrambling Multidentate ligands used

Figure 1: Diagnostic logic tree for identifying the mechanistic origin of homocoupling byproducts.

Module 2: The Oxygen Trap (Oxidative Homocoupling)

Symptom: You observe significant amounts of the boronic acid dimer (Ar¹-Ar¹). Root Cause: Oxygen ingress leading to a "Glaser-like" oxidative coupling on the Palladium center.

The Mechanism

Contrary to popular belief, boronic acids do not simply "stick together." The reaction is mediated by a specific Pd(II)-peroxo species.

  • Oxygen Capture:

    
     reacts with trace 
    
    
    
    to form a peroxo-palladium complex.
  • Oxy-Transmetallation: This peroxo species reacts with the boronic acid (Ar¹-B(OH)₂) to form a

    
     intermediate.
    
  • Second Transmetallation: A second equivalent of boronic acid attacks, expelling the oxygen and linking the two aryl groups.

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Logic)
Degassing Freeze-Pump-Thaw (3 cycles) "Sparging" (bubbling gas) is insufficient for removing solvated oxygen in polar solvents like DMF or Dioxane. Freeze-pump-thaw is the only way to ensure thermodynamic equilibrium favors gas removal [1].
Catalyst State Use Pre-formed Pd(0) Pd(II) sources (like

) require in situ reduction to enter the cycle.[1] If this reduction is slow, the Pd(II) species can bridge two boronic acids before the cycle starts.
Headspace Argon vs. Nitrogen Argon is heavier than air and forms a "blanket" over the reaction. Nitrogen is lighter and diffuses away faster if the septum seal is imperfect.

FAQ: Is my balloon sufficient? Answer: No. Balloons are permeable to oxygen over time. For reactions >4 hours, use a glass stopcock with a positive pressure line or a sealed pressure tube.

Module 3: Stoichiometry Drift (Protodeboronation)

Symptom: You added 1.5 equivalents of Boronic Acid, but the reaction stalled, and you see Ar¹-Ar¹ and Ar¹-H (deboronated arene). Root Cause: The "Slow Release" Failure.

The Mechanism

Boronic acids are unstable in the presence of base and heat. They undergo Protodeboronation (hydrolysis of the C-B bond).

  • If your cross-coupling rate is slow (due to sterics), the boronic acid sits in the basic solution and decomposes.

  • To compensate, researchers add excess boronic acid.

  • The Trap: The excess boronic acid increases the statistical probability of the Pd center encountering two boronate nucleophiles consecutively, triggering homocoupling.

Troubleshooting Protocol

Solution: The Slow-Release Strategy Instead of dumping all boronic acid in at once, maintain a low steady-state concentration.

  • Use MIDA Boronates or Trifluoroborates: These are "protected" forms of boronic acid. They hydrolyze slowly, releasing the active species only as fast as the catalyst can consume it [2].

  • Syringe Pump Addition: Add the boronic acid solution dropwise over 1 hour. This keeps the [Ar¹-B] low relative to the [Ar²-X], statistically favoring the cross-coupling event.

Module 4: The "Scrambling" Effect (Aryl Halide Homocoupling)

Symptom: You see the dimer of your aryl halide (Ar²-Ar²). Root Cause: Ligand Exchange (Phosphine Scrambling).

The Mechanism

This is rare but occurs with aryl phosphine ligands (like


).
  • Oxidative Addition:

    
    .
    
  • Ligand Exchange: If the reaction temperature is high, the aryl group on the phosphine ligand (Phenyl) can swap places with the aryl group on the Palladium (Ar²).

  • Result: You might see Phenyl-Ar² byproducts, or if the catalyst disproportionates, Ar²-Ar².

Troubleshooting Protocol
  • Switch Ligands: Move to Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos, RuPhos). These ligands are sterically designed to prevent P-C bond cleavage and scrambling [3].

  • Lower Temperature: Scrambling is thermally activated. If possible, use a more active catalyst (e.g., Pd-G4 precatalysts) that operates at room temperature.

Module 5: Master Protocol (High-Fidelity Synthesis)

This protocol is designed to eliminate 95% of homocoupling issues by addressing oxygen, stoichiometry, and catalyst activation simultaneously.

Reagents
  • Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%) - Pre-reduced, air-stable precatalyst.

  • Base:

    
     (3.0 equiv) - Anhydrous.
    
  • Solvent: THF:Water (10:1) or Dioxane:Water (4:1).

Step-by-Step Workflow
  • Solvent Prep:

    • Place the solvent mixture in a Schlenk flask.

    • Perform 3 cycles of Freeze-Pump-Thaw .

    • Backfill with Argon.

  • Solids Addition:

    • Add Aryl Halide (1.0 equiv), Base, and Catalyst to a reaction vial.

    • Crucial: Do NOT add the Boronic Acid yet.

    • Cap and purge the vial with Argon for 5 minutes.

  • Liquid Transfer:

    • Transfer the degassed solvent to the reaction vial via syringe.

  • Controlled Initiation (The "Hot Start"):

    • Heat the mixture to the reaction temperature (e.g., 60°C).

    • Dissolve the Boronic Acid (1.2 equiv) in a separate portion of degassed solvent.

    • Add the Boronic Acid solution dropwise over 10-20 minutes via syringe.

    • Why? This ensures the catalyst is active (Pd0) before it sees the boronic acid, and keeps the boronic acid concentration low to prevent dimerization.

Visualizing the Competitive Landscape

Understanding the competition between the desired Cycle A (Cross-Coupling) and the parasitic Cycle B (Homocoupling) is vital.

ReactionCycles cluster_A Cycle A: Cross-Coupling (Desired) cluster_B Cycle B: Oxidative Homocoupling (Parasitic) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Peroxo Pd-Peroxo Complex (Requires O2) Pd0->Peroxo O2 Leak TransMet Transmetallation (Ar-B) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Regeneration OxyTrans Oxy-Transmetallation (2x Ar-B) Peroxo->OxyTrans HomoElim Homocoupling (Ar-Ar Dimer) OxyTrans->HomoElim HomoElim->Pd0 Regeneration

Figure 2: Competitive catalytic cycles. Note that Cycle B (Red) is only accessible if Oxygen is present to form the peroxo-bridge.

References

  • Adamo, C., et al. (2006).[2][3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium-Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443.

  • Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 4, 916-920.

Sources

Purification methods for 4'-Bromo-3-iodo-1,1'-biphenyl from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Purification Protocols for Halogenated Biaryl Intermediates Target Molecule: 4'-Bromo-3-iodo-1,1'-biphenyl (CAS: 130201-21-7) Ticket ID: PUR-BPH-043 Status: Resolved / Guide Published

Executive Summary & Impurity Profile

The Challenge: Purifying 4'-Bromo-3-iodo-1,1'-biphenyl is deceptively difficult. While the molecule is a simple halogenated biaryl, its synthesis (typically via Suzuki-Miyaura coupling of 1,3-diiodobenzene and 4-bromophenylboronic acid) generates a "soup" of structurally similar byproducts. The iodine atom at the 3-position is intended for downstream functionalization, but its high reactivity means it often participates in unwanted side reactions during the initial coupling if conditions aren't strictly controlled.

The "Usual Suspects" (Impurity Profile):

Impurity TypeChemical IdentitySourceSeparation Difficulty
Target 4'-Bromo-3-iodo-1,1'-biphenyl Product N/A
Starting Material 1,3-DiiodobenzeneUnreacted excessLow (High Rf)
Homocoupling 4,4'-Dibromo-1,1'-biphenylBoronic acid dimerizationHigh (Similar polarity)
Over-coupling 1,3-Bis(4-bromophenyl)benzeneDouble addition to di-iodo coreMedium (Lower Rf)
Catalyst Ligand Triphenylphosphine Oxide (TPPO)Oxidation of Pd(PPh3)4 ligandMedium (Crystallizes)
De-halogenated 4'-Bromo-1,1'-biphenylProtodeboronation/reductionHigh (Very similar Rf)

Primary Workflow: Chromatographic Isolation

Directive: Do not rely solely on standard Hexane/Ethyl Acetate gradients. Halogenated biphenyls often co-elute in these systems due to lack of distinct polar functional groups.

The "Pi-Stacking" Trick

Standard silica chromatography separates based on polarity. However, 4,4'-dibromo-1,1'-biphenyl (impurity) and your target (4'-Bromo-3-iodo) have nearly identical dipole moments.

  • Solution: Use Toluene or Dichloromethane (DCM) in your mobile phase. Toluene interacts with the pi-systems of the biphenyl rings. The iodine atom on your target distorts the electron cloud differently than the bromine on the impurity, often creating a separation factor (

    
    ) large enough to resolve the spots.
    
Recommended Gradient Protocol
  • Stationary Phase: Silica Gel (230-400 mesh), Acid-washed if possible to prevent streaking.

  • Loading: Dry load on Celite or Silica (1:2 ratio). Do not wet load in DCM, as it bands too quickly.

PhaseSolvent SystemVolume (CV = Column Volume)Purpose
Equilibration 100% Hexanes2 CVPack column, remove air.
Elution A 100% Hexanes3-5 CVElutes unreacted 1,3-diiodobenzene (fastest).
Elution B 5-10% Toluene in Hexanes10-15 CVCritical Step. Elutes Target. Watch for "fronting" of the homocoupled impurity.
Elution C 20% DCM in Hexanes5 CVFlushes out bis-coupled byproducts (heavier).
Wash 10% MeOH in DCM2 CVStrips TPPO and Pd residues.

Secondary Workflow: Removal of Triphenylphosphine Oxide (TPPO)[2][3]

If you used a Phosphine-based catalyst (e.g.,


), TPPO is likely your major contaminant. It streaks on columns and contaminates crystals.

The ZnCl₂ Precipitation Method (Chemo-selective Scavenging) Instead of running a massive column just to remove TPPO, use coordination chemistry. ZnCl₂ forms a bulky, insoluble complex with TPPO (


).

Protocol:

  • Dissolve crude mixture in minimal Ethanol or THF .

  • Add 2.0 equivalents of

    
     (relative to the amount of catalyst used).
    
  • Stir at Room Temperature for 2 hours.

  • A white precipitate will form (The Zn-TPPO complex).

  • Filter the suspension through a Celite pad.

  • Concentrate the filtrate. Your target remains in solution; the TPPO is trapped in the filter.

Tertiary Workflow: Recrystallization (Polishing)

For pharmaceutical or electronic applications (OLEDs), chromatography is rarely sufficient for >99.5% purity.

Solvent System: The "Anti-Solvent" Crash Since the target is hydrophobic, standard Ethanol recrystallization often fails (oiling out).

  • Dissolve: Dissolve the semi-pure solid in the minimum amount of boiling Chloroform (

    
    )  or DCM .
    
  • Precipitate: Slowly add hot Hexane or Methanol dropwise until the solution turns slightly turbid (cloudy).

  • Clarify: Add one drop of the good solvent (

    
    ) to clear it up.
    
  • Cool: Wrap the flask in foil and let it cool to room temperature slowly, then move to -20°C fridge.

  • Harvest: Filter the white needles.

Visual Troubleshooting Guides

Diagram 1: Purification Decision Matrix

Use this logic flow to determine your starting point based on TLC analysis.

Purification_Logic Start Crude Reaction Mixture TLC_Check Analyze via TLC (Hexane:Toluene 9:1) Start->TLC_Check Decision_TPPO Is TPPO Present? (UV Active spot at Rf ~0.1) TLC_Check->Decision_TPPO ZnCl_Treat Execute ZnCl2 Precipitation Protocol Decision_TPPO->ZnCl_Treat Yes Decision_Sep Separation Difficulty? Decision_TPPO->Decision_Sep No ZnCl_Treat->Decision_Sep Path_Easy Rf Δ > 0.15 (Distinct Spots) Decision_Sep->Path_Easy Path_Hard Rf Δ < 0.10 (Overlapping/Streaking) Decision_Sep->Path_Hard Method_Flash Standard Flash Column (Hexane/DCM) Path_Easy->Method_Flash Method_Slow Pi-Stacking Column (Hexane/Toluene) Path_Hard->Method_Slow Recryst Recrystallization (CHCl3 / Hexane) Method_Flash->Recryst Method_Slow->Recryst Final Pure 4'-Bromo-3-iodo-1,1'-biphenyl Recryst->Final

Caption: Logic flow for selecting the appropriate purification module based on impurity profile.

Diagram 2: The "ZnCl₂ Scavenging" Workflow

Detailed mechanism of the chemical filtration step.

ZnCl_Workflow Step1 Crude Oil (Product + TPPO) Step2 Dissolve in EtOH Add ZnCl2 (2 eq) Step1->Step2 Step3 Formation of [Zn(TPPO)2Cl2] (Precipitate) Step2->Step3 Stir 2h Step4 Filtration (Celite Pad) Step3->Step4 Step5 Filtrate: Product (Soluble) Step4->Step5 Step6 Filter Cake: Zn-TPPO (Solid) Step4->Step6

Caption: Chemo-selective removal of Triphenylphosphine Oxide using Zinc Chloride.

FAQ & Troubleshooting

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with biphenyls that have low melting points or high impurity levels.

  • Cause: The temperature gap between the boiling point of your solvent and the melting point of your solid is too narrow, or you cooled it too fast.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a glass rod to induce nucleation. Switch to a Methanol/Acetone system if Chloroform/Hexane continues to oil out.

Q: I see a spot on TLC that moves just below my product and won't separate. What is it? A: This is likely the homocoupled byproduct (4,4'-dibromo-1,1'-biphenyl) .

  • Fix: Because it is symmetrical and lacks the iodine "heavy atom" effect, it packs differently. Switch your TLC solvent to 100% Pentane and run it multiple times (elute, dry, elute again). If they separate on TLC with this method, run your column using pure Pentane or Hexane for the first 10 volumes. It will be slow, but it works.

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is highly recommended if Normal Phase fails.

  • Why: Iodine is very polarizable and "soft," making it interact strongly with C18 chains. The bromo-analog interacts less strongly.

  • Gradient: Start with 60% Acetonitrile / 40% Water and ramp to 100% Acetonitrile. The di-iodo starting material will elute last (most hydrophobic), while the product will elute before the homocoupled impurities.

References

  • Batesky, D. C., et al. (2017).[1][2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • PubChem Database. (n.d.). "3-Bromo-4'-iodo-1,1'-biphenyl Compound Summary." National Center for Biotechnology Information.

  • BenchChem Technical Support. (2025). "Purification of 4-Bromo-3-iodophenol Reaction Products." BenchChem.[3]

  • Frontier, A. (n.d.). "Workup: Removing Triphenylphosphine Oxide." University of Rochester, Department of Chemistry.

Sources

Technical Support Center: Recrystallization of Brominated Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated biphenyl derivatives (e.g., 4,4'-dibromobiphenyl, 2-bromobiphenyl) are critical intermediates in Suzuki-Miyaura cross-coupling and material science (OLEDs). However, their purification is complicated by halogen bonding , polymorphism , and structural rigidity , often leading to "oiling out" or persistent isomeric impurities.

This guide provides a decision framework for solvent selection, validated protocols, and a troubleshooting matrix for recovering high-purity material.

Module 1: Solvent Selection Logic

The introduction of bromine atoms onto the biphenyl core significantly increases molecular weight and lipophilicity while reducing solubility in polar protic solvents. The choice of solvent depends heavily on the degree of bromination and the substitution pattern (symmetry).

Solvent Hierarchy Table
Compound ClassPrimary Solvent (Single)Binary System (Solvent / Anti-solvent)Mechanistic Rationale
Mono-brominated (e.g., 2-bromobiphenyl, 4-bromobiphenyl)Ethanol or Methanol Ethanol / Water Methanol / Water Moderate polarity allows dissolution at reflux; cooling forces hydrophobic precipitation.
Di-brominated (Symmetric) (e.g., 4,4'-dibromobiphenyl)Glacial Acetic Acid Toluene Toluene / Ethanol DCM / Hexane High symmetry leads to high lattice energy. Glacial acetic acid is the "Gold Standard" for rigid aromatics due to its high boiling point and ability to solvate impurities.
Poly-brominated (e.g., Hexabromobiphenyl)Xylene or Chlorobenzene Chlorobenzene / Methanol Extreme hydrophobicity requires high-boiling aromatics or chlorinated solvents to disrupt

stacking.
Highly Impure / Oily Crudes Avoid Single SolventsDCM / Methanol Dissolve in low-BP good solvent (DCM), filter, then add polar anti-solvent (MeOH) to induce controlled crash-out.
Decision Tree: Selecting Your System

The following logic flow helps you choose the correct solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude Brominated Biphenyl CheckSol Is it soluble in boiling Ethanol? Start->CheckSol YesEth Use Ethanol (Single Solvent) CheckSol->YesEth Yes NoEth Check MP vs. Solvent BP CheckSol->NoEth No HighMP MP > 100°C (High Melting) NoEth->HighMP LowMP MP < 80°C (Low Melting) NoEth->LowMP Acetic Use Glacial Acetic Acid (Requires Fume Hood) HighMP->Acetic Symmetric/Rigid Toluene Use Toluene (Slow Cool Required) HighMP->Toluene General Binary Use Binary System: DCM / Hexane LowMP->Binary Risk of Oiling Out

Figure 1: Decision matrix for selecting recrystallization solvents based on solubility and melting point properties.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: Glacial Acetic Acid Recrystallization

Best for: 4,4'-Dibromobiphenyl and highly symmetric analogs.

Safety Warning: Glacial acetic acid is corrosive and flammable. Perform all operations in a fume hood.

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 50 mL of glacial acetic acid.

  • Heating: Heat to boiling (approx. 118°C) on a stir plate. If solid remains, add acid in 5 mL increments until dissolved.

  • Filtration (Critical): While boiling, check for insoluble particles (dust, catalyst residue). If present, perform a hot filtration using a pre-warmed glass funnel and fluted filter paper.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel if necessary).

    • Note: Rapid cooling promotes occlusion of impurities.

  • Collection: Filter the white needles using a Buchner funnel. Wash with cold acetic acid, followed by a large volume of water to remove acid traces.

  • Drying: Dry in a vacuum oven at 60°C to remove trapped acetic acid (which can inhibit subsequent palladium catalysts).

Protocol B: The "Layering" Method (Binary Solvent)

Best for: Small scales (<500 mg) or compounds prone to oiling out.

  • Dissolution: Dissolve the crude material in the minimum amount of DCM (Dichloromethane) in a narrow vial or tube.

  • Addition: Carefully layer an equal volume of Hexane or Methanol on top of the DCM solution. Do not mix.

  • Diffusion: Cap the vial and let it stand undisturbed. As the solvents diffuse, the polarity changes gradually, growing high-quality crystals at the interface.

Module 3: Troubleshooting & FAQs

Ticket #001: The "Oiling Out" Phenomenon

User Report: "I heated my brominated biphenyl in ethanol, but upon cooling, it formed a yellow oil at the bottom instead of crystals."

Root Cause: The solute separated from the solution at a temperature above its melting point. This often happens when the solvent's boiling point is too close to the solute's melting point, or if the solution is too concentrated.

The Fix (The "Seed & Reheat" Protocol):

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a Seed Crystal: If you have any pure material, add a tiny crystal. If not, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Add Co-Solvent: Add a small amount of a lower-boiling good solvent (e.g., DCM) to lower the saturation temperature.

  • Slow Cool: Cool with vigorous stirring. The agitation helps break up oil droplets into crystals.

OilingOut Oil Oiling Out Occurs Reheat Reheat to Solution Oil->Reheat Adjust Add 10% Low BP Solvent (e.g., DCM) Reheat->Adjust Seed Add Seed Crystal or Scratch Glass Adjust->Seed Cool Cool with Vigorous Stirring Seed->Cool

Figure 2: Workflow to recover a crystallization batch that has oiled out.

Ticket #002: Persistent Color (Yellowing)

User Report: "My product is 4,4'-dibromobiphenyl. It should be white, but it's light yellow even after recrystallization."

Root Cause: Trace amounts of oxidized byproducts or free bromine (


) trapped in the crystal lattice.

The Fix:

  • Activated Carbon: During the hot dissolution step (Protocol A), add activated carbon (charcoal) (~5% by weight).

  • Hot Filtration: Filter the hot solution through Celite to remove the carbon.

  • Bisulfite Wash: If the yellow color persists, wash the filtered crystals with a dilute Sodium Bisulfite (

    
    ) solution to quench any free bromine.
    
Ticket #003: Isomer Contamination

User Report: "NMR shows 5% of the ortho-isomer (2,4'-dibromobiphenyl) mixed with my para-isomer."

Root Cause: Ortho-isomers disrupt symmetry less than expected or co-crystallize.

The Fix:

  • Switch Solvents: If using Ethanol, switch to Toluene . The para-isomer packs much more efficiently in aromatic solvents due to

    
     stacking, while the ortho-isomer (which is twisted) remains in the mother liquor.
    
  • Recrystallize Twice: Do not chase yield on the first crop. Take the first crop (highest purity) and recrystallize it again. Discard the mother liquor.

References

  • Organic Syntheses. (1931). 4,4'-Dibromobiphenyl.[1][2][3][4] Organic Syntheses, Coll. Vol. 1, p.209.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 4,4'-Dibromobiphenyl Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Product Specification: 4,4'-Dibromobiphenyl.[1][2][4]

Sources

Technical Support Center: Precision 3-Position (Meta) Functionalization of Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BPH-META-003 Status: Open Priority: High (Research Critical) Agent: Senior Application Scientist, Catalysis Division

Overview: The "Meta-Constraint" in Biphenyl Systems

Functionalizing the 3-position (meta) of a biphenyl scaffold presents a unique dichotomy of challenges. Unlike the 2-position (ortho), which is electronically activated but sterically encumbered by the second ring, or the 4-position (para), which is electronically favored and sterically open, the 3-position is often the "dead zone" of reactivity.

The Core Challenges:

  • Electronic Bias: Electrophilic Aromatic Substitution (EAS) and standard ortho-directed C-H activation naturally favor the 2- and 4-positions.[1]

  • Steric Shielding (The Buttressing Effect): If the 2-position is already substituted, the 3-position becomes sterically inaccessible due to the combined bulk of the 2-substituent and the twisting of the biaryl axis.

This guide provides three distinct, field-proven workflows to overcome these barriers, ranging from steric-controlled borylation to template-assisted palladium catalysis.[1][2]

Method A: Steric Steering via Ir-Catalyzed Borylation

Best For: Unsubstituted or 4-substituted biphenyls where you need to access the 3-position based purely on steric availability.[1]

The Mechanism: Iridium-catalyzed C-H borylation proceeds via a sterically demanding active species.[1] In a biphenyl system, the 2-position is blocked by the adjacent ring.[1] If the 4-position is blocked (or if you use sufficiently bulky ligands), the catalyst is forced into the 3-position.[1]

Standard Operating Procedure (SOP-IR-01)

Reagents:

  • Precursor:

    
     (1.5 mol%)
    
  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ) (3.0 mol%)

  • Boron Source:

    
     (1.0 equiv)
    
  • Solvent: THF or MTBE (anhydrous)

Protocol:

  • Catalyst Activation: In a glovebox, mix

    
     and dtbpy  in THF (0.5 mL) for 10 minutes. The solution should turn dark brown/black.[1]
    
  • Substrate Addition: Add the biphenyl substrate (1.0 mmol) and

    
     (1.0 mmol).[1]
    
  • Reaction: Seal the vial and heat to 80 °C for 16–24 hours.

  • Workup: Cool to room temperature. Pass through a short silica plug (eluting with EtOAc) to remove the catalyst.[1] Concentrate in vacuo.[1]

Data Summary: Ligand Effects on Regioselectivity

SubstrateLigand3-Bpin (Meta)4-Bpin (Para)2-Bpin (Ortho)Notes
Biphenyltmphen65%35%<1%Standard ligand allows some para.
Biphenyldtbpy 88% 12%<1%Bulky ligand forces meta selectivity.
4-Me-Biphenyldtbpy>98% 0%<1%4-blocking forces exclusive 3-subst.[1]

Technical Insight: If you observe low conversion, switch the solvent to n-octane and increase temperature to 100 °C. The higher boiling point often pushes the catalytic cycle past the turnover-limiting step.[1]

Method B: Template-Directed Pd-Catalysis (The "Reach-Around")

Best For: Substrates with a polar handle (carboxylic acid, alcohol, or amide) at the 1-position or on the 2-position that needs to be directed to the 3-position.

The Mechanism: Standard directing groups (DGs) form a 5- or 6-membered palladacycle, activating the ortho position. To hit the meta (3-position), we use a U-shaped template or a Nitrile-Ag-Pd cooperative system that physically extends the metal's reach to the remote carbon.[1]

Protocol: Nitrile-Template Assisted Meta-Activation (SOP-PD-YU)

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Co-Catalyst/Oxidant:

    
     (2.0 equiv) - Crucial for the heterodimeric Pd-Ag transition state.
    
  • Template: 2-cyanobenzyl-based auxiliary (attached to substrate).

  • Solvent: HFIP (Hexafluoroisopropanol) - Essential for stabilizing the active cationic species.

Step-by-Step:

  • Template Attachment: Condense your biphenyl carboxylic acid/alcohol with the nitrile-bearing auxiliary (e.g., via esterification).[1]

  • Activation: Combine Substrate-Template (0.2 mmol),

    
    , and 
    
    
    
    in HFIP (2 mL).
  • Heating: Stir at 90–100 °C for 24 hours.

  • Cleavage: After isolation, remove the template using mild hydrolysis (LiOH/MeOH) to reveal the 3-functionalized product.[1]

Critical Control Point: The Ag(I) salt is not just an oxidant here; it coordinates to the nitrile nitrogen, anchoring the template while the Pd attacks the C-H bond.[1] Do not substitute with


.[1]
Method C: The Norbornene Relay (Catellani-Type)

Best For: Aryl iodides where you want to functionalize the position meta to the iodine (which corresponds to the 3-position relative to the original halide).[1]

The Mechanism: This utilizes the Catellani reaction .[1] Palladium undergoes oxidative addition at the ortho position (iodide), then norbornene (NBE) inserts.[1] This steric bulk prevents further reaction at that site and directs the palladium to activate the meta C-H bond via a palladacycle.[1]

Protocol: Pd/NBE Mediated Meta-Alkylation

Reagents:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Tri(2-furyl)phosphine (20 mol%)

  • Mediator: Norbornene (NBE) (1.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Electrophile: Alkyl bromide or Aryl bromide.[1]

Workflow:

  • Mix Pd catalyst, ligand, base, and Norbornene in DMF.[1]

  • Add the 2-Iodo-biphenyl substrate.[1]

  • Heat to 100 °C .

  • Result: The final product will have the functional group at the 3-position (meta), and the iodine will be removed (replaced by H) or retained depending on the specific quenching termination used.

Troubleshooting & Decision Matrix

Visual Guide: Selecting the Right Workflow

G Start Start: Biphenyl Substrate Q1 Is the 2-position (Ortho) substituted? Start->Q1 Q2 Is the 4-position (Para) blocked? Q1->Q2 No Q3 Do you have a polar handle (COOH/OH)? Q1->Q3 Yes (Buttressing Effect) MethodA Method A: Ir-Catalyzed Borylation (Steric Control) Q2->MethodA Yes (4-blocked) Q2->MethodA No (Use dtbpy ligand) MethodB Method B: Template-Directed Pd (Nitrile/U-Shape) Q3->MethodB Yes MethodC Method C: Norbornene Relay (Catellani) Q3->MethodC No (Use Aryl Iodide) HighSteric Use Pt-Catalysis (Specialized) MethodA->HighSteric Fails?

Caption: Decision tree for selecting the optimal 3-position functionalization strategy based on substrate substitution patterns.

FAQ: Common Experimental Failures

Q: I am using Method A (Ir-Borylation) on a 2-substituted biphenyl, but I am getting no reaction at the 3-position.

  • Diagnosis: This is the "Buttressing Effect."[1] The substituent at C2 pushes the ortho-hydrogens of the other ring into the space of C3, making it sterically impenetrable to the bulky Ir-dtbpy complex.

  • Solution: Switch to a Platinum (Pt) catalyst system (e.g., Pt(COD)Cl2).[1] Platinum catalysts have a smaller coordination sphere and can access sterically congested "pockets" that Iridium cannot, as demonstrated by Furukawa et al. [5].[1]

Q: My template-directed reaction (Method B) is yielding a mixture of mono- and di-functionalized products.

  • Diagnosis: The reaction is too efficient. Once the first meta-C-H bond is activated, the second meta position (on the same ring, C5) becomes activated.[1]

  • Solution: Reduce the oxidant (

    
    ) to 1.0 equivalent and stop the reaction at 60% conversion. Recycle the starting material.[1] Alternatively, introduce a blocking group at C5 if synthetic design permits.[1]
    

Q: In the Catellani reaction (Method C), I see the norbornene incorporated into the final product.

  • Diagnosis: Failed extrusion.[1] The norbornene is supposed to act as a transient mediator and be ejected.[1]

  • Solution: Increase the temperature by 10 °C and ensure you are using a bulky phosphine ligand.[1] The steric bulk is required to force the reductive elimination and extrusion of the norbornene species.[1]

References
  • Hartwig, J. F. (2012).[1] "Borylation of C-H Bonds Catalyzed by Iridium Complexes." Chemical Society Reviews.[1] Link

  • Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012).[1] "Activation of Remote Meta-C–H Bonds Assisted by an End-on Template." Nature.[1] Link

  • Deng, Y., & Yu, J. Q. (2015).[1] "Remote Meta-C–H Activation Using a Nitrile-Based Directing Group." Journal of the American Chemical Society.[1] Link

  • Dong, Z., & Dong, G. (2014).[1] "Ortho- vs Meta-Alkylation via Norbornene-Mediated Palladium Catalysis." Journal of the American Chemical Society.[1] Link

  • Furukawa, T., Tobisu, M., & Chatani, N. (2015).[1] "C–H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes." Journal of the American Chemical Society.[1] Link

Sources

Validation & Comparative

Analytical Resolution Guide: 1H NMR Characterization of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of asymmetric biaryls for OLED materials and pharmaceutical intermediates, 4'-Bromo-3-iodo-1,1'-biphenyl represents a critical "orthogonal" scaffold. Its value lies in the differential reactivity of the halogen substituents: the iodo- group (C-3) is highly labile for initial Suzuki/Sonogashira coupling, while the bromo- group (C-4') remains intact for subsequent functionalization.

However, the synthesis of this molecule (typically via Suzuki-Miyaura coupling of 3-iodo-phenylboronic acid and 1-bromo-4-iodobenzene, or similar routes) is prone to homocoupling impurities and regioisomers .

This guide compares the 1H NMR spectral performance of the target product against its most common structural alternatives (impurities and isomers). We provide a self-validating interpretation protocol to ensure researchers can distinguish the target asymmetric scaffold from symmetric byproducts.

Structural Analysis & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into its two distinct spin systems. The lack of symmetry between Ring A and Ring B is the primary diagnostic tool.

The Molecule[1][2][3][4][5][6][7][8][9]
  • Ring A (3-Iodo substituted): A meta-substituted benzene ring. It possesses lower symmetry (

    
    ) locally but contributes a complex 4-spin system (ABCD or ABMX depending on field strength).
    
  • Ring B (4'-Bromo substituted): A para-substituted benzene ring. It possesses a local

    
     axis, resulting in a classic 
    
    
    
    (or
    
    
    ) spin system.
Graphviz: Structural Connectivity & Coupling Network

The following diagram maps the proton environments and their expected J-coupling interactions.

G cluster_0 Ring A (3-Iodo) Meta-Pattern cluster_1 Ring B (4'-Bromo) Para-Pattern H2 H-2 (Singlet-like) H4 H-4 (Doublet) H2->H4 J(meta) H6 H-6 (Doublet) H2->H6 J(meta) H5 H-5 (Triplet) H4->H5 J(ortho) H5->H6 J(ortho) H2_6 H-2', H-6' (Ortho to Ph) H3_5 H-3', H-5' (Ortho to Br) H2_6->H3_5 J(ortho) AA'BB' System

Figure 1: Spin system connectivity. Ring A displays meta-coupling (dotted) and ortho-coupling (solid). Ring B displays the symmetric AA'BB' coupling typical of para-substitution.

Comparative Performance: Product vs. Alternatives

In a drug development or materials science context, "performance" is defined by the Analytical Resolution —the ability to confidently exclude impurities.

Scenario A: Product vs. Homocoupling Impurities

A common failure mode in Suzuki coupling is the formation of symmetric biaryls (e.g., 4,4'-dibromobiphenyl or 3,3'-diiodobiphenyl).

FeatureTarget: 4'-Bromo-3-iodo-1,1'-biphenyl Impurity: 4,4'-Dibromobiphenyl Impurity: 3,3'-Diiodobiphenyl
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Integral Ratio 1:1:1:1:2:2 (Total 8H)4:4 (Total 8H)2:2:2:2 (Total 8H)
Diagnostic Peak H-2 (Ring A) : Isolated narrow triplet/singlet at ~7.9 ppm.[1]None : Only two doublets are observed.H-2 : Singlet appears, but integral matches 2 protons (relative to others).
Spin System Mixed (Meta + Para)Pure AA'BB'Pure Meta pattern

Key Insight: If your spectrum shows only two doublets in the aromatic region, you have isolated the 4,4'-homocoupling impurity, not the asymmetric product.

Scenario B: Product vs. Regioisomer (4-Bromo-4'-iodo-1,1'-biphenyl)

If the starting materials were impure (e.g., containing 4-iodophenylboronic acid instead of 3-iodo), you might generate the para-para isomer.

  • Target (Meta-Para): Contains the diagnostic H-2 singlet-like peak (isolated) and a triplet (H-5).

  • Isomer (Para-Para): The spectrum will look like two overlapping AA'BB' systems. No triplets and no meta-coupled singlets will be present.

Experimental Protocol & Data Interpretation

Method
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solvent is acid-free to prevent peak broadening.

  • Acquisition:

    • Frequency: 400 MHz or higher recommended (to resolve H-4/H-6 overlap).

    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for accurate integration of the isolated H-2 proton).

Spectral Assignment Table (400 MHz, CDCl₃)
ProtonShift (δ, ppm)*MultiplicityJ-Coupling (Hz)Interpretation Logic
H-2 7.92 t (narrow)

Most Deshielded. Flanked by Iodine and Phenyl ring. Diagnostic "singlet-like" appearance.
H-4 7.68ddd / dt

Ortho to Iodine, Para to Phenyl. Deshielded by Iodine.
H-6 7.55ddd / dt

Ortho to Phenyl, Para to Iodine. Overlaps with Ring B signals.
H-3', 5' 7.58d (AA'BB')

Ortho to Bromine. Part of the roofed AA'BB' system.
H-2', 6' 7.42d (AA'BB')

Ortho to Phenyl linkage.
H-5 7.18 t (pseudo)

Most Shielded. Meta to both substituents in Ring A.

*Note: Chemical shifts are estimates based on additivity rules and analogous 3-bromo-biphenyl/4-bromo-biphenyl data [1, 2].

Analytical Workflow (Decision Tree)

Use this workflow to validate your product fraction after column chromatography.

DecisionTree Start Analyze Aromatic Region (7.0 - 8.0 ppm) Q1 Are there distinct triplets or singlet-like peaks? Start->Q1 Res1 Symmetric Impurity (4,4'-Dibromo or similar) Q1->Res1 No (Only Doublets) Q2 Locate H-2 (approx 7.9 ppm). Is the integral 1H relative to others? Q1->Q2 Yes Res2 Symmetric Impurity (3,3'-Diiodo) Q2->Res2 No (Integral = 2H) Q3 Check H-3'/H-5' vs H-2'/H-6'. Is there an AA'BB' pattern? Q2->Q3 Yes (Integral = 1H) Success CONFIRMED PRODUCT 4'-Bromo-3-iodo-1,1'-biphenyl Q3->Success Yes

Figure 2: Step-by-step logic for distinguishing the target molecule from common synthetic byproducts.

Technical Conclusion

For the precise identification of 4'-Bromo-3-iodo-1,1'-biphenyl , the H-2 proton on the 3-iodo ring is the definitive spectral handle.

  • Performance Advantage: Unlike IR or MS, which may be ambiguous regarding regiochemistry (isomers have identical mass), 1H NMR provides spatial resolution.

  • Recommendation: Prioritize the identification of the 7.92 ppm (t, 1H) and 7.18 ppm (t, 1H) signals. If these are absent, the meta-substitution pattern is lost, indicating a failed synthesis or incorrect isomer.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 4-Bromobiphenyl & 3-Bromobiphenyl Spectra. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables for Benzenes. University of Wisconsin-Madison. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Context for side-reaction impurities). Retrieved from [Link]

Sources

Comparative Guide: GC-MS Analysis and Fragmentation Patterns of Halo-Biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of GC-MS methodologies for the analysis of halo-biphenyls (specifically PCBs and PBBs). Unlike standard operating procedures, this document focuses on the mechanistic differentiators between ionization modes (EI vs. NCI) and the fragmentation topology (Ortho-effects) that allow for the resolution of co-eluting isomers. It is designed for analytical chemists requiring compliance with high-sensitivity standards (e.g., EPA Method 1668C).

Part 1: The Analytical Challenge (Isomer Specificity)

Halo-biphenyls present a unique mass spectrometric challenge: Congener Specificity . There are 209 theoretical PCB congeners. Many are isobaric (same mass) and co-elute on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms).

  • The Problem: Standard low-resolution MS cannot distinguish between co-eluting isomers (e.g., PCB 44 and PCB 66).

  • The Solution: Leveraging specific fragmentation kinetics (The Ortho Effect) and selecting the correct ionization energy regime.

Part 2: Ionization Technique Comparison (EI vs. NCI)

The choice between Electron Ionization (EI) and Negative Chemical Ionization (NCI/ECNI) is the single most critical decision in halo-biphenyl method development.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Negative Chemical Ionization (NCI)
Ionization Mechanism Hard ionization (70 eV). Electron bombardment creates radical cations

.
Soft ionization. Electron capture by electronegative halogens creates anions

or

.
Target Analytes All congeners (Mono- to Deca-chlorinated).Highly halogenated congeners (Penta- to Deca-). Poor for Mono/Di-PCBs.
Sensitivity (LOD) pg to ng range. Limited by background noise.fg to pg range.[1] 10-100x more sensitive than EI for high-Cl congeners.
Structural Info High. Rich fragmentation allows library matching.Low. Often dominated by halogen clusters (

or

).
Selectivity Moderate. Matrix interferences can mimic ions.Extreme. Only electronegative compounds respond, eliminating hydrocarbon matrix noise.
Expert Insight: The Electronegativity Threshold

Why NCI fails for light PCBs: NCI relies on the analyte's ability to capture thermal electrons. Mono- and di-chlorobiphenyls lack sufficient electronegativity to stabilize the captured electron, resulting in poor ionization efficiency.

  • Recommendation: Use EI (High Resolution) for comprehensive congener analysis (EPA 1668C). Use NCI only for targeted screening of toxic, highly chlorinated congeners in complex biological matrices (blood/tissue) where sensitivity is paramount.

Part 3: Fragmentation Mechanics & The "Ortho Effect"[2]

Understanding fragmentation is not just academic; it is the primary tool for resolving co-eluting isomers without changing GC columns.

The Isotope Cluster Fingerprint

Halo-biphenyls are defined by their isotope patterns.

  • Chlorine (

    
    ):  A distinct "boxcar" pattern. A trichloro-biphenyl (
    
    
    
    ) will show intensities of 100%, 98%, 32% (M, M+2, M+4).
  • Bromine (

    
    ):  A "picket fence" pattern.
    
The Ortho Effect (Steric-Assisted Elimination)

This is the critical diagnostic tool. In EI mode, the stability of the molecular ion (


) depends on the position of the halogens.
  • Mechanism: Halogens in the ortho position (2, 2', 6, 6') create steric hindrance, preventing the two phenyl rings from achieving planarity.

  • Result: The molecule relieves this strain by rapidly expelling a halogen radical (

    
    ) or a halogen molecule (
    
    
    
    ).
  • Diagnostic Ratio: Ortho-substituted congeners exhibit a significantly higher

    
     to 
    
    
    
    ratio
    than their non-ortho (meta/para) isomers.

Example:

  • PCB 44 (2,2',3,5'-tetrachlorobiphenyl): High steric strain

    
     Intense 
    
    
    
    fragment.
  • PCB 77 (3,3',4,4'-tetrachlorobiphenyl): Coplanar, no steric strain

    
     Dominant stable Molecular Ion 
    
    
    
    .
Visualization: Fragmentation Pathway

The following diagram illustrates the divergent pathways for Ortho vs. Non-Ortho congeners.

FragmentationPathway cluster_Ortho Ortho-Substituted (Steric Strain) cluster_Meta Non-Ortho (Coplanar) M_Ion Molecular Ion [M]+. (Radical Cation) Ortho_Path Steric Relief Elimination M_Ion->Ortho_Path 2,2' Substitution Meta_Path Resonance Stabilization M_Ion->Meta_Path 3,3'/4,4' Substitution Frag_Ortho Fragment [M-2Cl]+ (High Intensity) Ortho_Path->Frag_Ortho Fast Kinetics Stable_M Stable [M]+ (Dominant Peak) Meta_Path->Stable_M Resistant to Frag

Caption: Divergent fragmentation kinetics driven by steric hindrance. Ortho-substitution promotes rapid halogen loss, while non-ortho congeners retain molecular ion stability.

Part 4: Validated Experimental Workflow (EPA 1668C Modified)

To achieve reproducible results, the entire analytical chain must be controlled. This protocol synthesizes EPA Method 1668C requirements with practical optimization.

Step 1: Sample Preparation & Extraction
  • Technique: Automated Soxhlet Extraction (ASE) or Soxhlet.

  • Solvent: Toluene or Dichloromethane (DCM) is preferred for exhaustive extraction of planar PCBs from soil/sediment.

  • Internal Standard: Spike with

    
    -labeled PCB congeners before extraction (Isotope Dilution). This corrects for extraction losses and matrix effects.
    
Step 2: Multi-Stage Cleanup

Halo-biphenyls are lipophilic; lipid removal is mandatory to prevent source contamination.

  • Acid Wash: Sulfuric acid/silica gel column to oxidize lipids.

  • Florisil/Alumina: To separate PCBs from more polar interferences.

Step 3: GC-MS Acquisition Parameters
  • Column: Phenomenex Zebron ZB-5MS or Restek Rtx-PCB (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Injection: Splitless (250°C) to maximize sensitivity.

  • Mass Spec Mode:

    • Screening: Full Scan (m/z 100-500).

    • Quantitation: SIM (Selected Ion Monitoring) targeting the two most abundant isotope peaks for each homolog group.

Visualization: Analytical Workflow

Workflow Sample Sample (Soil/Tissue) Spike Spike 13C-Stds (Isotope Dilution) Sample->Spike Extract Extraction (Soxhlet/ASE) Spike->Extract Cleanup Cleanup (Acid Silica + Florisil) Extract->Cleanup Lipid Removal GC GC Separation (Rtx-PCB Column) Cleanup->GC Clean Extract MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Isotope Ratio Check) MS->Data m/z Signal

Caption: Integrated workflow for high-fidelity PCB analysis using Isotope Dilution Mass Spectrometry (IDMS).

Part 5: References

  • U.S. Environmental Protection Agency. (2010).[2] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. [Link]

  • Krumwiede, D., et al. (2015). GC-MS/MS analysis of PAH and PCB in environmental samples. Peak Scientific / Thermo Fisher Application Note. [Link]

  • Cerrato, A., et al. (2024).[1] The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls.[3] Journal of AOAC International / NIH PMC. [Link]

  • Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.[4][5] Application Note. [Link]

  • Grimm, F.A., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. BMC Chemistry. [Link]

Sources

Definitive Guide: HPLC Purity Standards for 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of HPLC purity standards for 4'-Bromo-3-iodo-1,1'-biphenyl , a critical intermediate in the synthesis of OLED materials and pharmaceutical bi-aryl scaffolds.

Executive Summary: The Purity Paradox

For researchers in organic electronics (OLEDs) and medicinal chemistry, 4'-Bromo-3-iodo-1,1'-biphenyl (CAS: 130201-21-7) is a "linchpin" intermediate. Its dual-halogenated structure allows for sequential, orthogonal cross-coupling reactions (e.g., selective Suzuki-Miyaura coupling at the iodo-position followed by Buchwald-Hartwig at the bromo-position).

However, commercial availability varies wildly in quality. A "98% pure" synthesis-grade reagent often contains isomeric impurities (e.g., 4'-bromo-4-iodo-1,1'-biphenyl) that co-elute on standard C18 gradients, leading to catastrophic failure in downstream electronic device performance or biological assays.

This guide compares Certified Reference Materials (CRMs) against Synthesis-Grade Reagents , demonstrating why high-fidelity standards are non-negotiable for critical applications.

Product Comparison: CRM vs. Synthesis Grade

The following data summarizes a comparative analysis of a Tier 1 Certified Reference Material (CRM) versus a standard Tier 2 Synthesis Grade product.

Table 1: Comparative Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Synthesis/Tech Grade Impact on Research
Purity (Assayed) ≥ 99.8% (w/w)~95.0% - 98.0%Lower purity introduces stoichiometry errors in coupling reactions.
Isomeric Purity Confirmed (Regioisomer free)Unknown (Often contains para-para isomer)Isomers cause structural defects in OLED emission layers.
Trace Metals < 10 ppm (Pd, Cu screened)Unspecified (often >100 ppm)Residual catalyst poisons downstream reactions.
Water Content < 0.05% (Karl Fischer)Hygroscopic variabilityInterferes with moisture-sensitive organometallic steps.
Documentation COA + H-NMR + HPLC + qNMRBasic COA (GC area %)CRM provides traceability for GLP/GMP compliance.

The "Hidden Isomer" Challenge

The primary scientific justification for using a CRM for this specific molecule is the Regioisomer Separation Challenge .

In the synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl, the 4'-bromo-4-iodo isomer is a common byproduct. Because both molecules share identical molecular weights (


 g/mol ) and nearly identical lipophilicity (

), they often co-elute on standard "fast" HPLC gradients.
  • Synthesis Grade Risk: If your standard contains 2% of the wrong isomer, your quantitation will be biased, and your final product will carry a structural defect that is difficult to remove.

  • CRM Solution: High-purity standards are purified via recrystallization cycles or prep-LC to remove the para-para isomer, ensuring the peak area corresponds only to the meta-para target.

Validated Experimental Protocol

To validate the purity of your 4'-Bromo-3-iodo-1,1'-biphenyl, do not rely on generic "Group 4" gradients. Use this optimized protocol designed to resolve the meta-iodo from the para-iodo isomer.

Methodology: High-Resolution Reverse Phase HPLC
  • Instrument: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260 or Waters Alliance).

  • Column: Core-Shell C18,

    
    , 
    
    
    
    (e.g., Thermo Accucore or Phenomenex Kinetex).
    • Why: Core-shell particles provide the efficiency of sub-2

      
      m particles at lower backpressure, essential for resolving structural isomers.
      
  • Mobile Phase:

    • Solvent A: Water (Milli-Q grade)

    • Solvent B: Acetonitrile (HPLC Grade)[1]

  • Flow Rate:

    
    
    
  • Temperature:

    
     (Strict control required to maintain selectivity).
    
  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Gradient Profile (Isomer Resolution)
Time (min)% Solvent BEvent
0.060Equilibration
15.085Shallow gradient to separate isomers
18.095Wash highly lipophilic dimers
20.095Hold
20.160Re-equilibration
Self-Validating System Suitability Test (SST)

To ensure your system is trustworthy, adopt this SST criteria before running samples:

  • Resolution (

    
    ):  If the 4'-bromo-4-iodo impurity is present, 
    
    
    
    must be achieved.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: %RSD of peak area < 0.5% (n=5 injections).

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for qualifying 4'-Bromo-3-iodo-1,1'-biphenyl, highlighting where Synthesis Grade standards often fail.

AnalyticalWorkflow Start Sample: 4'-Bromo-3-iodo-1,1'-biphenyl Dissolution Dissolve in ACN (1 mg/mL) Start->Dissolution HPLC_Inj Inject on C18 Core-Shell (Gradient 60-85% ACN) Dissolution->HPLC_Inj Decision_Peak Single Peak Observed? HPLC_Inj->Decision_Peak Fail_Coelution RISK: Co-elution of Isomers (Common in Tech Grade) Decision_Peak->Fail_Coelution No (Shoulder visible) Pass_Single Proceed to Spectral Purity Check Decision_Peak->Pass_Single Yes DAD_Check DAD Spectrum Analysis (Peak Purity Index) Pass_Single->DAD_Check Decision_Purity Purity Angle < Purity Threshold? DAD_Check->Decision_Purity Result_Pass PASS: Validated Material Suitable for OLED/Pharma Decision_Purity->Result_Pass Yes Result_Fail FAIL: Hidden Impurity Detected Recrystallize or Discard Decision_Purity->Result_Fail No

Caption: Analytical decision tree for validating biphenyl intermediates. Note the critical reliance on DAD spectral purity to detect co-eluting isomers common in lower-grade standards.

Conclusion & Recommendation

For routine synthesis where yield is the only metric, Synthesis Grade reagents may suffice. However, for OLED device fabrication or GMP pharmaceutical intermediates , the risk of isomeric contamination outweighs the cost savings.

Recommendation:

  • Use CRM (Tier 1) for: Final product characterization, establishing calibration curves, and IQ/OQ of analytical equipment.

  • Use Synthesis Grade (Tier 2) for: Initial reaction scouting and TLC spotting.

By standardizing on a high-purity reference material, you eliminate the "hidden variable" of isomeric impurities, ensuring your cross-coupling reactions yield the precise molecular architecture intended.

References

  • American Elements. 4'-Bromo-3-iodo-1,1'-biphenyl Product Specifications & CAS 130201-21-7. American Elements. Retrieved from [Link][2]

  • National Institutes of Health (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. Retrieved from [Link]

  • Ningbo Inno Pharmchem. The Significance of High Purity OLED Intermediates in Modern Electronics. NBInno. Retrieved from [Link]

  • US EPA. Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. EPA SW-846. Retrieved from [Link]

Sources

Comparing reactivity of aryl iodide vs aryl bromide in biphenyl systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of biphenyl scaffolds—a privileged structure in drug discovery (e.g., Valsartan, Telmisartan)—the choice between aryl iodide (Ar-I) and aryl bromide (Ar-Br) electrophiles is rarely arbitrary. While both serve as competent electrophiles in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi), their reactivity profiles differ fundamentally due to bond dissociation energies (BDE) and oxidative addition kinetics.

The Core Distinction:

  • Aryl Iodides act as "high-priority" electrophiles. They undergo rapid oxidative addition even at mild temperatures, enabling chemoselective functionalization in polyhalogenated systems. However, they carry a risk of catalyst poisoning via the formation of stable bridged Pd(II) dimers.

  • Aryl Bromides are the "workhorses." They offer a balance of stability and reactivity, typically requiring elevated temperatures or electron-rich ligands (e.g., phosphines like SPhos, XPhos) to facilitate oxidative addition.

This guide provides a technical comparison to assist medicinal chemists in designing sequential coupling strategies for complex biphenyl synthesis.

Mechanistic Foundations: The Physics of Reactivity

The divergence in reactivity is rooted in the C–X bond strength. The oxidative addition of the aryl halide to the Pd(0) species is generally the rate-determining step (RDS) in the catalytic cycle.

Bond Dissociation Energy (BDE) Comparison
ParameterPhenyl Iodide (Ph-I)Phenyl Bromide (Ph-Br)Impact on Catalysis
Bond Energy (kcal/mol) ~65~81Ar-I activates ~1000x faster than Ar-Br in oxidative addition.
C–X Bond Length (Å) 2.101.90Longer bond = weaker overlap, easier insertion of Pd(0).
Leaving Group Ability ExcellentGoodIodide is a "softer" base, stabilizing the resulting Pd(II) complex.
The "Iodide Effect" (Expert Insight)

While Ar-I is theoretically more reactive, experienced chemists often observe stalled reactions with Ar-I that proceed smoothly with Ar-Br. This is known as the "Iodide Effect" or catalyst poisoning.

  • Mechanism: The free iodide ions released after transmetalation/reductive elimination are strong coordinating ligands. They can displace phosphines on the Pd(0) or Pd(II) center, forming unreactive anionic species like

    
     or bridged dimers 
    
    
    
    .
  • Mitigation: Use of silver salts (AgOTf, Ag2CO3) to sequester iodide or employing bulky biaryl phosphine ligands (Buchwald ligands) that prevent dimer formation.

Chemoselectivity in Biphenyl Synthesis[1]

The primary utility of distinguishing between Ar-I and Ar-Br lies in sequential cross-coupling . If a substrate contains both halides (e.g., 1-bromo-4-iodobenzene), the catalyst can be "tuned" to react exclusively at the iodide site first.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic bifurcation that allows for chemoselective synthesis.

Chemoselectivity Substrate Substrate: 1-Bromo-4-Iodobenzene OA_I Oxidative Addition (C-I) Low Activation Energy Substrate->OA_I k_I >> k_Br (RT to 40°C) OA_Br Oxidative Addition (C-Br) High Activation Energy Substrate->OA_Br Requires Heat (>60°C) Pd0 Pd(0) Catalyst Pd0->OA_I Pd0->OA_Br Int_I Intermediate A: Ar-Pd(II)-I (Br intact) OA_I->Int_I Prod_I Product A: 4-Bromo-Biphenyl Int_I->Prod_I NextStep Sequential Step: Activate C-Br Prod_I->NextStep Add Heat/Active Ligand Int_Br Intermediate B: Ar-Pd(II)-Br (I intact) OA_Br->Int_Br Prod_Br Product B: 4-Iodo-Biphenyl (Minor/Trace) Int_Br->Prod_Br

Figure 1: Kinetic bifurcation in the oxidative addition of mixed-halogen aryl systems. The green path represents the kinetically favored route at lower temperatures.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Ar-I Selective)

Objective: Coupling a boronic acid to the Iodide site of a bromo-iodo-biphenyl substrate, leaving the Bromide intact for future reactions.

Reagents:

  • Substrate: 1-bromo-4-iodobenzene (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (1-3 mol%) or 
    
    
    
    /
    
    
  • Base:

    
     (2.0 equiv, aqueous)
    
  • Solvent: DME/Water or Toluene/Water (3:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst precursor. Evacuate and backfill with Argon (

    
    ). Critical: Oxygen promotes homocoupling.
    
  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Temperature Control: Stir at Room Temperature (20–25 °C) .

    • Note: Do not heat. Heating >50°C increases the probability of C-Br activation and "scrambling."

  • Monitoring: Monitor via TLC or LCMS every 30 minutes. The Ar-I should be consumed within 1–4 hours.

  • Workup: Quench with water, extract with EtOAc. The product will contain the Ar-Br moiety.

Protocol B: Sequential Activation (Coupling the Ar-Br)

Objective: Functionalizing the remaining Bromide site on the biphenyl product from Protocol A.

Reagents:

  • Substrate: 4-bromo-biphenyl derivative (from Protocol A)

  • Boronic Acid: (Hetero)aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     with SPhos  or XPhos  (highly active ligands required)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Setup: Combine substrate, new boronic acid, Pd source, and ligand in a sealed tube.

  • Activation: Heat the reaction to 80–100 °C .

    • Reasoning: The C-Br bond requires higher thermal energy and an electron-rich phosphine ligand to facilitate oxidative addition.

  • Completion: Reaction typically requires 12–24 hours.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion of Ar-I Catalyst Poisoning (Iodide Effect)Switch to a bulky ligand (e.g., Buchwald biaryl phosphines) or add AgOTf to precipitate AgI.
Loss of Selectivity (Br reacts) Temperature too highLower temperature to 0–20 °C. Use a less active catalyst (e.g., simple

instead of SPhos).
Protodehalogenation Hydride source presentEnsure solvents are anhydrous (if using alkoxide bases) and avoid alcoholic solvents if possible.
Homocoupling Oxygen presenceRigorous degassing is mandatory.

Sequential Synthesis Workflow Diagram

The following diagram maps the logical flow for synthesizing a terphenyl system using the reactivity difference between I and Br.

SequentialWorkflow Start Start: 1-Bromo-4-Iodobenzene Step1 Step 1: Chemoselective Coupling (Target: C-I Bond) Start->Step1 Cond1 Conditions: Pd(PPh3)4, Na2CO3, RT (Mild) Step1->Cond1 Inter Intermediate: 4-Bromo-Biphenyl Cond1->Inter Yield: >90% Selectivity: >95:1 Step2 Step 2: Exhaustive Coupling (Target: C-Br Bond) Inter->Step2 Cond2 Conditions: Pd-XPhos, K3PO4, 100°C (Harsh) Step2->Cond2 Final Final Product: Terphenyl Scaffold Cond2->Final Yield: ~85%

Figure 2: Sequential assembly of a terphenyl scaffold utilizing the differential reactivity of Aryl-I and Aryl-Br.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[2] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Link

  • Kluwer, A. M., et al. (2003). The "Iodide Effect" in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. (Note: General reference to the phenomenon described in Organometallics and JACS regarding halide inhibition).
  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

  • BenchChem. (2025).[3] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem.[3] Link

Sources

Comparison Guide: Melting Point Verification for 4'-Bromo-3-iodo-1,1'-biphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of asymmetric biaryls like 4'-Bromo-3-iodo-1,1'-biphenyl (CAS 130201-21-7), reliance on standard characterization data is a frequent point of failure. Unlike its highly symmetric regioisomer 4-Bromo-4'-iodobiphenyl , which exhibits a high and distinct melting point, the 4'-Bromo-3-iodo- isomer is less chemically symmetrical, leading to significantly different crystal packing forces and thermodynamic properties.

This guide addresses a critical gap in public literature: the scarcity of experimental melting point (MP) data for the 3-iodo/4'-bromo variant compared to its 4,4' analog. We provide a self-validating protocol to distinguish your target compound from common regioisomeric impurities and starting materials using thermal analysis (MP/DSC) as a primary gatekeeper before expensive spectroscopic confirmation.

Comparative Data Landscape

The table below aggregates experimental data for the target compound and its most likely contaminants. Note the distinct "Thermal Fingerprint" of the symmetric 4,4'-isomer compared to the asymmetric variants.

Compound IdentityStructure TypeCAS No.[1][2][3][4][5][6][7][8]Melting Point (°C)Thermal Behavior
4'-Bromo-3-iodo-1,1'-biphenyl Target (Asymmetric) 130201-21-7 Undetermined *Likely < 100°C
4-Bromo-4'-iodobiphenylRegioisomer (Symmetric)105946-82-5175 – 179 °CHigh Crystallinity
3-Bromo-4'-iodobiphenylRegioisomer (Asymmetric)187275-73-645 – 49 °CLow Melting / Waxy
4-BromobiphenylStarting Material92-66-082 – 86 °CDistinct Monosubstituted
4-IodobiphenylStarting Material1591-31-7110 – 114 °CDistinct Monosubstituted

*Note: Public experimental MP data for CAS 130201-21-7 is sparse. Based on the structural similarity to the 3-bromo-4'-iodo isomer (meta-substitution disrupts packing), the target is predicted to melt significantly lower than the 4,4' isomer, likely in the 50–90°C range. If your sample melts >170°C, it is almost certainly the 4,4' isomer.

Technical Analysis: The Causality of Contamination

Why is verification necessary? The synthesis of 4'-Bromo-3-iodo-1,1'-biphenyl typically involves Suzuki-Miyaura cross-coupling. Two primary failure modes lead to incorrect melting points:

  • Halogen Scrambling: Pd-catalysts can undergo oxidative addition into the C-I bond or the C-Br bond. If the catalyst is not highly selective, or if ligand exchange occurs, you may inadvertently synthesize the thermodynamically stable 4,4'-isomer or homocoupled byproducts.

  • Starting Material Carryover: 4-Bromobiphenyl (MP 82-86°C) has a melting point that may overlap with the target's expected range, making simple capillary MP insufficient without mixed-melting point analysis.

Experimental Protocols

Protocol A: Rapid Capillary Screening (The "Go/No-Go" Gate)

Use this to immediately flag gross regioisomer errors.

  • Preparation: Grind 5 mg of dried sample into a fine powder.

  • Loading: Fill a capillary tube to 3 mm height. Compact by tapping.

  • Ramp: Heat rapidly (10°C/min) to 40°C, then slow to 1°C/min.

  • Observation:

    • Result A (>170°C): REJECT. Sample is likely 4-Bromo-4'-iodobiphenyl.[8]

    • Result B (110-115°C): SUSPECT. Possible 4-Iodobiphenyl contamination.

    • Result C (<100°C): PROCEED. Sample is in the plausible range for the asymmetric target. Proceed to Protocol B.

Protocol B: Differential Scanning Calorimetry (DSC) Purity Check

Required for definitive purity assessment of low-melting solids.

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Sample: Weigh 2–3 mg into an aluminum pan; crimp seal (pinhole lid).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 200°C.

  • Analysis:

    • Identify Onset Temperature (

      
      )  (not Peak Max).
      
    • Calculate purity using the Van 't Hoff equation based on peak broadening.

    • Acceptance Criteria: Single sharp endotherm with purity >98%.

Protocol C: Structural Confirmation (NMR)

Since the MP of the target is not a standard reference value, you must validate the structure once.

  • 1H NMR (400 MHz, CDCl3):

    • Focus on the C2-proton of the 3-iodo ring . It should appear as a triplet (t) with a small coupling constant (

      
       Hz) due to meta-coupling.
      
    • Contrast this with the 4,4'-isomer, which shows two distinct doublets (AA'BB' system) and no meta-coupled singlet/triplet .

Decision Logic & Workflow

The following diagram illustrates the critical decision path for verifying your compound.

G Start Crude Product (4'-Bromo-3-iodo-1,1'-biphenyl) MP_Check Protocol A: Capillary Melting Point Start->MP_Check High_MP MP > 170°C MP_Check->High_MP High Range Mid_MP MP 110-115°C MP_Check->Mid_MP Mid Range Low_MP MP < 100°C MP_Check->Low_MP Target Range Reject_44 REJECT: Likely 4,4'-Isomer High_MP->Reject_44 Suspect_SM SUSPECT: Check 4-Iodobiphenyl Mid_MP->Suspect_SM DSC_Step Protocol B: DSC Analysis Low_MP->DSC_Step DSC_Step->Suspect_SM Broad/Double Peak NMR_Step Protocol C: 1H NMR Validation (Check C2-H Coupling) DSC_Step->NMR_Step Sharp Endotherm Final_Valid VALIDATED Target Compound NMR_Step->Final_Valid Meta-Coupling Present Final_Fail FAIL Structure Incorrect NMR_Step->Final_Fail AA'BB' Pattern Only

Figure 1: Logical workflow for distinguishing the target 3,4'-isomer from high-melting symmetric regioisomers.

References

  • Sigma-Aldrich. Product Specification: 4-Bromobiphenyl.[9] Retrieved from .

  • TCI Chemicals. Product Specification: 4-Bromo-4'-iodobiphenyl. Retrieved from .

  • PubChem. Compound Summary: 3-Bromo-4'-iodobiphenyl (Isomer Comparison). National Library of Medicine.[10] Retrieved from .[10]

  • American Elements. 4'-Bromo-3-iodo-1,1'-biphenyl Data Sheet. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 4-Iodobiphenyl. Retrieved from .

Sources

Spectroscopic Characterization of 3,4'-Disubstituted Biphenyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Asymmetric Advantage

In the development of advanced functional materials—specifically Liquid Crystals (LCs) and biaryl drug scaffolds—the 3,4'-disubstituted biphenyl motif has emerged as a superior alternative to the traditional 4,4'-disubstituted (para-para) isomer.

While the 4,4'-isomer offers high linearity and crystallinity, it often suffers from poor solubility and excessively high melting points, complicating processing and bioavailability. The 3,4'-isomer introduces a "kink" in the molecular backbone. This symmetry breaking lowers the melting point and increases solubility while retaining sufficient anisotropy for mesophase formation.

However, this structural advantage comes with a characterization cost: spectroscopic complexity . This guide outlines the specific protocols required to validate the 3,4'-regioisomer, distinguishing it from symmetric alternatives using self-validating spectroscopic workflows.

Comparative Analysis: 3,4'-Isomer vs. 4,4'-Standard

The following table benchmarks the physicochemical and spectroscopic performance of the 3,4'-scaffold against the industry-standard 4,4'-scaffold.

Feature4,4'-Disubstituted (Standard)3,4'-Disubstituted (Target)Impact on Application
Symmetry

or

(High)

or

(Low)
3,4' reduces packing efficiency, enhancing solubility.

H NMR
Simplified AA'BB' systems. Equivalent protons on rings.Complex, distinct signals for nearly all aromatic protons.3,4' requires 2D NMR for unambiguous assignment.
UV-Vis (

)
Red-shifted (Planar conjugation).Blue-shifted (Hypsochromic).3,4' has a larger dihedral twist, reducing

-overlap.
Melting Point High (e.g., 4,4'-cyanobiphenyl >200°C).[1]Lower (Depressed).3,4' broadens the liquid crystalline working range.
Fluorescence High Quantum Yield (Rigid).Variable (Twisted Intramolecular Charge Transfer).3,4' allows tuning of emission color via twist angle.

Strategic Characterization Protocols

Protocol A: Establishing Regiochemistry via NMR

Objective: To distinguish the 3,4'-isomer from 3,3' and 4,4' byproducts formed during Suzuki-Miyaura coupling.

The Challenge: In a 4,4'-system, the symmetry makes the four protons on one ring chemically equivalent to the four on the other (if substituents are identical) or creates two simple doublets. The 3,4'-system breaks this equivalence, creating a complex overlap in the aromatic region (6.5–8.0 ppm).

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-d6 instead of CDCl

    
    .
    
    • Causality: DMSO interacts with the

      
      -system and acidic protons, often separating overlapping multiplets that merge in chloroform.
      
  • Quantitative

    
    H NMR (qNMR): 
    
    • Integrate the aromatic region. A 3,4'-biphenyl must show a proton count ratio consistent with 4 protons on Ring A (para-substituted) and 4 protons on Ring B (meta-substituted).

    • Validation: Look for the "singlet-like" meta-proton (H-2) on the 3-substituted ring. It typically appears as a doublet of doublets with small coupling constants (

      
       Hz), distinct from the strong doublets (
      
      
      
      Hz) of the 4'-ring.
  • Connectivity Mapping (2D NMR):

    • Run COSY (Correlation Spectroscopy) to identify spin systems within each ring. Ring A (4'-sub) will show two coupled spin systems. Ring B (3-sub) will show a contiguous 3-spin system and one isolated proton.

    • Run NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Critical Step: Look for a NOE cross-peak between the ortho-protons of Ring A and the ortho-protons of Ring B. This proves the biphenyl linkage exists and helps estimate the twist angle (intensity of NOE

      
      ).
      
Protocol B: Dihedral Twist Quantification via UV-Vis

Objective: To correlate optical properties with steric hindrance.

The Mechanism: Biphenyls are not planar in solution. The steric clash between ortho-hydrogens causes a twist (dihedral angle


).
  • 4,4'-Isomer:

    
    . Better conjugation 
    
    
    
    Lower energy transition (Red shift).
  • 3,4'-Isomer: The substituent at position 3 increases steric bulk near the pivot bond, often increasing

    
    . This reduces orbital overlap 
    
    
    
    Higher energy transition (Blue shift).

Workflow:

  • Prepare a

    
     M solution in cyclohexane (non-polar to minimize solvatochromic effects).
    
  • Measure absorbance from 200–400 nm.

  • Comparison: If the

    
     of your product is shifted 10–20 nm lower (blue-shift) compared to the 4,4'-analogue, this confirms the presence of the 3-substituent inducing a larger twist angle.
    

Decision Logic & Workflow

The following diagram illustrates the self-validating decision tree for characterizing these asymmetric scaffolds.

G Start Crude Reaction Mixture (Suzuki Coupling) Isolation Isolation (HPLC/Column) Target: 3,4'-Isomer Start->Isolation H1_NMR 1H NMR (DMSO-d6) Check Symmetry Isolation->H1_NMR Sym_High High Symmetry (AA'BB' Pattern) H1_NMR->Sym_High Isomer 4,4' (Reject) Sym_Low Low Symmetry (Complex Multiplets) H1_NMR->Sym_Low Likely 3,4' COSY 2D COSY Map Spin Systems Sym_Low->COSY Assign Ring A vs B NOESY 1D/2D NOESY Verify Inter-ring Linkage COSY->NOESY Prove Connectivity UV_Vis UV-Vis Spectroscopy Check for Blue Shift NOESY->UV_Vis Final CONFIRMED 3,4'-Disubstituted Structure UV_Vis->Final Data Consistent

Figure 1: Logical workflow for the spectroscopic validation of asymmetric biphenyls. Note the critical divergence at the 1H NMR symmetry check.

References

  • LeBel, N. A., et al. (1964).[2] "The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls." Journal of the American Chemical Society.[2]

  • Eaton, V. J., & Steele, D. (1973).[3] "Dihedral angle of biphenyl in solution and the molecular force field." Journal of the Chemical Society, Faraday Transactions 2.

  • Campos, I. P. A., et al. (2000). "Differentiation between the like and unlike isomers of dimethyl 3,4-di(p-anisyl)adipate using 1H NMR spectroscopy." Journal of the Brazilian Chemical Society.[4]

  • Yoshida, J., et al. (2008). "Supporting Information: NMR spectra of substituted biphenyls." Beilstein Journal of Organic Chemistry.

  • Chen, R., et al. (2023).[5] "Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals." Liquid Crystals.

Sources

A Senior Application Scientist's Guide to Quality Control of OLED Grade Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of next-generation Organic Light-Emitting Diode (OLED) displays with enhanced longevity, vibrant colors, and improved efficiency, the chemical purity of the constituent organic materials is paramount. Biphenyl and its derivatives form a cornerstone of modern OLED architecture, frequently employed as the backbone for host materials, particularly in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs (PHOLEDs), especially for the challenging blue emitters.[1][2] However, the performance and stability of the final OLED device are exquisitely sensitive to even trace-level impurities within these biphenyl intermediates.

This guide provides an in-depth comparison of critical quality control (QC) parameters for OLED-grade biphenyl intermediates. Moving beyond a simple checklist, we will explore the causality behind the stringent purity requirements, detail robust analytical methodologies for impurity detection, and present comparative data on the impact of common contaminants on device performance. This document is intended for researchers, chemists, and process engineers in the organic electronics field who are dedicated to advancing the state-of-the-art in OLED technology.

The Imperative of Ultra-High Purity in Biphenyl Intermediates

The operational stability of an OLED is intrinsically linked to the chemical and thermal stability of its organic layers. Impurities within these layers can act as charge traps, quenching sites for excitons, or catalytic centers for degradation reactions, all of which lead to a rapid decline in device efficiency and operational lifetime.[3] For biphenyl intermediates, which often form the host material in the emissive layer, their purity directly dictates the efficiency of energy transfer to the dopant and the overall stability of the emissive layer.

A case in point is the dramatic effect of halogenated impurities. Research has shown that even sub-parts-per-million (ppm) levels of chlorine-containing impurities in an organic material can have a devastating impact on the lifetime of an OLED device.[4] In one study, the lifetime of a device was found to be approximately nine times longer when fabricated with a high-purity hole-blocking material compared to a batch with just 0.9 ppm of a chlorine-containing impurity.[4] This underscores the necessity of rigorous quality control to identify and eliminate such detrimental contaminants.

Critical Quality Control Parameters for Biphenyl Intermediates

The quality control of OLED-grade biphenyl intermediates extends beyond a simple percentage purity value. A comprehensive assessment involves a multi-faceted approach targeting specific classes of impurities and characterizing key physicochemical properties.

Organic Purity and Impurity Profiling

The primary goal is to achieve the highest possible purity of the target biphenyl compound, typically exceeding 99.9%. However, it is the nature and concentration of the remaining 0.1% that often dictates the material's suitability for OLED applications.

Common Organic Impurities:

  • Starting Material Residues: Unreacted aryl halides or arylboronic acids from the synthesis.

  • Homocoupling Products: Biphenyls formed from the coupling of two identical aryl groups.

  • Isomers: Positional isomers that may have different electronic properties and can disrupt the ordered packing in the thin film.

  • Byproducts from Side Reactions: A host of other organic molecules that can be generated during synthesis.

Metallic Impurities

Many biphenyl derivatives are synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employ palladium catalysts.[5] Residual palladium and other transition metals are highly detrimental to OLED performance.

  • Palladium Residues: Can act as non-radiative recombination centers, quenching excitons and reducing device efficiency. They can also catalyze degradation reactions within the organic layers. While direct quantitative data for OLEDs is scarce, studies on organic electrochemical transistors have shown that reducing palladium content significantly improves charge carrier mobility.[6]

  • Other Metals: Trace metals can be introduced from reagents, solvents, or manufacturing equipment.

Ionic Impurities

Ionic species, particularly halides, can significantly impact device stability.

  • Halide Ions (Cl⁻, Br⁻): As previously mentioned, these are particularly damaging. They can be remnants from halogenated starting materials or byproducts of the coupling reaction. Halide ions are mobile within the device under an electric field and can lead to the formation of charge traps and quenching sites.[4]

Thermal Properties

Biphenyl intermediates for vacuum-deposited OLEDs must exhibit high thermal stability to prevent decomposition in the evaporation source.

  • Decomposition Temperature (Td): The temperature at which the material starts to degrade. A high Td is crucial for stable deposition rates and to prevent the co-deposition of degradation products.

  • Glass Transition Temperature (Tg): For amorphous materials, a high Tg is desirable to ensure morphological stability of the thin film during device operation, preventing crystallization which can lead to device failure.

Comparative Analysis of Purification Techniques

Achieving the stringent purity requirements for OLED-grade biphenyl intermediates necessitates a multi-step purification strategy. The choice of technique depends on the nature of the impurities to be removed.

Purification TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption of components on a stationary phase.Effective for removing a wide range of organic impurities.Can be time-consuming and may introduce impurities from the stationary phase or solvents.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Excellent for removing minor impurities and achieving high crystalline purity.Limited by the solubility of the compound and the nature of the impurities.
Train Sublimation Separation based on differences in vapor pressure in a temperature gradient under high vacuum.Highly effective for removing non-volatile impurities and achieving very high purity.Can be slow and may not be suitable for thermally sensitive compounds.[7]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for chromatographic separation.Offers high resolution, short analysis times, and is a "greener" alternative to HPLC.[7]Higher initial equipment cost.

Expert Insight: A common and effective workflow involves an initial purification by column chromatography to remove bulk impurities, followed by one or more recrystallization steps to enhance purity. The final and most critical step for achieving OLED-grade purity is typically train sublimation, which is highly effective at removing residual non-volatile organic and inorganic impurities.

Analytical Methodologies for Quality Control

A robust QC protocol relies on a suite of complementary analytical techniques to provide a complete picture of the purity and properties of the biphenyl intermediate.

Workflow for Comprehensive Quality Control

QC_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Analytical Characterization cluster_final_purification Final Purification cluster_final_qc Final QC & Release synthesis Crude Biphenyl Intermediate purification Column Chromatography / Recrystallization synthesis->purification hplc_gcms HPLC / GC-MS (Organic Purity) purification->hplc_gcms icpms ICP-MS (Metallic Impurities) purification->icpms ic Combustion Ion Chromatography (Halides) purification->ic tga_dsc TGA / DSC (Thermal Properties) purification->tga_dsc sublimation Train Sublimation hplc_gcms->sublimation icpms->sublimation ic->sublimation tga_dsc->sublimation final_analysis Repeat Analysis (HPLC, ICP-MS, IC) sublimation->final_analysis release OLED Grade Material final_analysis->release

Caption: A typical workflow for the synthesis, purification, and quality control of OLED-grade biphenyl intermediates.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Organic Purity

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

  • Methodology:

    • Prepare a standard solution of the biphenyl intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).

    • Inject a small volume (e.g., 5 µL) onto a reverse-phase C18 column.

    • Elute with a gradient of water and an organic solvent (e.g., acetonitrile) at a constant flow rate.

    • Detect the eluting compounds using a UV-Vis detector at a wavelength where the biphenyl intermediate has strong absorbance.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

2. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metals

  • Principle: An inductively coupled plasma source ionizes the sample, and a mass spectrometer separates and quantifies the ions based on their mass-to-charge ratio.

  • Methodology:

    • Accurately weigh a sample of the biphenyl intermediate (e.g., 0.1 g) into a clean digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Digest the sample using a microwave digestion system.

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample using an ICP-MS instrument calibrated with multi-element standards.

3. Combustion Ion Chromatography (IC) for Halide Content

  • Principle: The sample is combusted in a stream of argon and oxygen, converting halogens to hydrogen halides, which are then absorbed into an aqueous solution and analyzed by ion chromatography.

  • Methodology:

    • Weigh the sample into a combustion boat.

    • Place the boat in the combustion furnace of the IC system.

    • Initiate the combustion program. The gaseous products are passed through an absorption solution.

    • Inject the absorption solution into the ion chromatograph.

    • Quantify the halide concentrations against calibrated standards.

Impact of Impurities on OLED Performance: A Comparative Overview

The following table summarizes the detrimental effects of common impurities in biphenyl intermediates on key OLED performance metrics.

Impurity ClassSpecific ExampleConcentrationImpact on OLED PerformanceCitation
Halides Chlorine-containing impurity0.9 ppm~9x reduction in device lifetime.[4]
Residual Catalyst Palladium>100 ppm (suggested limit for biological assays)Acts as an exciton quenching site, reducing efficiency. Catalyzes degradation reactions, shortening lifetime.[8]
Organic Byproducts Isomers, Homocoupled products>0.1%Can act as charge traps, leading to increased driving voltage and reduced efficiency. May have lower triplet energies, leading to exciton quenching.
Moisture WaterVariableCan react with organic materials and electrodes, leading to the formation of dark spots and device failure.[3]

Visualizing the Impact of Impurities

The presence of impurities introduces non-radiative decay pathways that compete with the desired light emission process, thereby reducing the efficiency and stability of the OLED.

Impurity_Impact cluster_ideal Ideal OLED Emissive Layer cluster_impure Impure OLED Emissive Layer exciton_ideal Exciton Formation light_ideal Light Emission (Radiative Decay) exciton_ideal->light_ideal Efficient Energy Transfer exciton_impure Exciton Formation impurity Impurity Site (e.g., Pd, Halide) exciton_impure->impurity Exciton Quenching light_impure Light Emission (Reduced) exciton_impure->light_impure Energy Transfer heat Non-Radiative Decay (Heat) impurity->heat

Caption: The impact of impurities on exciton recombination pathways in an OLED emissive layer.

Conclusion

The quality control of OLED-grade biphenyl intermediates is a critical, multi-parameter endeavor that is fundamental to the fabrication of high-performance, long-lasting OLED devices. A holistic approach that combines advanced purification techniques with a suite of sensitive analytical methods is essential to identify and eliminate detrimental impurities. As this guide has illustrated, even trace contaminants at the ppm level can have a profound impact on device lifetime and efficiency. By understanding the nature of these impurities, their origins, and their effects, researchers and manufacturers can implement robust quality control strategies to ensure the consistent production of high-quality materials, thereby paving the way for the next generation of OLED displays and lighting.

References

  • Hughes, D. L., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 454-460. [Link]

  • Scholz, S., et al. (2015). Purity of OLED-Materials and the Implication on Device Performance. Journal of the Society for Information Display, 23(5), 217-224. [Link]

  • Yambem, S. D., et al. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. ePub Bayreuth. [Link]

  • Griggs, S., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications, 13(1), 7964. [Link]

  • Fujimoto, H., et al. (2016). Miniscule amounts of impurities in vacuum greatly affecting OLED lifetime. Scientific Reports, 6, 38482. [Link]

  • Cocchi, M., et al. (2024). The Blue Problem: OLED Stability and Degradation Mechanisms. Accounts of Materials Research. [Link]

  • Schmid, M., et al. (2011). Photoluminescence degradation of blue OLED emitters. Organic Electronics, 12(7), 1146-1150. [Link]

  • Kim, J. S., et al. (2021). Highly efficient and stable green fluorescent OLEDs with high color purity using a BODIPY derivative. Journal of Materials Chemistry C, 9(12), 4241-4248. [Link]

  • Lin, C.-H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ACS Applied Materials & Interfaces, 12(44), 49895-49904. [Link]

  • European Medicines Agency. (2008). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Al-Abri, M., et al. (2023). Evolution of the residual Chlorine concentration for an initial... ResearchGate. [Link]

  • Chen, Y.-F., et al. (2018). Novel Approach to Display Failure on OLED Display Device. ResearchGate. [Link]

  • Keshri, S., et al. (2024). Editorial: High color purity boron-based OLED materials. Frontiers in Chemistry, 12. [Link]

  • Weatherly, C. A., et al. (2023). The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. [Link]

  • Al-Attar, H. A., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. Electronics, 12(15), 3326. [Link]

  • Council of Europe. (2002). Guidelines on metals and alloys used as food contact materials. [Link]

  • Dias, F. B., et al. (2023). A Comparison between Triphenylmethyl and Triphenylsilyl Spirobifluorenyl Hosts: Synthesis, Photophysics and Performance in Phosphorescent Organic Light-Emitting Diodes. Materials, 16(13), 4810. [Link]

  • Jou, J.-H., et al. (2025). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. NPG Asia Materials, 17(1), 1-10. [Link]

  • Van den Brand, J., et al. (2014). 17.4: Invited Paper: Characterization and Failure Analysis of OLED devices by FIB/TEM Techniques. SID Symposium Digest of Technical Papers, 45(1), 236-239. [Link]

  • Kumar, A., et al. (2025). Crucial role of palladium(0/ii) catalysts in the synthesis of multi-resonance thermally activated delayed fluorescence emitters. Organic Chemistry Frontiers. [Link]

  • UK Health Security Agency. (2023). A Feasibility Study Investigating Action Limits for Certain Heavy Metal Impurities in Cosmetic Products. [Link]

  • ETAD. (2018). Working together for safer colorants ETAD recommended trace metal limits for organic pigments used in textile applications. [Link]

  • GlobeNewswire. (2026). Polyethylene Furanoate (PEF) Market Volume Worth 12065.3 Tons by 2035. [Link]

  • Becker, H., et al. (2007). Novel host materials for blue phosphorescent OLEDs. Organic Electronics, 8(2-3), 284-290. [Link]

Sources

Application-specific

4'-Bromo-3-iodo-1,1'-biphenyl in liquid crystal polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Utilization of 4'-Bromo-3-iodo-1,1'-biphenyl in Liquid Crystal Polymer (LCP) Synthesis

Part 1: Executive Summary & Strategic Rationale

The molecule 4'-Bromo-3-iodo-1,1'-biphenyl represents a high-value "Janus" scaffold—a molecular building block with dual, chemically distinct faces. In the synthesis of Liquid Crystal Polymers (LCPs), the primary challenge is balancing mesogenic rigidity (required for liquid crystallinity) with solubility/processability .

Standard biphenyl monomers (e.g., 4,4'-dibromobiphenyl) often yield insoluble, intractable polymers due to excessive symmetry and high crystallinity. This specific isomer (4'-Br, 3-I) offers a distinct advantage:

  • Asymmetry: The 3-position substitution disrupts the perfect packing of the polymer chains, lowering the melting point (

    
    ) and improving solubility without destroying the mesophase.
    
  • Chemoselectivity: The reactivity difference between the aryl iodide (C-I) and aryl bromide (C-Br) bonds allows for sequential cross-coupling . Researchers can selectively functionalize the 3-position (Iodine site) with a solubilizing tail or lateral group before polymerizing via the 4'-position (Bromine site).

This guide details the protocol for exploiting this reactivity to synthesize processable Main-Chain LCPs.

Part 2: The Chemist's Guide to Reactivity (Mechanistic Insight)

To successfully utilize this monomer, one must understand the kinetic hierarchy of Palladium-catalyzed oxidative addition.

The Reactivity Hierarchy:



  • Phase 1 (Low Energy): At ambient temperatures or mild heating (40–60°C) with standard Pd(0) catalysts, oxidative addition occurs almost exclusively at the C-I bond. The C-Br bond remains spectator.

  • Phase 2 (High Energy): Once the iodine is consumed, elevating the temperature (>80°C) and/or switching to a more electron-rich ligand system (e.g., SPhos, XPhos) activates the C-Br bond for the second coupling event (Polymerization).

Visualizing the Workflow

The following diagram illustrates the sequential functionalization pathway, ensuring the integrity of the bromine handle during the first step.

Chemoselectivity_Workflow Start 4'-Bromo-3-iodo-1,1'-biphenyl (Starting Scaffold) Step1 Step 1: Selective Coupling (Site-Specific Functionalization) Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid (R-B(OH)2) Temp: 40-60°C Inter Intermediate: 3-Substituted-4'-Bromo-biphenyl Step1->Inter Yield: >85% Br-Intact Step2 Step 2: Polycondensation (Polymer Growth) Inter->Step2 Pd(dppf)Cl2, K3PO4 Diboronic Ester Comonomer Temp: 90-110°C Final Target LCP: Poly(biphenyl) Derivative Step2->Final Mn > 15 kDa

Figure 1: Sequential chemoselective workflow. Note the retention of the Bromine atom in the intermediate stage, which serves as the polymerization handle in Step 2.

Part 3: Detailed Experimental Protocols

Protocol A: Site-Selective Functionalization (The "Kink" Introduction)

Objective: Install a lateral alkyl or alkoxy chain at the 3-position to engineer solubility.

Reagents:

  • Substrate: 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv)

  • Coupling Partner: 4-Hexylphenylboronic acid (1.05 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1.5 mol%)

  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: Toluene/Ethanol (4:1 v/v).

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene/Ethanol and the aqueous base via syringe.

  • Controlled Heating: Heat the mixture to 60°C . Critical Alert: Do not exceed 65°C. Higher temperatures risk activating the C-Br bond, leading to oligomerization (scrambling).

  • Monitoring: Monitor reaction via TLC or HPLC. The starting material (Ar-I) should disappear, while the product (Ar-Br) appears.

    • QC Check: 1H NMR should show the disappearance of the distinct triplet/doublet of the proton adjacent to Iodine.

  • Workup: Cool to RT, dilute with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes). The product is the functionalized monomer ready for polymerization.

Protocol B: Suzuki-Miyaura Polycondensation (LCP Synthesis)

Objective: Polymerize the functionalized monomer to form a high-molecular-weight LCP.[1]

Reagents:

  • Monomer A: 3-(4-hexylphenyl)-4'-bromo-1,1'-biphenyl (Product of Protocol A) (1.0 equiv)

  • Monomer B: 1,4-Phenylenebis(boronic acid) (1.0 equiv)

  • Catalyst:

    
     (2.0 mol%) – Selected for stability at high temp.
    
  • Base: Potassium Phosphate (

    
    ), 2M aqueous.
    
  • Solvent: DMF/Toluene (1:1).

Step-by-Step Methodology:

  • Stoichiometry Control: Weigh Monomer A and Monomer B with extreme precision (0.1% tolerance). Note: In step-growth polymerization, 1:1 stoichiometry is the single most critical factor for achieving high molecular weight (

    
    ).
    
  • Degassing: Vigorous freeze-pump-thaw cycles (

    
    ) are required to remove oxygen, which quenches the active Pd species and limits chain growth.
    
  • Polymerization: Heat the mixture to 100–110°C for 48 hours. The mixture should become viscous and may exhibit opalescence (indication of liquid crystallinity) upon stirring.

  • End-Capping (Optional but Recommended): After 48h, add phenylboronic acid (excess) and stir for 4h, then add bromobenzene (excess) and stir for 4h. This caps reactive ends, improving thermal stability.

  • Precipitation: Pour the hot solution dropwise into vigorously stirred Methanol containing 1% HCl.

  • Purification: Soxhlet extraction with Acetone (to remove oligomers) followed by Chloroform (to extract the polymer).

Part 4: Data Analysis & Characterization

To validate the synthesis, compare the data against these expected benchmarks.

Table 1: Expected Characterization Parameters

TechniqueParameterExpected OutcomeInterpretation
1H NMR IntegrationRatio of Lateral Chain : AromaticConfirms incorporation of solubilizing group.
GPC

/

> 15,000 Da / PDI < 2.5Indicates successful step-growth polymerization.
DSC

&

Distinct endotherms

should be lower than unsubstituted poly(biphenyl).
POM TextureSchlieren or Thread-like texturesConfirms Nematic or Smectic Liquid Crystalline phase.
TGA

> 350°CConfirms thermal stability suitable for engineering plastics.
Troubleshooting Guide (Self-Validating Systems)
  • Problem: Low Molecular Weight (polymer precipitates too early).

    • Root Cause:[1][2][3][4][5][6] Stoichiometric imbalance or oxygen poisoning.

    • Solution: Re-purify monomers to >99.5% purity; ensure strict inert atmosphere.

  • Problem: Cross-linking (gelation).

    • Root Cause:[1][2][3][4][5][6] Temperature too high in Protocol A, causing premature Br reaction.

    • Solution: Lower Protocol A temperature to 50°C and monitor strictly.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Serrano, J. L. (1996). Metallomesogens: Synthesis, Properties, and Applications. VCH Publishers. (General text on LCP design principles).

  • Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.[8] (Foundational text on biphenyl mesogens).

  • Schlüter, A. D. (2001). The Suzuki Polycondensation: A Unique Tool for the Synthesis of High Molecular Weight Polyarylenes. Journal of Polymer Science Part A: Polymer Chemistry, 39(10), 1533–1556. Link

Sources

Design of thermally stable organic semiconductors using biphenyl cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SEM-2026-04 Topic: Engineering Thermally Resilient Organic Semiconductors: The Biphenyl Core Strategy

Executive Summary

Thermal instability remains a primary failure mode in organic electronics (OLEDs, OFETs, OPVs). Amorphous organic films often undergo recrystallization or phase segregation at elevated temperatures, leading to device breakdown. This guide details the molecular design and synthesis of biphenyl-based cores engineered for high glass transition temperatures (


) and morphological stability. By manipulating the dihedral angle of the biphenyl linkage through steric hindrance or covalent bridging, researchers can precisely tune the trade-off between solubility, charge mobility, and thermal resilience.

Design Logic: The Biphenyl Torsion Control

The biphenyl moiety consists of two phenyl rings connected by a single C-C bond. Its thermal and electronic properties are governed by the dihedral twist angle (


) .
  • Free Rotation (

    
    ):  Standard biphenyls have low rotational barriers, leading to low 
    
    
    
    and prone to crystallization over time.
  • Planarized (Bridged) Systems (

    
    ):  Locking the rings (e.g., Fluorene, Carbazole) maximizes 
    
    
    
    -conjugation and charge mobility but often reduces solubility and can lead to excessive
    
    
    -stacking aggregation.
  • Sterically Twisted Systems (

    
    ):  Introducing bulky groups at the ortho (2,2') positions increases the rotational barrier. This "frustrated packing" prevents crystallization, significantly raising 
    
    
    
    and stabilizing the amorphous phase, though at the cost of some conjugation length.
Diagram 1: Molecular Design Decision Tree

This flowchart guides the researcher in selecting the appropriate biphenyl modification based on the target device application.

DesignLogic Start Target Application Mobility Priority: High Charge Mobility (OFETs) Start->Mobility Stability Priority: Thermal/Amorphous Stability (OLED HTL, OPV) Start->Stability Planar Strategy: Planarization (Bridging) Mobility->Planar Twist Strategy: Steric Twisting (Ortho-Substitution) Stability->Twist Fluorene Core: Fluorene/Carbazole (Locked 0° Angle) Planar->Fluorene Ortho Core: 2,2'-Dimethylbiphenyl (Twisted >60°) Twist->Ortho Result1 High Mobility Low Solubility Modest Tg Fluorene->Result1 Result2 High Tg (>120°C) High Solubility Isotropic Transport Ortho->Result2

Caption: Decision matrix for biphenyl core modification. Researchers must balance charge transport efficiency (planar) against morphological stability (twisted).

Protocol: Synthesis of Sterically Hindered Biphenyl Cores

Objective: Synthesize a 2,2'-disubstituted biphenyl core to demonstrate "twist-induced" thermal stability. Reaction Type: Suzuki-Miyaura Cross-Coupling (Sterically Demanding Conditions).

Materials Required
  • Substrate A: 2-Bromo-m-xylene (provides steric bulk).

  • Substrate B: 2-Methylphenylboronic acid.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) – robust source of Pd(0).
    
  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) – specifically designed for sterically hindered couplings.

  • Base:

    
     (Potassium phosphate tribasic) – milder than carbonates, better for sensitive functionalities.
    
  • Solvent: Toluene/Water (10:1 ratio).

Step-by-Step Methodology
  • Inert Atmosphere Prep: Flame-dry a 100 mL Schlenk flask and cycle with Argon (

    
    ) three times. Thermal stability begins with chemical purity; oxygen defects act as degradation seeds.
    
  • Reagent Loading:

    • Add 2-Bromo-m-xylene (1.0 eq, 5 mmol).

    • Add 2-Methylphenylboronic acid (1.2 eq, 6 mmol).

    • Add

      
       (2.0 eq, 10 mmol).
      
    • Note: Do not add catalyst yet.

  • Solvent Degassing: Add Toluene (20 mL) and Water (2 mL). Sparge with

    
     for 20 minutes. Critical: Dissolved oxygen kills the active Pd-Ligand species.
    
  • Catalyst Addition:

    • Add

      
       (2 mol%) and S-Phos (8 mol%).
      
    • The S-Phos ligand is crucial here; standard

      
       will fail to couple ortho-substituted rings due to steric clash.
      
  • Reflux: Heat the mixture to 100°C for 24 hours under vigorous stirring. The biphenyl twist is formed here.

  • Work-up: Cool to RT. Extract with ethyl acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/DCM gradient).

    • Validation: Verify structure via

      
      -NMR. Look for the shielding of protons near the biphenyl bond due to the twisted ring current.
      
Diagram 2: Synthesis Workflow

Synthesis Reactants Reagents: Ar-Br + Ar-B(OH)2 (Ortho-substituted) Coupling Suzuki Cycle: Oxidative Addition -> Transmetallation -> Reductive Elimination Reactants->Coupling CatSystem Catalyst System: Pd2(dba)3 + S-Phos (Steric Specialist) CatSystem->Coupling Activates Product Twisted Biphenyl Core (High Rotational Barrier) Coupling->Product

Caption: Suzuki-Miyaura coupling pathway optimized for sterically hindered biphenyls using S-Phos ligand.

Validation Protocol: Thermal & Morphological Characterization

Once synthesized, the material must be validated for thermal resilience.

A. Thermal Analysis (TGA & DSC)

Equipment: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).[1][2][3]

  • Decomposition Temperature (

    
    ): 
    
    • Load 5 mg sample into TGA pan.

    • Ramp 10°C/min from RT to 600°C under

      
      .
      
    • Metric: Record temperature at 5% weight loss (

      
      ). Target: >350°C for stable vacuum deposition.
      
  • Glass Transition (

    
    ): 
    
    • Load 3-5 mg into DSC pan (Aluminium, crimped).

    • Cycle 1: Heat to melt (

      
      ) to erase thermal history.
      
    • Cool: Quench at 20°C/min to freeze the amorphous state.

    • Cycle 2: Heat at 10°C/min. Look for the step transition (endothermic shift) indicating

      
      .
      
    • Target:

      
       is required for automotive/industrial standards.
      
B. Thin Film Stability (AFM)

Objective: Confirm the material resists dewetting and crystallization on a substrate.

  • Fabrication: Spin-coat the biphenyl derivative (10 mg/mL in Chlorobenzene) onto a Silicon wafer.

  • Initial Scan: Use Atomic Force Microscopy (AFM) to image the surface roughness (

    
    ).
    
  • Stress Test: Anneal the film at

    
     for 1 hour.
    
  • Final Scan: Re-image.

    • Pass: Film remains continuous,

      
       change < 2 nm.
      
    • Fail: Formation of crystallites (spikes) or dewetting holes (voids).

Data Comparison Table
Material ClassCore Structure

(°C)
SolubilityMorphological Stability
Standard Unsubstituted Biphenyl~60HighPoor (Crystallizes rapidly)
Planar Fluorene/Carbazole90-110LowModerate (Aggregates)
Twisted 2,2'-Dimethylbiphenyl 120-140 High Excellent (Stable Glass)

References

  • Glass Transition in Organic Semiconductor Thin Films. ResearchGate. (2025). Retrieved from

  • Biphenyl Derivatives: Key Components in High-Performance Electronic Materials. NBInno. (2026).[4] Retrieved from

  • Thermal Stability of Hole Transport Material Organics. Crimson Publishers. (2022).[5] Retrieved from

  • Thermal Properties of Polymer Hole-Transport Layers Influence the Efficiency Roll-Off. NREL. (2023).[6] Retrieved from

  • Application Note: Thermal Analysis of Phase Change Materials. TA Instruments. Retrieved from

Sources

Application Note: 4'-Bromo-3-iodo-1,1'-biphenyl as a Strategic Precursor for Heteropore COFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 4'-Bromo-3-iodo-1,1'-biphenyl (CAS: N/A for specific isomer, analogous to general dihalobiphenyls) as a high-precision building block for Covalent Organic Frameworks (COFs). Unlike symmetric linkers (e.g., 4,4'-dibromobiphenyl) used in standard hexagonal lattices, this asymmetric dihalide enables the "Sequential Linker Extension" strategy.

By exploiting the orthogonal reactivity of the C-I and C-Br bonds, researchers can synthesize complex, desymmetrized linkers (e.g., meta-para terphenyls). These geometries are critical for:

  • Pore Engineering: Creating heteroporous networks that prevent lattice interpenetration.

  • Drug Delivery: Tuning pore apertures to match specific hydrodynamic radii of therapeutic payloads (e.g., Doxorubicin, Ibuprofen).

  • Catalytic Functionalization: Installing catalytic nodes at specific lattice points without disrupting the structural integrity.

Chemical Profile & Reactivity Logic

The utility of this molecule rests on the significant bond dissociation energy (BDE) difference between the aryl-iodide and aryl-bromide bonds.[1]

PropertyValue / Description
Molecule 4'-Bromo-3-iodo-1,1'-biphenyl
Formula C₁₂H₈BrI
Molecular Weight ~359.00 g/mol
C-I BDE (Phenyl) ~67 kcal/mol (Weaker, reacts first)
C-Br BDE (Phenyl) ~84 kcal/mol (Stronger, reacts second)
Primary Utility Sequential Cross-Coupling (Site-Selective Suzuki-Miyaura)
The Orthogonal Reactivity Principle

In Palladium-catalyzed cross-coupling, the rate of oxidative addition follows the order I > Br >> Cl . By controlling temperature and catalyst ligands, the iodine atom at the C3 position can be functionalized exclusively, leaving the C4'-bromine intact for a secondary modification. This allows the construction of A-B-C type architectures rather than simple A-A polymers.

Strategic Workflow: From Precursor to COF

The following diagram illustrates the "Sequential Extension" pathway. We utilize the biphenyl core to build a meta-para linked terphenyl dialdehyde, which is then condensed into an Imine-COF.

COF_Workflow Start 4'-Bromo-3-iodo-1,1'-biphenyl Step1 Step 1: Selective Suzuki (Targeting C-I Bond) Start->Step1 + 4-Formylphenylboronic acid Pd(dppf)Cl2, 60°C Inter Intermediate: 4'-Bromo-3-(4-formylphenyl)-biphenyl Step1->Inter Step2 Step 2: Lithiation & Formylation (Targeting C-Br Bond) Inter->Step2 1. n-BuLi, -78°C 2. DMF Linker Final Linker: Asymmetric Terphenyl Dialdehyde Step2->Linker COF Step 3: Solvothermal Assembly (COF Crystallization) Linker->COF + Diamine (e.g., TAPB) Mes/Dioxane, 120°C

Figure 1: Sequential synthesis workflow transforming the asymmetric dihalide into a complex COF linker.

Detailed Protocols

Protocol A: Site-Selective Suzuki Coupling (The Extension)

Goal: Functionalize the C3-Iodine position while preserving the C4'-Bromine.

Reagents:

  • 4'-Bromo-3-iodo-1,1'-biphenyl (1.0 equiv)

  • 4-Formylphenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Selected for high selectivity over Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 M aq. solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the biphenyl precursor (1.0 eq), boronic acid (1.1 eq), and Pd catalyst (3 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and K₂CO₃ solution.

  • Reaction: Heat to 60°C for 12 hours.

    • Critical Note: Do NOT exceed 70°C. Higher temperatures will activate the C-Br bond, leading to polymerization or double-coupling.

  • Workup: Cool to RT. Dilute with DCM, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc). Isolate the mono-aldehyde bromide intermediate.

Protocol B: Linker Completion (Formylation of Bromide)

Goal: Convert the remaining C4'-Bromine into an aldehyde to create a dialdehyde linker.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.2 equiv, 2.5M in hexanes)

  • Anhydrous DMF (3.0 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Cryogenic Setup: Dissolve the intermediate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 mins. The solution may turn yellow/orange (formation of aryllithium species). Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to RT naturally.

  • Hydrolysis: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with EtOAc. The product is the Asymmetric Terphenyl Dialdehyde . Verify purity via ¹H NMR (look for two distinct aldehyde peaks ~10.0 ppm).

Protocol C: Solvothermal COF Crystallization

Goal: Condense the Asymmetric Linker with a C3-symmetric amine (e.g., TAPB) to form a Heteropore COF.

Reagents:

  • Asymmetric Terphenyl Dialdehyde (Linker from Protocol B) (1.5 equiv)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (1.0 equiv)

  • Solvent Mix: Mesitylene : 1,4-Dioxane (1:1 v/v)

  • Catalyst: Aqueous Acetic Acid (6M)

Procedure:

  • Loading: In a Pyrex tube (o.d. 10 mm), weigh the aldehyde and amine linkers.

  • Solvation: Add the solvent mixture (target 20 mg/mL total solids). Sonicate for 10 mins to disperse.

  • Catalysis: Add Acetic Acid (0.1 mL per 1 mL solvent).

  • Degassing (Crucial): Perform 3 cycles of Freeze-Pump-Thaw using liquid nitrogen. This removes oxygen which decomposes imine bonds at high temp.

  • Sealing: Flame-seal the tube under vacuum (< 100 mTorr).

  • Crystallization: Place in an oven at 120°C for 72 hours (undisturbed).

  • Harvesting: Break the tube. Filter the precipitate. Wash with THF and Acetone.

  • Activation: Soxhlet extraction (THF, 24h) followed by supercritical CO₂ drying (optional but recommended for drug delivery applications to prevent pore collapse).

Application in Drug Development (DDS)

The asymmetric nature of the linker derived from 4'-Bromo-3-iodo-1,1'-biphenyl creates distorted hexagonal pores or dual-pore systems (heteropores).

  • Loading Efficiency: Unlike uniform hexagonal COFs, these distorted pores provide "pockets" that can increase the binding affinity of non-spherical drug molecules (e.g., Paclitaxel) via Van der Waals interactions.

  • Release Kinetics: The specific geometry allows for a biphasic release profile—rapid release from larger channels and sustained release from tighter, distorted pockets.

Data Summary: Expected Properties

Metric Standard COF (Symmetric) Asymmetric COF (This Protocol)
Surface Area (BET) ~2000 m²/g ~1400–1800 m²/g
Pore Size Distribution Single peak (e.g., 2.4 nm) Dual/Broad peaks (e.g., 1.8 nm & 2.6 nm)

| Drug Loading (Doxorubicin) | ~20 wt% | ~35 wt% (Due to packing efficiency) |

References

  • Selective Suzuki Coupling Mechanics

    • BenchChem Application Notes.[1] (2025).[1][2][3] "Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol." Link

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational mechanistic basis for I vs Br selectivity).
  • Bond Dissociation Energies

    • Luo, Y.-R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Source for C-I [67 kcal/mol] vs C-Br [84 kcal/mol] data). Link

  • COF Synthesis & Drug Delivery

    • Kandambeth, S., et al. (2016). "Covalent Organic Frameworks as Nanocarriers for Improved Delivery of Chemotherapeutic Agents." Advanced Materials. Link

    • Geng, K., et al. (2020).[4] "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews. (General solvothermal protocols). Link

  • Asymmetric Linker Strategy

    • Jin, Y., et al. (2013).[5] "Charge dynamics in a donor–acceptor covalent organic framework with periodically ordered bicontinuous heterojunctions." Angewandte Chemie. (Example of using asymmetric building blocks for electronic tuning). Link

Sources

Late-stage functionalization of drug candidates using biphenyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Protocols for Rigidification and PROTAC Design

Executive Summary

Late-stage functionalization (LSF) has evolved from a synthetic novelty to a critical tool in structure-activity relationship (SAR) profiling.[1][2] This guide focuses on a specific, high-impact subset of LSF: the incorporation of biphenyl linkers . Unlike flexible polyethylene glycol (PEG) or alkyl chains, biphenyl linkers introduce conformational rigidity. This rigidity is pivotal in reducing the entropic penalty of binding in bivalent molecules (e.g., PROTACs) and improving membrane permeability by minimizing the exposure of polar surface area.

This document provides two field-proven protocols:

  • Modular Assembly: Installing biphenyl linkers via advanced Suzuki-Miyaura coupling.

  • Core Modification: Creating attachment points on native drug scaffolds via Iridium-catalyzed C-H borylation.

Strategic Design: The "Rigidity" Advantage

Before initiating synthesis, it is crucial to understand why a biphenyl linker is selected over a flexible chain.

FeatureFlexible Linker (e.g., PEG)Rigid Biphenyl LinkerMechanistic Impact
Entropy High conformational freedomRestricted rotationBiphenyls reduce the entropic cost (

) of ternary complex formation.
Permeability Hydrophilic, often poorLipophilic, defined shapeRigid scaffolds often mask polar groups, improving passive diffusion.
Selectivity "Floppy" bindingDefined exit vectorsForces specific protein-protein orientations (critical for E3 ligase recruitment).
Metabolism Oxidative liability (PEG)Metabolic stabilityBiphenyls are generally resistant to rapid oxidative cleavage.
Decision Logic for LSF

Use the following logic flow to determine the appropriate experimental protocol for your drug candidate.

LSF_Decision_Tree cluster_outcome Outcome Start Start: Drug Candidate Functionalization CheckHalogen Does the scaffold have an aryl halide/triflate? Start->CheckHalogen YesHalogen Protocol 1: Modular Assembly (Suzuki-Miyaura Coupling) CheckHalogen->YesHalogen Yes (Br, I, OTf) NoHalogen Is there a sterically accessible C-H bond? CheckHalogen->NoHalogen No PROTAC PROTAC/Bivalent Ligand Synthesis YesHalogen->PROTAC CH_Check Protocol 2: Core Modification (Ir-Catalyzed C-H Borylation) NoHalogen->CH_Check Yes (Steric control) CH_Check->PROTAC

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the structural motifs present in the parent drug molecule.

Protocol 1: Modular Assembly (Suzuki-Miyaura)

Objective: Attach a pre-functionalized biphenyl linker to a drug scaffold containing a halogen handle. Context: This is the standard approach for synthesizing PROTACs where the "warhead" (drug) and E3 ligase ligand are connected via a rigid spacer.

Materials & Reagents[3][4][5][6][7][8][9]
  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (Robust) or XPhos Pd G3 (For sterically hindered substrates).

  • Base: Cs₂CO₃ (Cesium Carbonate) – promotes coupling in aprotic solvents.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for highly lipophilic drugs).

  • Linker: 4,4'-Biphenyldiboronic acid pinacol ester (or mono-protected variant).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): In a glovebox or under Argon flow, charge a microwave vial with the Drug-Halide (1.0 equiv), Biphenyl-Boronate Linker (1.2–1.5 equiv), and Pd catalyst (5–10 mol%).

  • Base Addition: Add Cs₂CO₃ (3.0 equiv).

  • Solvent Degassing: Add the solvent mixture (0.1 M concentration relative to drug). Crucial: Sparge with Argon for 10 minutes to remove O₂; oxygen poisons the Pd(0) species.

  • Reaction: Seal the vial. Heat to 80–100°C for 4–12 hours.

    • Self-Validating Checkpoint: Monitor by LCMS at t=1h. Look for the consumption of the aryl halide (M+H of starting material) and appearance of the biaryl mass (M+Linker).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Chromatography (Silica).

Causality & Expert Insight
  • Why XPhos? If your drug scaffold has ortho-substituents near the halogen, standard Pd catalysts fail. XPhos is a bulky, electron-rich phosphine that facilitates oxidative addition into hindered C-Cl/C-Br bonds [1].

  • Water is essential: The boronic acid pathway requires a base to form the reactive boronate species. Water solubilizes the inorganic base (Cs₂CO₃), enabling this transmetallation step.

Protocol 2: Core Modification (Ir-Catalyzed C-H Borylation)

Objective: Install a reactive handle (Boronic Ester) onto a drug molecule that lacks functional handles (halogens), enabling subsequent attachment of the biphenyl linker. Context: True "Late-Stage" functionalization of native drugs (e.g., modifying Loratadine or Celecoxib).

Materials & Reagents[3][4][5][6][7][8][9]
  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (Methoxydiene iridium(I) dimer).

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

  • Reagent: B₂pin₂ (Bis(pinacolato)diboron).

  • Solvent: THF or MTBE (Anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in THF (1 mL). The solution should turn dark brown/red, indicating formation of the active catalytic species.

  • Substrate Addition: Add the Drug Candidate (1.0 equiv) and B₂pin₂ (1.0–1.2 equiv).

  • Thermal Activation: Seal and heat to 60–80°C for 16 hours.

  • Self-Validating System (Regioselectivity):

    • Steric Control: This catalyst system is purely sterically driven. It will borylate the least hindered aromatic C-H bond.

    • QC Check: Take an aliquot for ¹H NMR. The disappearance of a specific aromatic proton signal confirms the site of borylation.

  • One-Pot Coupling (Optional): The resulting aryl boronate can be reacted in situ with a Biphenyl-Halide using the Suzuki conditions from Protocol 1 (adding Pd catalyst and base directly to the reaction vessel).

Mechanism of Action (DOT Visualization)

Ir_CH_Activation Precat [Ir(OMe)(cod)]2 + dtbpy ActiveCat Active Ir-Tris(boryl) Species Precat->ActiveCat B2pin2 TS Oxidative Addition (C-H Cleavage) ActiveCat->TS + Drug Drug Drug-H (Sterically Accessible) Product Drug-Bpin TS->Product - H-Bpin Product->ActiveCat Regeneration

Figure 2: Catalytic cycle for Iridium-catalyzed steric C-H borylation. The cycle relies on the formation of an electron-rich Ir-tris(boryl) complex that activates the least hindered C-H bond [2].

Case Study: Biphenyls in PROTAC Design

Application: Designing a degrader for a target protein (POI) using a Cereblon (CRBN) E3 ligand.[4]

When connecting a POI ligand to a CRBN ligand (e.g., Pomalidomide), the linker defines the ternary complex geometry.

  • Flexible Linker: Results in a "fuzzy" ensemble of conformations. High entropic penalty upon binding.

  • Biphenyl Linker: Locks the POI and E3 ligase in a specific orientation. If this orientation favors ubiquitin transfer, degradation efficiency (

    
    ) increases significantly [3].
    

Protocol Adaptation:

  • Synthesize Drug-Biphenyl-Boronate using Protocol 2 + 1.

  • React with Halogenated-Pomalidomide via Suzuki coupling.

  • Result: A rigid PROTAC with defined exit vectors.

Self-Validating Quality Control (QC)

A robust protocol must include "Stop/Go" criteria.

CheckpointMethodAcceptance CriteriaTroubleshooting
Reaction Initiation VisualCatalyst solution must change color (Yellow -> Black/Red).If solution remains pale, O₂ contamination is likely. Repurge.
Conversion LCMS>90% consumption of Aryl Halide.Add 5 mol% fresh catalyst if stalled at 50%.
Identity ¹H NMRDiagnostic Biphenyl doublets (7.4–7.8 ppm).If peaks are broad, paramagnetic Pd residues remain. Wash with aqueous Na₂EDTA.
Purity HPLC>95% purity at 254 nm.Biphenyls stack on columns; use a slower gradient (5% -> 100% ACN over 20 min).

References

  • Martin, R. E., et al. (2023). "Enabling late-stage drug diversification by high-throughput experimentation." Nature Synthesis.

  • Hartwig, J. F. (2016). "Evolution of C–H Bond Functionalization from a Curiosity to a Reality." J. Am. Chem. Soc.

  • Testa, A., et al. (2020). "Design and Synthesis of PROTACs: A Critical Review of Linker Strategies." RSC Medicinal Chemistry.[5]

  • Ishiyama, T., et al. (2002). "Mild Iridium-Catalyzed Borylation of Arenes." Tetrahedron.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4'-Bromo-3-iodo-1,1'-biphenyl, a halogenated biphenyl compound. The causality behind each step is explained to empower researchers, scientists, and drug development professionals to handle this material responsibly.

Hazard Profile: Understanding the Imperative for Caution

4'-Bromo-3-iodo-1,1'-biphenyl is a substituted aromatic compound whose structure necessitates careful handling. Its hazard profile is the primary driver for the stringent disposal protocols outlined herein. The compound is classified with several key hazards that dictate its management as a hazardous waste material.[1]

Key hazards include harm if swallowed, skin irritation, and toxicity to aquatic life.[1] The presence of both bromine and iodine on the biphenyl structure places it in the category of halogenated organic compounds, which are often persistent in the environment and require specialized disposal methods to prevent ecological damage.[2]

Table 1: GHS Hazard Summary for 4'-Bromo-3-iodo-1,1'-biphenyl

Hazard Category GHS Pictogram Signal Word Hazard Statement Key Precautionary Statements (Disposal Focused)
Acute Oral ToxicityGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1]P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Aquatic Hazard (Acute)(No Pictogram)(No Signal Word)H401: Toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Disposal(No Pictogram)(No Signal Word)(No Statement)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

This table synthesizes data from multiple sources that may show slight variations based on the supplier and concentration.

Regulatory Framework: Navigating Compliance

The disposal of halogenated biphenyls is rigorously regulated. While 4'-Bromo-3-iodo-1,1'-biphenyl is not a Polychlorinated Biphenyl (PCB), its structural similarity means it is prudent to follow disposal principles aligned with those for PCBs and other Polybrominated Biphenyls (PBBs) under regulations like the Toxic Substances Control Act (TSCA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Under TSCA, the management of PCBs is strictly controlled, setting a precedent for other persistent halogenated organic compounds.[4] Waste is generally considered hazardous if it contains halogenated organic compounds at concentrations of 100 ppm or greater.[5] Therefore, any waste stream containing 4'-Bromo-3-iodo-1,1'-biphenyl must be managed as hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final disposal.

Step 1: Waste Identification and Segregation

  • Action: Immediately upon generation, declare any material containing or contaminated with 4'-Bromo-3-iodo-1,1'-biphenyl as hazardous waste. This includes pure compound, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats, gloves).

  • Causality: This step is critical to prevent the cross-contamination of non-hazardous waste streams. Mixing hazardous and non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.

Step 2: Proper Containment and Labeling

  • Action: Place the waste in a designated, chemically compatible, and sealable container. For solids, a securely sealed pail or drum is appropriate. For contaminated liquids, use a labeled, leak-proof container, ensuring it is not reactive with the solvent. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4'-Bromo-3-iodo-1,1'-biphenyl," and an accurate description of the waste matrix (e.g., "with Methanol").

  • Causality: Secure containment prevents accidental spills and exposure.[6] Proper labeling is a legal requirement that ensures waste handlers are aware of the container's contents, associated hazards, and can manage it correctly.

Step 3: Accumulation and On-Site Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure, under the control of laboratory personnel, and equipped with secondary containment to capture any potential leaks.

  • Causality: Designated storage areas minimize the risk of accidental spills spreading and ensure the waste is managed according to institutional and federal guidelines, which often have limits on the volume and duration of on-site storage.

Step 4: Arranging for Professional Disposal

  • Action: Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) and an accurate characterization of the waste.

  • Causality: The thermal decomposition of halogenated compounds can produce highly toxic byproducts like hydrogen bromide, hydrogen iodide, and dioxins if not performed correctly. Professional disposal facilities, such as those with high-temperature incinerators equipped with flue gas scrubbing, are required to destroy the compound safely and in compliance with environmental laws.[3] Never discharge this chemical to sewer systems or dispose of it in standard laboratory trash.[3]

Disposal and Spill Management Workflow

The following diagram illustrates the decision-making process for handling 4'-Bromo-3-iodo-1,1'-biphenyl from generation to final disposal, including emergency spill response.

G Disposal Workflow for 4'-Bromo-3-iodo-1,1'-biphenyl start Waste Generation (e.g., unused chemical, contaminated labware) segregate Step 1: Segregate as Halogenated Organic Waste start->segregate spill Spill Occurs start->spill contain Step 2: Place in Sealed & Chemically Compatible Container segregate->contain label_node Step 3: Label Container 'Hazardous Waste' & Contents contain->label_node store Step 4: Store in Designated Waste Accumulation Area label_node->store contact_ehs Step 5: Contact EHS for Pickup & Professional Disposal store->contact_ehs incinerate Final Disposal (High-Temperature Incineration) contact_ehs->incinerate secure_area Secure Area & Don Appropriate PPE spill->secure_area Emergency Protocol cleanup Contain & Clean Up Spill (Use inert absorbent) secure_area->cleanup package_spill Package Cleanup Debris as Hazardous Waste cleanup->package_spill package_spill->contain Enter workflow

Caption: Decision workflow for routine disposal and emergency spill management.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Personal Protective Equipment (PPE):

  • Action: Always wear nitrile gloves, safety glasses with side shields, and a lab coat. For spill cleanup, consider a face shield and ensure the work is done in a well-ventilated area or with respiratory protection if dust or aerosols could be generated.

  • Causality: This compound causes skin irritation and potentially serious eye damage.[7][8] PPE is the first line of defense against direct contact.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others and secure the area. Remove all sources of ignition.[6]

  • Assess and Equip: Don the appropriate PPE.

  • Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment. Some sources suggest dampening the solid spill with ethanol to reduce dust before transfer.[6]

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area with a solvent like ethanol, followed by soap and water.[6] All cleaning materials must be collected and disposed of as hazardous waste.

  • Documentation: Report the spill to your EHS department.

First Aid:

  • If Swallowed: Rinse mouth. Call a poison control center or doctor immediately for treatment advice.[1][8]

  • If on Skin: Immediately wash with plenty of soap and water.[1] If irritation occurs, seek medical attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4'-Bromo-3-iodo-1,1'-biphenyl, upholding their commitment to personal safety and environmental protection.

References

  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • American Elements. (n.d.). 4'-Bromo-3-iodo-1,1'-biphenyl. Available at: [Link]

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-3'-iodo-1,1'-biphenyl. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-4'-iodobiphenyl. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). PCB Wastes as Hazardous Wastes. RCRA Hotline Report. Available at: [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Available at: [Link]

  • Indiana Department of Environmental Management. (n.d.). Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances. Available at: [Link]

Sources

Personal protective equipment for handling 4'-Bromo-3-iodo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Bromo-3-iodo-1,1'-biphenyl is a dual-halogenated aromatic scaffold primarily utilized in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). While officially classified as an Irritant (Skin/Eye/Respiratory), its lipophilic biphenyl core and heavy halogen atoms present specific handling challenges often underestimated in routine MSDS reviews.

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Barrier: Standard nitrile gloves provide insufficient protection against prolonged contact, particularly when the compound is solubilized in organic solvents.

  • Particulate Control: The solid powder is prone to static charge; inhalation of dust is the primary route of acute exposure.

Risk Assessment & Causality

Why specific protocols are necessary beyond generic "safety glasses and gloves".

The Lipophilic Hazard

The biphenyl structure is highly lipophilic (hydrophobic). Unlike polar salts that wash off easily, this compound partitions readily into the lipid bilayer of the skin. If dissolved in a carrier solvent (like DCM or THF), dermal absorption is accelerated.

  • Implication: A splash to the skin is not just a surface irritant; it is a systemic permeation risk.

The "Heavy Atom" Reactivity

The presence of Iodine (C-I bond) and Bromine (C-Br bond) makes this molecule reactive toward biological nucleophiles if metabolic activation occurs.

  • Implication: Treat as a potential sensitizer. Avoid all inhalation of dust.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

Effective PPE is not static; it changes based on the physical state of the chemical.

Table 1: State-Dependent PPE Selection
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Workup)Rationale
Hand Protection Single Nitrile (4-5 mil)Double Gloving or Silver Shield® (Laminate) Nitrile is adequate for dry solids. However, halogenated aromatics in solution can permeate nitrile in <5 mins.
Respiratory N95/P100 Mask (if outside hood)Fume Hood (Sash at 18")Dust inhalation is the highest risk during weighing. Vapors are solvent-dependent during reaction.
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Solution splashes track around glasses; goggles seal the orbital area.
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Chemical Apron Apron required if handling volumes >100mL to prevent soak-through.

Operational Protocol: The "Self-Validating" Workflow

This protocol is designed to force safety checks at key transition points.

Phase A: Weighing (The Static Risk)
  • The Problem: Halogenated aromatic powders often carry high static charge, causing them to "jump" off spatulas and disperse as invisible micro-dust.

  • The Protocol:

    • Static Discharge: Use an ionizing gun or anti-static bar inside the balance enclosure before opening the vial.

    • Draft Shield: Ensure the analytical balance draft shield is closed during measurement to prevent fume hood turbulence from blowing the powder.

    • Wet Transfer: If possible, tare the reaction vessel, add the solid, and immediately add the solvent to wet the powder, stopping dust generation.

Phase B: Solubilization (The Permeation Risk)
  • The Problem: Once dissolved (e.g., in Dichloromethane or THF), the chemical becomes a mobile permeation hazard.

  • The Protocol:

    • Glove Check: Inspect gloves for rips before handling solvents.

    • Double Glove Technique: Wear a smaller size inner nitrile glove (e.g., Blue) and a larger outer nitrile glove (e.g., Purple/Orange). This provides a visual indicator if the outer glove is breached and increases breakthrough time.

    • Change Frequency: Replace the outer glove immediately upon any splash. Do not attempt to wipe it off.

Phase C: Emergency Decontamination
  • Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use ethanol or acetone to clean skin; these solvents dilate pores and drive the chemical deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Note that the biphenyl core is not water-soluble; mechanical flushing is critical to remove particles.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for safe handling.

G Start Start: 4'-Bromo-3-iodo-1,1'-biphenyl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution In Solution (DCM/THF) StateCheck->Solution Dissolved StaticRisk Risk: Static Dust Dispersion Solid->StaticRisk SolidPPE PPE: Nitrile + N95 (if open bench) StaticRisk->SolidPPE Weighing Action: Anti-Static Weighing SolidPPE->Weighing Waste Disposal: Halogenated Organic Waste Weighing->Waste PermRisk Risk: Dermal Permeation Solution->PermRisk SolnPPE PPE: Double Glove / Laminate PermRisk->SolnPPE Reaction Action: Fume Hood Reaction SolnPPE->Reaction Reaction->Waste

Figure 1: Operational safety workflow differentiating between solid-state dust risks and solution-state permeation risks.

Disposal & Environmental Stewardship

Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with non-halogenated solvents (like Acetone/Methanol waste) if your facility separates them. The high halogen content (Bromine + Iodine) requires specific high-temperature incineration protocols to prevent the formation of dioxins or free halogens during destruction.

  • Labeling: Clearly mark the waste tag with "Contains Heavy Halogens (Br, I)". This alerts the waste management team to the specific incineration requirements.

References

  • PubChem. (n.d.). 3-Bromo-4'-iodo-1,1'-biphenyl Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • U.S. EPA. (2025). Safe Handling of Polychlorinated Biphenyls (PCBs) - Applicable Guidance for Halogenated Biphenyls. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.